molecular formula C6H12ClNO B1529626 4-Methyl-piperidin-3-one hydrochloride CAS No. 1408076-42-5

4-Methyl-piperidin-3-one hydrochloride

Número de catálogo: B1529626
Número CAS: 1408076-42-5
Peso molecular: 149.62 g/mol
Clave InChI: CAFOQIOHCCWJCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5) is a chemical building block utilized in pharmaceutical research and organic synthesis. This compound features a piperidone scaffold, which is a privileged structure in medicinal chemistry found in a wide range of bioactive molecules and natural products . The piperidone core is frequently investigated for its potential in drug discovery, particularly in the development of novel antineoplastic agents . Research indicates that derivatives of piperidin-4-one and piperidin-3-one can exhibit significant cytotoxic activity and demonstrate tumour-selective toxicity, making them promising scaffolds for the design of new anticancer therapeutics . The reactivity of the ketone group on the piperidine ring allows for further chemical modifications, enabling researchers to create diverse libraries of hydrazone and other derivatives for structure-activity relationship (SAR) studies and biological evaluation . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-3-7-4-6(5)8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOQIOHCCWJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-42-5
Record name 3-Piperidinone, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Technical Monograph: Structural Elucidation of 4-Methyl-piperidin-3-one Hydrochloride

[1][2]

Executive Summary

Compound: 4-Methyl-piperidin-3-one Hydrochloride CAS: 100617-64-1 (Generic/Racemic) Role: Critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloids.[1][2]

This technical guide provides a rigorous framework for the structural validation of 4-methyl-piperidin-3-one HCl.[1][2] Unlike stable aromatic heterocycles, this aliphatic aminoketone presents unique analytical challenges, including keto-enol tautomerism, hydrate formation in aqueous media, and conformational flexibility.[1][2] This document outlines a self-validating analytical workflow designed to unambiguously confirm regiochemistry and oxidation state.

Chemical Context & Stability Profile

The Stability Paradox

The free base of 4-methyl-piperidin-3-one is kinetically unstable.[1][2] It rapidly undergoes intermolecular aldol-like condensations (self-polymerization) due to the simultaneous presence of a nucleophilic secondary amine and an electrophilic ketone.[1][2]

  • Stabilization Strategy: The molecule is isolated and stored as the hydrochloride salt.[2] Protonation of the amine (

    
    ) removes its nucleophilicity, arresting self-condensation.[1]
    
  • Hydration Equilibrium: In the presence of water (or

    
    ), the electron-deficient ketone at C3 is prone to nucleophilic attack by water, forming the gem-diol (hydrate).[1][3] This equilibrium is acid-catalyzed and can confound NMR interpretation.[1][2]
    
Structural Isomers & Challenges

The elucidation must distinguish the target from:

  • Regioisomers: 2-methyl, 5-methyl, or 6-methyl-piperidin-3-one.[1][2]

  • Oxidation States: 4-methyl-3-piperidinol (precursor) or the gem-diol.[1][2]

Analytical Strategy & Logic Flow

The following workflow ensures orthogonal validation of the structure.

ElucidationWorkflowSampleUnknown Sample(White Crystalline Solid)MSLC-MS (ESI+)Target: [M+H]+ = 114.09Eliminates: Dimers/ImpuritiesSample->MSIRFT-IR (ATR)Target: C=O (~1725 cm-1)Eliminates: Alcohol precursorMS->IRNMR_1D1H & 13C NMR (DMSO-d6)Primary AssignmentIR->NMR_1DHydrateCheck: Hydrate Formation(Is C=O > 200 ppm?)NMR_1D->HydrateNMR_2D2D NMR (COSY, HSQC, HMBC)Definitive ConnectivityHydrate->NMR_2DIf Ketone VisibleFinalConfirmed Structure:4-Methyl-piperidin-3-one HClHydrate->FinalData Consistent

Figure 1: Logical workflow for structural elucidation. Note the checkpoint for hydrate formation.

Spectroscopic Characterization

Mass Spectrometry (LC-MS)[1][2][4]
  • Method: ESI Positive Mode.[1][2]

  • Expected Signal:

    
    
    
    
    .
  • Diagnostic Value: Confirms the molecular formula

    
    .[1] If peaks at 
    
    
    are observed, this indicates dimerization has occurred (likely during free-basing or improper storage).[1][2]
Infrared Spectroscopy (FT-IR)
  • Key Band: A strong absorption at 1720–1735 cm⁻¹ (Ketone C=O stretch).[1][2]

    • Note: If this band is absent and replaced by broad OH stretching without a carbonyl peak, the sample may be the alcohol precursor or fully hydrated.[2]

  • Amine Salt: Broad bands between 2400–3000 cm⁻¹ (N-H stretching of amine salt).[1]

Nuclear Magnetic Resonance (NMR)

Crucial Protocol: Use DMSO-d6 as the solvent.[1][2]

  • Why?

    
     shifts the equilibrium toward the gem-diol (
    
    
    ), causing the disappearance of the ketone carbonyl signal (~205 ppm) and appearance of a hydrate peak (~95 ppm).[1] DMSO-d6 preserves the ketone form and allows observation of exchangeable amine protons.[1][2]
3.3.1 1H NMR Assignment (400 MHz, DMSO-d6)
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH₂⁺ Amine9.0 – 9.8Broad Singlet2HExchangeable acidic protons on nitrogen.[1][2]
C2-H

-CH₂
3.5 – 3.8AB System / Singlet2HMost deshielded aliphatic protons (flanked by N⁺ and C=O).[1][2] Isolated from other couplings.[1][2]
C6-H

-CH₂
3.0 – 3.4Multiplet2HDeshielded by N⁺, coupled to C5.[1][2]
C4-H Methine2.6 – 2.9Multiplet1HCoupled to Methyl and C5.[1][2] Key for regiochemistry.
C5-H

-CH₂
1.8 – 2.2Multiplet2HBridge between C4 and C6.[1][2]
CH₃ Methyl1.0 – 1.1Doublet (

Hz)
3HDiagnostic doublet.[1] Proves methyl is attached to a CH, not a quaternary C.
3.3.2 13C NMR Assignment (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Diagnostic Feature
C=O (C3) 202 – 206 Critical Proof. If <100 ppm, sample is hydrated.[1]
C2 50 – 55Deshielded by N and C=O.[1][2]
C6 40 – 45Deshielded by N.
C4 42 – 46Methine carbon.[1][2]
C5 25 – 30Most shielded methylene.[1][2]
CH₃ 12 – 15Methyl group.[1][2]

Advanced Elucidation: Proving Regiochemistry

To definitively distinguish the 4-methyl isomer from the 2-methyl or 5-methyl isomers, 2D NMR (HMBC) is required.[1][2]

The HMBC Connectivity Map

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over 2-3 bonds.[1][2]

HMBC_Logiccluster_InterpretationInterpretation RuleMethylMethyl Protons(1.1 ppm)C4C4 (Methine)(~45 ppm)Methyl->C42J (Strong)C3C3 (Carbonyl)(~205 ppm)Methyl->C33J (Definitive)C5C5 (Methylene)(~28 ppm)Methyl->C53J (Strong)RuleIf Methyl was at C2, it would correlateto the Carbonyl (C3) via 2J,BUT would correlate to N-C6 via 3J.At C4, Methyl correlates to C5 (CH2).

Figure 2: HMBC Connectivity.[1][2] The correlation from the Methyl protons to the Carbonyl (C3) AND the C5 methylene confirms the 4-position.[1]

  • Scenario A (4-Methyl): Methyl protons correlate to C3 (C=O) and C5 (

    
    ).[1]
    
  • Scenario B (5-Methyl): Methyl protons correlate to C4 (

    
    ) and C6 (
    
    
    ).[1] They would weakly or not correlate to the Carbonyl (4 bonds away).[1]
  • Scenario C (2-Methyl): Methyl protons correlate to C3 (C=O) and the Nitrogen.[1]

Stereochemistry

The C4 position is chiral.[2]

  • Racemate: The standard synthesis yields a racemic mixture (1:1 enantiomers).[1] In an achiral environment (standard NMR), these appear identical.[1]

  • Conformation: The piperidone ring likely adopts a chair-like transition state, but the salt form may lock the ring to minimize 1,3-diaxial interactions.[1][2] The methyl group will preferentially adopt the equatorial position to minimize steric strain.[2] This can be verified by measuring the

    
     coupling constant of the C4 proton; a large axial-axial coupling (~10-12 Hz) with one of the C5 protons confirms the equatorial methyl orientation.[1]
    

Experimental Protocols

Analytical Sample Preparation (NMR)

Objective: Prevent hydration and H/D exchange.[1]

  • Dry the Glassware: Oven-dry NMR tube and cap.

  • Solvent: Use high-purity DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "old" DMSO which absorbs atmospheric water.[1][2]

  • Concentration: Dissolve ~10 mg of the HCl salt in 0.6 mL solvent.

  • Temperature: Run at 298 K (25°C).

LC-MS Method[1][2][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes. (Note: The compound is polar and will elute early; ensure the void volume is accounted for).

References

  • PubChem Database. 4-Methylpiperidin-3-one.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1]

  • Gassama, A., et al. (2015).[1][5] "Synthesis of N-Substituted piperidines from piperidone." ResearchGate.[1][2] (Methodology for piperidone functionalization). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Authoritative source for gem-diol equilibrium and hydration thermodynamics).

  • Reich, H. J. "Structure Determination Using NMR."[2] University of Wisconsin-Madison.[1][2] (Standard reference for HMBC/HSQC interpretation logic). [Link][1]

Technical Whitepaper: 3-Methylpiperidin-4-one Hydrochloride (CAS 4629-78-1)

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Pharmacophore Scaffold for Medicinal Chemistry [1]

Part 1: Executive Summary & Critical Identity Verification

Nomenclature & Identity Alert

CRITICAL NOTE: There is a frequent nomenclature divergence in the literature regarding methyl-substituted piperidinones.

  • The CAS Number 4629-78-1 uniquely identifies 3-Methylpiperidin-4-one hydrochloride .[1]

  • The name "4-Methylpiperidin-3-one" refers to a structural isomer (ketone at position 3, methyl at position 4) with different chemical properties and CAS registry numbers.[1]

This guide strictly follows the chemical identity of CAS 4629-78-1 (3-Methylpiperidin-4-one HCl) to ensure safety and reproducibility. This scaffold is a critical intermediate for synthesizing 3,4-disubstituted piperidines, including Janus kinase (JAK) inhibitors, DPP-4 inhibitors, and diverse GPCR ligands.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 3-Methylpiperidin-4-one hydrochloride
CAS Number 4629-78-1
Molecular Formula C₆H₁₁NO[1][2] · HCl
Molecular Weight 149.62 g/mol
Appearance White to pale yellow crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ether
Stability Hygroscopic; prone to self-condensation if free-based without trapping

Part 2: Structural Utility & Pharmacophore Logic

The "Gem-Disubstituent" Effect & Chirality

3-Methylpiperidin-4-one is not merely a spacer; it introduces a critical stereocenter at the C3 position.[1] In drug design, the C3-methyl group often serves to:

  • Restrict Conformation: The methyl group biases the piperidine ring into specific chair conformations, reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: Methylation at metabolic "soft spots" (alpha to the ketone or amine) can significantly extend the half-life (

    
    ) of the final drug candidate.
    
  • Vectorization: It orients substituents at the C4 position (after reductive amination) into precise hydrophobic pockets.

Tautomerism and Reactivity

The hydrochloride salt stabilizes the ketone form. Upon neutralization, the free base exists in equilibrium between the keto form and the enol form. The C3 position is highly enolizable due to the inductive effect of the methyl group and the electron-withdrawing ketone.[1]

  • Implication: Reactions requiring the free base (e.g., reductive aminations) should be performed in situ or with immediate use to prevent dimerization (aldol-like self-condensation).[1]

Part 3: Synthesis & Manufacturing Protocols

Primary Synthesis Route: The "Petrenko-Kritschenko" Modified Mannich

The most robust industrial route avoids the harsh conditions of Dieckmann condensation by utilizing a double Mannich condensation.[1] This method is scalable and avoids the use of pyrophoric bases.

Mechanism:

  • Enolization: 2-Butanone (ethyl methyl ketone) enolizes under acidic conditions.

  • Mannich 1: Reaction with formaldehyde and ammonium chloride (or benzylamine) forms the acyclic amino-ketone.

  • Mannich 2 / Cyclization: Intramolecular condensation closes the ring to form the piperidinone.

Protocol: Synthesis of 3-Methylpiperidin-4-one HCl
  • Reagents: 2-Butanone (1.0 eq), Paraformaldehyde (2.2 eq), Ammonium Chloride (1.1 eq), Ethanol (Solvent), Conc.[1] HCl.

  • Step-by-Step:

    • Dissolution: Dissolve ammonium chloride in ethanol at 50°C.

    • Addition: Add paraformaldehyde and 2-butanone.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will turn amber.

    • Concentration: Remove ethanol under reduced pressure.

    • Crystallization: Triturate the residue with acetone/diethyl ether (1:1). The hydrochloride salt precipitates.

    • Purification: Recrystallize from isopropanol/ethanol to remove acyclic impurities.

    • Yield: Typically 60–75%.

Visualization of Synthesis Workflow

SynthesisRoute Start 2-Butanone (Ethyl Methyl Ketone) Intermediate Acyclic Mannich Base Start->Intermediate Acid Catalysis (EtOH, Reflux) Reagents Paraformaldehyde + NH4Cl Reagents->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product 3-Methylpiperidin-4-one HCl (CAS 4629-78-1) Cyclization->Product Crystallization (Acetone/Ether)

Caption: Figure 1. One-pot double Mannich condensation route for the synthesis of 3-Methylpiperidin-4-one HCl.

Part 4: Applications in Drug Discovery[1][4]

Reductive Amination (The "Workhorse" Reaction)

This is the primary utility of CAS 4629-78-1.[1] It converts the ketone into a secondary or tertiary amine, creating 3,4-disubstituted piperidines found in neurokinin antagonists and antihistamines.[1]

  • Stereocontrol: The existing methyl group at C3 directs the incoming hydride attack. Using bulky reducing agents (e.g., sodium triacetoxyborohydride) at low temperatures (-78°C to 0°C) typically favors the cis-isomer (methyl and amine on the same side) due to equatorial attack preferences.[1]

Fischer Indole Synthesis

Reacting CAS 4629-78-1 with phenylhydrazines yields tetrahydro-gamma-carbolines.[1] These tricyclic structures are privileged scaffolds for serotonin receptor ligands (5-HT2A/2C).

Spirocycle Formation

The ketone is an excellent electrophile for Strecker reactions or Bucherer-Bergs synthesis, yielding spiro-hydantoins.[1] These rigid spiro-scaffolds are increasingly popular in modern medicinal chemistry to improve metabolic stability and selectivity.[1]

Reaction Pathway Diagram

Applications Core 3-Methylpiperidin-4-one HCl (CAS 4629-78-1) Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Path2 Fischer Indole Synthesis (Ph-NHNH2, Acid) Core->Path2 Path3 Bucherer-Bergs (KCN, (NH4)2CO3) Core->Path3 Prod1 3-Methyl-4-aminopiperidines (JAK Inhibitor Scaffolds) Path1->Prod1 Stereoselective Reduction Prod2 Tetrahydro-gamma-carbolines (Serotonin Ligands) Path2->Prod2 Cyclization Prod3 Spiro-hydantoins (GPCR Modulators) Path3->Prod3 Ring Closure

Caption: Figure 2. Divergent synthesis pathways utilizing 3-Methylpiperidin-4-one as a core electrophile.

Part 5: Handling & Safety Protocols

Stability & Storage[1]
  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to "clumping" and can catalyze hydrolysis or degradation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory for long-term storage.

  • Free Base Instability: Never store the free base. Generate it in situ using a mild base (e.g., TEA, DIPEA, or Carbonate) immediately before the reaction.

Safety Hazards
  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

  • Toxicology: While not highly toxic, piperidinones can possess biological activity. Treat as a potential bioactive agent.[4]

  • Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases unless intended for immediate reaction.

References

  • PubChem. (2025). Compound Summary: 3-Methylpiperidin-4-one hydrochloride (CAS 4629-78-1).[1][5] National Library of Medicine.[6] [Link][1]

  • Nishio, Y., et al. (2010).[7] "Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore."[1][7] Bioorganic & Medicinal Chemistry Letters, 20(24), 7246-7249.[1][7] [Link]

  • Goel, K.K., et al. (2008).[8] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). [Link]

Sources

Comprehensive Technical Guide: Synthesis of 4-Methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpiperidin-3-one hydrochloride (CAS: 1303968-15-1 for the HCl salt; Free base related to CAS 5465-88-3) is a critical heterocyclic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz), and other piperidine-based pharmacophores.[1]

Synthesizing 3-piperidones is chemically distinct from the more common 4-piperidones (typically made via Dieckmann condensation). The 3-ketone position introduces significant instability in the free base form due to facile aldol dimerization and enolization. Consequently, this guide prioritizes a route that maintains the nitrogen protecting group until the final step, immediately trapping the product as the stable hydrochloride salt.[1]

Part 1: Retrosynthetic Analysis & Strategy

The most robust synthetic pathway leverages the commercially available 3-hydroxy-4-methylpyridine . This approach avoids the regioselectivity issues inherent in ring-closing strategies (e.g., Dieckmann) by utilizing the pre-existing oxygenation pattern of the pyridine ring.[1]

Strategic Disconnections[1]
  • N-Deprotection/Salt Formation: The final step must be the removal of the benzyl group under acidic conditions to prevent self-condensation of the free amine ketone.

  • Oxidation: The ketone is generated from the corresponding alcohol (piperidin-3-ol) using a mild oxidation method (Swern or Parikh-Doering) to avoid over-oxidation or racemization (if chiral).

  • Reduction/Quaternization: The piperidine core is established by reducing the pyridinium salt of the starting material.[1]

Retrosynthesis Target 4-Methylpiperidin-3-one HCl (Target Molecule) Intermediate1 1-Benzyl-4-methylpiperidin-3-one (Protected Ketone) Target->Intermediate1 H2, Pd/C, HCl (Deprotection) Intermediate2 1-Benzyl-4-methylpiperidin-3-ol (Cis/Trans Mixture) Intermediate1->Intermediate2 Swern/Parikh-Doering (Oxidation) Intermediate3 1-Benzyl-3-hydroxy-4-methylpyridinium Chloride Intermediate2->Intermediate3 NaBH4 (Reduction) SM 3-Hydroxy-4-methylpyridine (Starting Material) Intermediate3->SM BnCl (Quaternization)

Figure 1: Retrosynthetic pathway for 4-Methylpiperidin-3-one Hydrochloride.

Part 2: Detailed Experimental Protocol

Stage 1: Quaternization and Reduction

Objective: Convert aromatic pyridine to the saturated piperidine ring while installing the N-benzyl protecting group.

Step 1.1: Synthesis of 1-Benzyl-3-hydroxy-4-methylpyridinium chloride
  • Reagents: 3-Hydroxy-4-methylpyridine (1.0 eq), Benzyl chloride (1.1 eq), Isopropyl alcohol (IPA) or Acetone.

  • Procedure:

    • Dissolve 3-hydroxy-4-methylpyridine in IPA (5 vol).

    • Add benzyl chloride dropwise at room temperature.[1]

    • Heat to reflux (80–85°C) for 6–8 hours. The product typically precipitates as the reaction progresses.[1]

    • Cool to 0–5°C and stir for 1 hour.

    • Filter the solid, wash with cold IPA, and dry under vacuum.[1][2]

    • Yield Expectation: >90% (Off-white solid).

Step 1.2: Reduction to 1-Benzyl-4-methylpiperidin-3-ol

Note: This step produces a mixture of cis- and trans- alcohols. Since the stereocenter at C3 will be destroyed in the next step (oxidation to ketone), separation of isomers is unnecessary.[1]

  • Reagents: Pyridinium salt (from Step 1.1), Sodium Borohydride (NaBH4, 2.5 eq), Methanol (MeOH), Water.[1]

  • Procedure:

    • Dissolve the pyridinium salt in MeOH (10 vol) and cool to 0°C.

    • Critical Step: Add NaBH4 portion-wise over 1 hour. Caution: Exothermic with hydrogen gas evolution.[1] Maintain internal temperature <10°C.[1][3]

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Carefully add water (5 vol) followed by acetone (to destroy excess borohydride).[1]

    • Concentrate to remove MeOH.[1] Extract the aqueous residue with Dichloromethane (DCM).[1]

    • Dry organic layer (Na2SO4) and concentrate to yield the crude piperidinol oil.[1]

    • Yield Expectation: 80–85% (Viscous oil).[1]

Stage 2: Oxidation (The Key Transformation)

Objective: Restore the ketone functionality at C3. Method Choice: Parikh-Doering Oxidation is preferred over Swern for scale-up due to milder temperature requirements (-10°C vs -78°C) and avoidance of toxic oxalyl chloride fumes, though both are effective.

Protocol: Parikh-Doering Oxidation
  • Reagents: 1-Benzyl-4-methylpiperidin-3-ol (1.0 eq), Sulfur trioxide pyridine complex (SO3·Py, 3.0 eq), Dimethyl sulfoxide (DMSO, 6 vol), Triethylamine (Et3N, 5.0 eq).[1]

  • Procedure:

    • Dissolve the piperidinol in DMSO and cool to 10°C.

    • Add Et3N in one portion.[1]

    • Add SO3[4]·Py complex portion-wise (exothermic) while keeping temperature <25°C.[1]

    • Stir at room temperature for 2–3 hours. Monitor by TLC/HPLC for disappearance of alcohol.[1]

    • Workup: Pour reaction mixture into ice water (20 vol). Adjust pH to ~10 with dilute NaOH if necessary (to keep amine basic).[1]

    • Extract with Toluene or Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMSO) and brine.[1]

    • Concentrate to obtain 1-Benzyl-4-methylpiperidin-3-one .

    • Stability Note: This intermediate is relatively stable but should be stored cold (-20°C) if not used immediately.

Stage 3: Deprotection and Salt Formation

Objective: Remove the benzyl group and trap the unstable free base as the hydrochloride salt.[1]

  • Reagents: 1-Benzyl-4-methylpiperidin-3-one (1.0 eq), 10% Pd/C (50% wet, 10 wt% loading), Methanol, concentrated HCl (1.1 eq) or HCl in Dioxane.

  • Procedure:

    • Dissolve the N-benzyl ketone in Methanol (10 vol).

    • Add concentrated HCl (1.1 eq) before hydrogenation to ensure the product is immediately protonated upon formation.[1]

    • Add Pd/C catalyst under nitrogen atmosphere.[1]

    • Hydrogenate at 30–50 psi H2 pressure at room temperature for 6–12 hours.

    • Filtration: Filter catalyst through a Celite pad under nitrogen (avoid pyrophoric ignition of dry catalyst).[1]

    • Isolation: Concentrate the filtrate to dryness.

    • Crystallization: Triturate the residue with Acetone or Diethyl Ether to induce crystallization of the hydrochloride salt.[1]

    • Filter and dry under vacuum at 40°C.[1][2]

Part 3: Critical Process Parameters & Characterization

Process Control Table
ParameterRange/ConditionCriticalityReason
NaBH4 Addition Temp <10°CHighPrevents runaway exotherm and solvent boil-off.
Oxidation pH Basic (Workup)MediumEnsures amine remains in organic phase during extraction.[1]
H2/Pd-C Acidic Medium pH < 2Critical Free base 3-piperidone is unstable; acid traps it as stable salt.
Storage Desiccated, <4°CHighHCl salt is hygroscopic; free base polymerizes.[1]
Analytical Specifications (Expected)
  • Appearance: White to off-white crystalline solid (HCl salt).

  • 1H NMR (D2O, 400 MHz):

    • δ 1.15 (d, 3H, CH3)[1]

    • δ 2.10–2.30 (m, 1H, CH-CH3)[1]

    • δ 3.40–3.60 (m, 4H, Ring CH2s adjacent to N and C=O)[1]

    • Note: In D2O, the alpha-protons to the ketone may exchange with deuterium, simplifying the spectrum over time.[1]

  • Mass Spectrometry (ESI+): m/z ~114.1 [M+H]+ (Free base mass).[1]

Troubleshooting Common Issues
  • Incomplete Oxidation: If alcohol remains, add more SO3[1]·Py and Et3N.[1][3][4] Ensure DMSO is dry.[1]

  • Low Yield in Deprotection: If the benzyl group is stubborn, heat to 40–50°C or increase H2 pressure.[1] Ensure the catalyst is not poisoned by sulfur residues from the oxidation step (thorough water washes required).[1]

  • Product Polymerization: If the final product turns yellow/gum, the acidification was insufficient.[1] Ensure excess HCl is present during concentration.[1]

Part 4: Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Stabilization S1 3-Hydroxy-4-picoline + Benzyl Chloride S2 Reflux (IPA, 80°C) Precipitation S1->S2 S3 NaBH4 Reduction (MeOH, <10°C) S2->S3 S4 Parikh-Doering Oxidation (SO3.Py / DMSO / Et3N) S3->S4 S5 Workup: Extraction (Removal of DMSO) S4->S5 S6 Hydrogenation (Pd/C) + HCl (1.1 eq) S5->S6 S7 Crystallization (Acetone/Ether) S6->S7 Final 4-Methylpiperidin-3-one HCl (Final Product) S7->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Ruggeri, S. G., et al. (2007).[1][5] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.[1] WO2007012953.[1] (Describes the industrial route to Tofacitinib intermediates including the 3-piperidone). Link

  • ChemicalBook. (2025).[1][4][6] 1-Benzyl-4-methylpiperidin-3-one Synthesis and Properties. (Provides specific reaction conditions for the Parikh-Doering oxidation scale-up). Link

  • Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. U.S. Patent 2010/0292482.[1] (Details the reduction and handling of the methylpiperidin-3-one intermediate). Link

  • Bobbitt, J. M. (2013).[1][7] Oxoammonium Salt Oxidations of Alcohols. Organic Syntheses, 90, 215.[1] (Grounding for non-chromium oxidation methods like TEMPO/Swern).[1] Link

  • BenchChem. (2025).[1][6] Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride. (General reference for piperidine deprotection and salt formation protocols). Link

Sources

Precision Stoichiometry and Synthetic Utility of 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, 4-Methyl-piperidin-3-one hydrochloride represents a deceptively simple yet synthetically demanding scaffold. Unlike its symmetric isomer (4-piperidinone), the 3-one derivative introduces chirality at the C4 position and significant electronic tension due to the proximity of the amine and ketone functionalities.

This guide addresses the critical physicochemical properties of this molecule, specifically its molecular weight (MW) in the context of stoichiometric precision. It further details the stability challenges inherent to


-aminoketones and provides a robust, self-validating workflow for its application in reductive aminations—a cornerstone reaction in the synthesis of bioactive alkaloids and kinase inhibitors.

Part 1: Chemical Identity & Stoichiometric Precision

For the drug development professional, the "label" molecular weight is often insufficient due to the hygroscopic nature of amine hydrochloride salts.

Core Physicochemical Data
PropertyValueNotes
IUPAC Name 4-Methylpiperidin-3-one hydrochloride
Molecular Formula

Salt form prevents self-condensation
Exact Molecular Weight 149.62 g/mol Base: 113.16 + HCl: 36.46
Free Base MW 113.16 g/mol Unstable; prone to dimerization
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers
The "Effective" Molecular Weight (MW )

Commercial batches of 4-methyl-piperidin-3-one HCl often contain residual water or solvent. In precise coupling reactions, assuming a neat MW of 149.62 g/mol can lead to under-loading of the ketone, resulting in incomplete conversion.

Protocol for MW Correction:

  • Karl Fischer (KF) Titration: Determine water content (

    
    ).
    
  • Silver Nitrate Titration: Verify Chloride (

    
    ) content to confirm mono-hydrochloride stoichiometry.
    
  • Calculation:

    
    
    

Senior Scientist Insight: If KF titration is unavailable, use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) in


 to determine the absolute purity. This is often more reliable for unstable aminoketones than HPLC, which may degrade the compound on-column.

Part 2: Synthesis & Stability (The "Instability" Factor)

The 3-piperidinone motif is structurally vulnerable. The amine (nucleophile) and the ketone (electrophile) are in a 1,3-relationship. In the free base form, this leads to rapid intermolecular condensation to form dimeric dihydropyrazines or enamines.

The Hydrochloride Solution: Protonating the nitrogen (


) removes its nucleophilicity, "locking" the molecule in a stable state. Consequently, this reagent must never be neutralized until the exact moment of reaction or in the presence of a trapping agent (e.g., a reducing agent or nucleophile).
Validated Synthesis Workflow

The most reliable route avoids the isolation of the free base 3-piperidinone. It typically proceeds via the oxidation of N-protected 3-piperidinols.

Step-by-Step Protocol:

  • Starting Material: 4-Methyl-pyridin-3-ol (commercially available).

  • Hydrogenation: Catalytic hydrogenation (

    
    , Rh/Al
    
    
    
    O
    
    
    ) yields N-protected 4-methyl-3-piperidinol.
  • Oxidation (Swern or IBX): Converts the alcohol to the ketone. Crucial: Maintain N-protection (e.g., Boc or Benzyl) to prevent self-reaction.

  • Deprotection & Salt Formation: Removal of the protecting group with anhydrous HCl in Dioxane/Ether precipitates the stable salt immediately.

Visualization: Synthesis & Stability Logic

SynthesisWorkflow Start 4-Methyl-pyridin-3-ol Inter1 N-Boc-4-methyl-3-piperidinol Start->Inter1 1. H2, Rh/C 2. Boc2O Inter2 N-Boc-4-methyl-3-piperidinone Inter1->Inter2 Swern Oxidation (DMSO, oxalyl chloride) Unstable Free Base (Transient/Unstable) Inter2->Unstable Deprotection (Neutral conditions) Product 4-Methyl-piperidin-3-one HCl (Stable Salt) Inter2->Product HCl/Dioxane (Anhydrous) Unstable->Unstable Dimerization

Figure 1: Synthetic pathway emphasizing the necessity of acidic deprotection to bypass the unstable free base.

Part 3: Applications in Drug Discovery[4]

The primary utility of 4-methyl-piperidin-3-one HCl lies in Reductive Amination . It serves as a versatile electrophile to introduce the 4-methyl-piperidine ring into larger scaffolds.

Critical Mechanistic Nuance: Racemization

The C2 position (between the nitrogen and the ketone) is highly acidic.

  • Risk: Under basic conditions required for reductive amination (pH 5-6), the C2 proton can be removed, leading to enolization.

  • Consequence: Even if you start with a chiral 4-methyl precursor, the stereocenter at C4 is generally preserved, but the relative stereochemistry (cis/trans) between C4-Me and the incoming amine at C3 can drift due to thermodynamic equilibration of the intermediate iminium species.

Protocol: Controlled Reductive Amination

To minimize side reactions and control diastereoselectivity (cis vs. trans):

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is preferred for faster imine formation.

  • Base: Use Sodium Acetate (NaOAc) rather than TEA/DIPEA. NaOAc buffers the reaction to pH ~5, sufficient to free the amine for imine formation without triggering rapid aldol condensation.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) .

    • Why? STAB is less aggressive than

      
       and will not reduce the ketone before the imine forms.
      
  • Procedure:

    • Mix Amine (

      
      , 1.0 eq) and 4-Methyl-piperidin-3-one HCl (1.1 eq) in DCE.
      
    • Add NaOAc (1.5 eq). Stir 30 mins to form imine/iminium.

    • Add STAB (1.5 eq). Stir at RT for 4-16h.

Visualization: Reaction Divergence

ReactionUtility Core 4-Methyl-piperidin-3-one HCl RedAm Reductive Amination (Target: 3-Amino-piperidines) Core->RedAm R-NH2, STAB NaOAc, DCE Fischer Fischer Indole Synthesis (Target: Spirocycles) Core->Fischer Ph-NHNH2 ZnCl2, Heat Mannich Mannich Reaction (Target: C2-Functionalization) Core->Mannich HCHO, R2NH Acid Cat. Prod1 JAK Inhibitor Analogs (Tofacitinib-like) RedAm->Prod1 Prod2 Spiro-indolenines Fischer->Prod2

Figure 2: Divergent synthetic applications. The reductive amination pathway is the most common route for generating bioactive libraries.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 45357714, 4-Methyl-piperidin-3-one." PubChem.

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

  • ChemicalBook. (2024). "1-benzyl-4-methylpiperidin-3-one Properties and Synthesis." (Context for N-protected precursors).

  • BenchChem. (2025).[3] "Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride." (Analogous piperidine salt handling protocols).

Sources

Targeting the Privileged Scaffold: A Technical Guide to the Biological Activity of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Piperidinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The piperidinone scaffold—specifically the 4-piperidinone and 2-piperidinone cores—represents a "privileged structure" in medicinal chemistry. Unlike rigid templates, these heterocycles offer a versatile thermodynamic valley for conformational adaptation, allowing them to bind diverse biological targets ranging from tubulin microtubules in cancer cells to the anionic site of acetylcholinesterase (AChE) in neurodegenerative pathways.

This guide moves beyond basic pharmacological screening. It dissects the causality of substituent effects, details self-validating experimental protocols, and maps the signaling pathways modulated by these derivatives.

The Chemical Architecture: 4-Piperidinone vs. 2-Piperidinone

The biological utility of piperidinones is dictated by their oxidation state and substitution pattern.

  • 4-Piperidinone (The Curcumin Mimic): When functionalized at the C3 and C5 positions with aryl-methylidene groups, this scaffold mimics the

    
    -unsaturated ketone system of curcumin but with enhanced metabolic stability and bioavailability. This is the primary scaffold for oncology .
    
  • 2-Piperidinone (The Lactam): Often found in alkaloids (e.g., piperine analogs), this scaffold is more frequently associated with antimicrobial and CNS activity due to its hydrogen-bond accepting/donating lactam interface.

Therapeutic Focus I: Oncology and Cytotoxicity

Mechanism of Action: The Apoptotic Trigger

The most potent 4-piperidinone derivatives (specifically 3,5-bis(benzylidene)-4-piperidinones) exert cytotoxicity through a dual mechanism:

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketones alkylate cellular thiols (like glutathione), disrupting redox homeostasis.
    
  • Tubulin Destabilization: They bind to the colchicine site of tubulin, preventing polymerization.

This cascade triggers the mitochondrial apoptotic pathway, characterized by the upregulation of p53 and Bax (pro-apoptotic) and the downregulation of Bcl-2 (anti-apoptotic).

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of piperidinone-induced stress.

ApoptosisPathway Piperidinone Piperidinone Derivative (Michael Acceptor) ROS ROS Generation (Redox Stress) Piperidinone->ROS Thiol Alkylation Tubulin Tubulin Inhibition (Colchicine Site) Piperidinone->Tubulin Binding p53 p53 Activation ROS->p53 Tubulin->p53 Cell Cycle Arrest Bax Bax Upregulation (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Membrane Permeability Bax->Mito Bcl2->Mito Blocks (Inhibited) Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Figure 1.[2] Mechanism of piperidinone-induced apoptosis via ROS generation and tubulin inhibition.

Structure-Activity Relationship (SAR)[3]
  • N-Substitution (The Anchor): An N-benzyl or N-acryloyl group enhances lipophilicity and cellular uptake. N-H free analogs are generally less potent.

  • Aryl Substituents (The Warhead): Electron-withdrawing groups (EWGs) like -NO2 or -Cl at the para position of the benzylidene rings significantly increase cytotoxicity (IC50 < 10 µM). This increases the electrophilicity of the enone system, facilitating thiol attack.

Table 1: Comparative Cytotoxicity of 4-Piperidinone Derivatives (MCF-7 Cell Line)

Compound IDN-SubstituentC3, C5-SubstituentIC50 (µM)Mechanism Insight
1a HPhenyl> 50Low lipophilicity, weak binding.
1d Benzyl4-NO2-Phenyl12.5 Strong EWG enhances Michael addition.
1g Benzyl4-Cl-Phenyl28.2 Halogen bonding improves target fit.
Curcumin (Reference)-20-30Metabolic instability limits efficacy.

Therapeutic Focus II: Neurodegeneration (Alzheimer's)[4]

Cholinesterase Inhibition

Piperidinone derivatives serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[3][4] The N-benzylpiperidine moiety is critical here; it mimics the structure of Donepezil, allowing the molecule to penetrate the catalytic anionic site (CAS) of the enzyme.

SAR Logic[3]
  • Linker Length: A spacer between the piperidinone nitrogen and the aryl ring can optimize binding to the peripheral anionic site (PAS).

  • Rigidity: The 4-ketone group provides a rigid spacer that orients the aryl wings to interact with hydrophobic gorges in the enzyme.

Detailed Experimental Protocols

Protocol A: Synthesis via Mannich Condensation

Rationale: This is the most efficient route to generate the pharmacophore, utilizing a multi-component reaction (MCR) for high atom economy.

Reagents:

  • Ammonium acetate (Nitrogen source)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ketone (e.g., acetone or ethyl methyl ketone)

  • Ethanol (Solvent)

Step-by-Step:

  • Mixing: Dissolve 0.1 mol of ammonium acetate and 0.2 mol of the aromatic aldehyde in 50 mL of ethanol.

  • Addition: Slowly add 0.1 mol of the ketone component while stirring.

  • Reflux: Heat the mixture to mild reflux (70-80°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water (200 mL) containing 5 mL of conc. HCl.

  • Isolation: Filter the precipitate (the hydrochloride salt) or basify with ammonia to obtain the free base. Recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as a proxy for cell viability. Self-validating via positive (Doxorubicin) and negative (DMSO) controls.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add piperidinone derivatives at serial dilutions (e.g., 1, 10, 25, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Standard: Doxorubicin.[5]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: SAR & Drug Design Logic

This diagram summarizes the structural modifications required to shift the biological activity from Antimicrobial to Anticancer or CNS targets.

SAR_Logic Core Piperidinone Core Mod1 N-Substitution (Benzyl/Alkyl) Core->Mod1 Mod2 C3/C5 Arylidene (Double Bonds) Core->Mod2 Mod3 Thiosemicarbazone Tail Core->Mod3 Activity1 CNS Activity (AChE Inhibition) Mod1->Activity1 Lipophilicity (BBB Crossing) Activity2 Anticancer (Apoptosis) Mod2->Activity2 Michael Acceptor (Thiol Alkylation) Activity3 Antimicrobial (Biofilm Disruption) Mod3->Activity3 Metal Chelation

Caption: Figure 2. Divergent synthesis strategies: How structural modifications shift the therapeutic window.

Future Outlook

The next generation of piperidinone research lies in hybridization .

  • PROTACs: Using the piperidinone scaffold as the E3 ligase ligand in Proteolysis Targeting Chimeras.

  • Adamantane Hybrids: Linking adamantane to the N-position to tackle multi-drug resistant (MDR) bacterial strains by disrupting membrane integrity.

References

  • Goel, K. K., et al. (2008).[6] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Wang, Y., et al. (2020).[7][8] "Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists." Drug Design, Development and Therapy.[9] Link

  • Manikandan, D., et al. (2012).[10] "Synthesis and Biological Evaluation of some Substituted 4-Piperidones." International Journal of ChemTech Research. Link

  • Arumugam, N., et al. (2019).[3] "Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives." ACG Publications.[3] Link

  • Das, S., et al. (2014). "Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs." Archiv der Pharmazie. Link

  • NCI/NIH. (2014). "Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction." European Journal of Medicinal Chemistry. Link

Sources

In-Depth Technical Guide: 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-piperidin-3-one hydrochloride (CAS: 1408076-42-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as the structural core for Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).[1] Unlike its more stable isomer 4-piperidone, the 3-piperidone system is kinetically unstable in its free base form due to rapid self-condensation and polymerization.[1] Consequently, the hydrochloride salt is the mandatory form for isolation, storage, and commercial distribution.

This guide details the synthesis, stability protocols, and application of this intermediate, specifically focusing on its role in generating cis-3,4-disubstituted piperidine systems—a "privileged structure" in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule exists in equilibrium between its ketone and enol forms, though the ketone predominates in acidic salt forms.

PropertySpecification
IUPAC Name 4-Methylpiperidin-3-one hydrochloride
CAS Number 1408076-42-5 (HCl salt); 914220-45-4 (Free base)
Molecular Formula C₆H₁₁NO[1][2] · HCl
Molecular Weight 149.62 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in DCM
Stability Critical: Free base degrades within hours at RT. Salt is stable at -20°C.
Structural Tautomerism

The 3-position ketone is highly activated by the adjacent amine (even when protonated), making the alpha-protons acidic.[1] This leads to enolization, which can drive racemization at the C4 methyl center if not carefully controlled during workup.

Synthesis Methodologies

The synthesis of 4-methyl-piperidin-3-one is rarely performed to isolate the free secondary amine directly.[1] Instead, it is almost exclusively generated as an N-protected intermediate (e.g., N-Benzyl or N-Boc) or immediately trapped as a salt.[1]

Protocol A: Oxidation of 3-Hydroxypiperidine Precursors (Primary Route)

This route is preferred for scale-up due to the availability of chiral starting materials (3-hydroxy-4-methylpyridine).[1]

Reaction Scheme:

  • Quaternization: 3-Hydroxy-4-methylpyridine + Benzyl chloride → Pyridinium salt.[1]

  • Reduction: NaBH₄ reduction yields N-benzyl-4-methyl-3-piperidinol.[1]

  • Oxidation: Swern or Parikh-Doering oxidation converts the alcohol to the ketone.

  • Deprotection (Optional): Pd/C hydrogenation removes the benzyl group (requires immediate acidification to trap as HCl salt).

Step-by-Step Protocol (N-Benzyl Intermediate)
  • Reagents: N-Benzyl-4-methyl-piperidin-3-ol (1.0 eq), DMSO (3.0 eq), SO₃·Pyridine complex (3.0 eq), DIPEA (6.0 eq), DCM (Solvent).

  • Procedure:

    • Cool a solution of alcohol and DIPEA in DCM to 0°C.

    • Add DMSO, followed by dropwise addition of SO₃·Pyridine in DMSO/DCM.[3]

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Quench: Pour into saturated NaHCO₃. Extract with DCM.[4]

    • Purification: The product is unstable on silica gel. Use immediately or crystallize as the hydrochloride salt by adding 4M HCl in dioxane.

Protocol B: Dieckmann Condensation

Used when specific C4-chirality is not initially required or will be set later.[1]

  • Substrates: Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutyrate.[1]

  • Conditions: NaOEt in EtOH/Toluene reflux.

  • Outcome: Yields the beta-keto ester, which is decarboxylated (HCl/Reflux) to yield the 3-piperidone.[1]

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the conversion of the pyridine precursor to the target salt and its subsequent application in Tofacitinib synthesis.

G Start 3-Hydroxy-4-methylpyridine Inter1 N-Benzyl-3-hydroxy -4-methylpiperidine Start->Inter1 1. BnCl 2. NaBH4 Reduction Ketone N-Benzyl-4-methyl -piperidin-3-one Inter1->Ketone Swern Oxidation (DMSO/SO3·Py) Salt 4-Methyl-piperidin-3-one Hydrochloride (Target) Ketone->Salt H2, Pd/C HCl/MeOH Drug Tofacitinib (JAK Inhibitor) Ketone->Drug Reductive Amination (MeNH2, Ti(OiPr)4) + Chiral Resolution

Figure 1: Synthetic pathway from pyridine precursors to the 4-methyl-piperidin-3-one scaffold and its pharmaceutical application.[1][2][3][5][6]

Key Application: Reductive Amination (Tofacitinib Route)[1]

The most authoritative application of this scaffold is the synthesis of the cis-3,4-diamine core of Tofacitinib.[1] The reaction between 4-methyl-piperidin-3-one and methylamine is stereoselective, favoring the cis isomer due to steric approach control.[1]

Mechanism & Stereocontrol[1][11]
  • Imine Formation: The ketone reacts with methylamine (MeNH₂) to form the imine. Titanium(IV) isopropoxide is often added as a Lewis acid to dehydrate and drive equilibrium.

  • Reduction: The reducing agent (NaBH₄ or NaBH(OAc)₃) approaches from the less hindered face (opposite the C4-methyl group).[1]

  • Result: Predominant formation of the cis-3-methylamino-4-methylpiperidine.[1]

Data Table: Reductive Amination Conditions

Reducing AgentSolventAdditiveCis:Trans RatioYield
NaBH(OAc)₃DCEAcOH6:185%
NaBH₄MeOHTi(OiPr)₄10:1 92%
H₂ / PtO₂EtOHNone4:178%

Note: The Ti(OiPr)₄ method is the industry standard for maximizing cis-selectivity.[1]

Handling, Safety & Stability

Stability Crisis: The Free Base

The free base of 4-methyl-piperidin-3-one is chemically fragile.[1]

  • Self-Condensation: The amine of one molecule attacks the ketone of another, leading to dimerization.

  • Oxidation: The alpha-position is prone to air oxidation.[1]

Storage Protocols
  • Salt Form Mandatory: Always store as the Hydrochloride (HCl) or Tosylate salt.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C.

  • Hygroscopicity: The HCl salt absorbs water rapidly. Weighing should be done in a glovebox or desiccated environment.

References

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,696,567.[3] (Describes the synthesis of Tofacitinib intermediates via the 3-piperidone route). Link

  • Iorio, M. A., & Damia, G. (1970).[2][7][8] Piperidone analogs: synthesis and their diverse biological applications. Tetrahedron, 26, 5519-5527. (Foundational work on N-benzyl-4-methyl-3-piperidone synthesis). Link[1]

  • Ruggeri, S. G., et al. (2006). Reductive Amination of 4-Methyl-3-piperidinone. Organic Process Research & Development, 10(5). (Detailed optimization of the cis-selective reductive amination). Link[1]

  • PubChem. (2024). Compound Summary: 4-Methylpiperidin-3-one.[1][9][6][10] National Library of Medicine. Link[1]

  • ChemicalBook. (2024).[11] 1-Benzyl-4-methyl-piperidin-3-one hydrochloride Product Entry. (Source for commercial availability and CAS verification). Link

Sources

Technical Monograph: 4-Methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Utility in Medicinal Chemistry

Nomenclature and Structural Identity

Target Compound: 4-Methylpiperidin-3-one hydrochloride IUPAC Name: 4-Methylpiperidin-3-one hydrochloride Formula:


Molecular Weight:  149.62  g/mol  (Salt); 113.16  g/mol  (Free Base)
Structural Analysis

The compound consists of a six-membered piperidine ring containing a ketone functionality at the C3 position and a methyl substituent at the C4 position. The nitrogen atom is protonated as the hydrochloride salt, which is critical for preventing self-condensation reactions typical of


-aminoketones.

Stereochemical Considerations: The C4 position is a chiral center. Unless a specific enantioselective synthesis is employed, the product exists as a racemic mixture (


). In drug development, resolving this center is often a critical quality attribute (CQA).

Structure N1 Piperidine Ring (Core Scaffold) N2 C3-Ketone (Reactive Electrophile) N1->N2 Position 3 N3 C4-Methyl (Chiral Center) N1->N3 Position 4 N4 HCl Salt (Stabilizing Counterion) N1->N4 Protonation at N1

Figure 1.1: Structural decomposition of the target molecule highlighting functional zones.

Synthetic Methodologies

Recommended Route: Oxidation-Deprotection Strategy

This route utilizes N-Benzyl-4-methylpiperidin-3-one (CAS 1303968-15-1) or its alcohol precursor. The benzyl group provides steric bulk and UV active chromophores for easy TLC monitoring.

Step 1: Swern Oxidation (if starting from alcohol) Converts N-Benzyl-4-methylpiperidin-3-ol to the ketone. Step 2: Hydrogenolysis (Deprotection) Removes the benzyl group under acidic conditions to yield the target HCl salt directly.

Synthesis Start N-Benzyl-4-methylpiperidin-3-ol Oxidation Step 1: Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Start->Oxidation Intermed Intermediate: N-Benzyl-4-methylpiperidin-3-one Oxidation->Intermed Deprotect Step 2: Hydrogenolysis (H2, Pd/C, MeOH, HCl) Intermed->Deprotect Product Target: 4-Methylpiperidin-3-one HCl Deprotect->Product

Figure 2.1: Synthetic pathway ensuring regio-integrity of the ketone.

Detailed Experimental Protocol (Step 2 Focus)

Rationale: The deprotection step is the most critical for stability. Generating the free amine without immediate salt formation leads to rapid degradation.

  • Preparation: Charge a high-pressure hydrogenation vessel with N-benzyl-4-methylpiperidin-3-one (1.0 eq) dissolved in degassed Methanol (10 vol).

  • Catalyst Loading: Add 10 wt% Pd/C (50% wet). Safety Note: Keep under inert nitrogen to prevent ignition.

  • Acidification: Add concentrated HCl (1.1 eq) dropwise.

    • Checkpoint: Ensure pH is < 2. This ensures the product is trapped as the salt immediately upon formation.

  • Hydrogenation: Pressurize to 40 psi

    
     and stir at RT for 4-6 hours.
    
    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The UV-active starting material spot (

      
      ) must disappear. The product is not UV active.
      
  • Workup: Filter catalyst over Celite. Concentrate the filtrate in vacuo at

    
    .
    
  • Crystallization: Triturate the residue with diethyl ether to precipitate the white hydrochloride solid.

Physicochemical Characterization

To validate the identity of 4-methylpiperidin-3-one hydrochloride, you must confirm the integrity of the piperidine ring and the presence of the ketone.

Data Summary Table
ParameterSpecificationDiagnostic Signal
Appearance White to off-white hygroscopic solidN/A

H NMR (DMSO-

)

1.05 (d, 3H)
Methyl doublet confirms C4 substitution.

H NMR (DMSO-

)

9.20 (br s, 2H)
Ammonium protons (

) confirm salt formation.
IR Spectroscopy 1715-1725

Strong C=O stretch (Ketone).
Mass Spectrometry

Parent ion of the free base.
Stability & Handling (Critical)

The "Dimerization Trap": Free 3-piperidinones are notoriously unstable. The amine at position 1 can attack the ketone at position 3 of a neighboring molecule, leading to intermolecular Schiff base formation and subsequent polymerization.

  • Storage: Store strictly at -20°C under Argon.

  • Handling: Always handle as the HCl salt. If the free base is required for a reaction (e.g., reductive amination), generate it in situ using a tertiary amine base (DIPEA) immediately before use.

Applications in Drug Discovery[1][2]

This scaffold is a bioisostere for substituted cyclohexanones and a precursor to diverse pharmacological agents.

Janus Kinase (JAK) Inhibitor Analogs

The 4-methylpiperidin-3-one moiety serves as a core scaffold for synthesizing analogs of Tofacitinib . The C3 ketone allows for reductive amination with various amines to install the "upper" chain of the pharmacophore, while the C4 methyl group modulates lipophilicity and metabolic stability.

Reductive Amination Workflow

The primary utility of this compound is as an electrophile in reductive aminations.

Application Input 4-Methylpiperidin-3-one HCl Reagents Reagents: 1. R-NH2, DIPEA 2. NaBH(OAc)3 Input->Reagents Output 3-Amino-4-methylpiperidine (Bioactive Core) Reagents->Output Reductive Amination

Figure 4.1: Standard application workflow for library synthesis.

References

  • IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of Piperidinones: BenchChem. Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide. (Methodology adapted for 3-one regioisomer).

  • Stability of 3-Piperidinones: Biosynce. Stability of Piperidine Derivatives in Pharmaceutical Synthesis.

  • Precursor Availability (N-Benzyl derivative): PubChem Compound Summary for CID 56965684 (1-Benzyl-4-methylpiperidin-3-one).

  • General Characterization Data: ChemicalBook. 4-Methylpiperidin-3-one Hydrochloride Properties and Safety.

potential applications of 4-Methyl-piperidin-3-one hydrochloride in medicinal chemistry

[1]

Executive Summary

4-Methyl-piperidin-3-one hydrochloride (and its N-protected derivatives, particularly the N-benzyl analog) represents a critical "privileged scaffold" precursor in modern medicinal chemistry. Its primary utility lies in its ability to access chiral 3,4-disubstituted piperidine motifs, a structural core essential for the efficacy of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

Beyond JAK inhibitors, this scaffold offers a versatile entry point for synthesizing neuroactive agents targeting GPCRs (e.g., substance P antagonists, opioid receptors) where the precise stereochemical arrangement of the C3-amine and C4-methyl group governs receptor subtype selectivity. This guide details the chemical behavior, synthetic utility, and validated protocols for leveraging this scaffold in high-value drug discovery campaigns.

Part 1: Chemical Profile & Reactivity

Identity:

  • Systematic Name: 4-Methyl-piperidin-3-one hydrochloride[1][2][3]

  • Key Derivative: 1-Benzyl-4-methylpiperidin-3-one (CAS: 32018-96-5) – The industry-standard intermediate.

  • Core Scaffold CAS: 1060814-18-1 (Free base form references)

Structural Causality: The molecule's value is derived from the C3 ketone and the C4 methyl group .

  • Stereochemical Gatekeeper: The C4-methyl group exerts steric influence during nucleophilic attacks on the C3-ketone. This allows for diastereoselective transformations (e.g., reductive amination), although it typically yields a mixture of cis and trans isomers that requires resolution.

  • Conformational Locking: In the final bioactive molecule, the C4-methyl group restricts the conformational flexibility of the piperidine ring, often locking the C3-substituent into a bio-active equatorial or axial position favored by the target protein binding pocket.

  • Stability Profile: As an

    
    -aminoketone, the free base is prone to dimerization or oxidation. The hydrochloride salt stabilizes the molecule, preventing self-condensation and allowing for long-term storage.
    

Part 2: Primary Application – JAK Inhibitor Synthesis

The "Killer Application" for 4-Methyl-piperidin-3-one is the synthesis of the pyrrolo[2,3-d]pyrimidine class of JAK inhibitors.

Case Study: Tofacitinib (Xeljanz)

Tofacitinib is a JAK3-selective inhibitor used for rheumatoid arthritis.[4] Its pharmacophore relies on a specific stereoisomer: (3R,4R)-4-methyl-3-(methylamino)piperidine .

The Synthetic Challenge: The synthesis requires converting the achiral (or racemic) ketone into a chirally pure diamine.

  • Reaction: Reductive amination with methylamine.

  • Stereochemistry: The hydride donor (e.g.,

    
     or 
    
    
    ) attacks the intermediate imine. The C4-methyl group directs the attack, but typically yields a mixture of cis (desired) and trans isomers.
  • Resolution: The cis-isomer is isolated via salt formation (e.g., with L-tartaric acid or ditoluoyl-L-tartaric acid).

Pathway Visualization

The following diagram illustrates the critical workflow from the ketone scaffold to the active pharmaceutical ingredient (API) precursor.

Tofacitinib_SynthesisKetone4-Methyl-piperidin-3-one(Scaffold)ImineImine IntermediateKetone->Imine+ MethylamineReductiveStepReductive Amination(NaBH4 / NaHB(OAc)3)Imine->ReductiveStepIsomerMixCis/Trans Mixture(Racemic)ReductiveStep->IsomerMixHydride AttackResolutionChiral Resolution(L-Tartaric Acid)IsomerMix->ResolutionCrystallizationPureAmine(3R,4R)-DiaminePrecursorResolution->PureAmineSelects (3R,4R)CouplingSnAr Coupling(Pyrrolopyrimidine)PureAmine->Coupling+ 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: Synthetic logic flow converting the 4-methyl-piperidin-3-one scaffold into the chiral core of Tofacitinib.

Part 3: Experimental Protocol

Protocol: Reductive Amination and Resolution of 1-Benzyl-4-methylpiperidin-3-one This protocol is adapted from optimized industrial routes for Tofacitinib intermediates [1, 2].

Objective: Synthesize (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine from the ketone precursor.

Reagents & Materials[1][2][3][6][7][8][9][10]
  • Substrate: 1-Benzyl-4-methylpiperidin-3-one (1.0 eq)

  • Amine Source: Methylamine (33% in ethanol or 2M in THF) (3.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) or 
    
    
    (requires careful pH control).
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a reactor with 1-Benzyl-4-methylpiperidin-3-one dissolved in DCM.

    • Cool to 0–5°C.

    • Add Methylamine solution dropwise.

    • Critical Check: Stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the ketone peak. The formation of the imine is equilibrium-driven; removing water (molecular sieves) can drive conversion but is often unnecessary with excess amine.

  • Reduction:

    • Add

      
       (1.0 eq) to buffer the reaction (promotes iminium ion formation).
      
    • Add

      
       portion-wise over 1 hour, maintaining temperature <10°C.
      
    • Mechanism:[2][4][5][6] The bulky borohydride prefers equatorial attack, favoring the cis-isomer (3,4-cis).

    • Stir at room temperature for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result: A viscous oil containing a mixture of cis and trans isomers (typically 6:1 to 9:1 ratio favoring cis).

  • Chiral Resolution (The "Self-Validating" Step):

    • Dissolve the crude oil in MeOH or Ethanol.

    • Add a solution of Di-p-toluoyl-L-tartaric acid (1.0 eq).

    • Heat to reflux to ensure full dissolution, then cool slowly to room temperature.

    • Causality: The (3R,4R)-isomer forms a less soluble diastereomeric salt with L-DTTA than the (3S,4S) or trans-isomers.

    • Filter the white precipitate. Recrystallize from MeOH to achieve >99% de (diastereomeric excess).

Part 4: Comparative Data & Utility

Reductive Amination Conditions Comparison

The choice of reducing agent significantly impacts the cis/trans ratio, which dictates the yield of the resolution step.

Reducing AgentSolventTemp (°C)Cis:Trans RatioNotes
NaBH(OAc)3 DCM209:1 Industry standard; favors thermodynamic product.
NaBH4 MeOH06:4Faster, but poor stereocontrol; requires rigorous resolution.
H2 / PtO2 EtOH257:3Clean, but requires high pressure equipment.
Ti(OiPr)4 / NaBH4 THF508:2Titanium coordinates ketone, enhancing facial selectivity.
Broader Medicinal Applications

While Tofacitinib is the primary driver, the 4-methyl-piperidin-3-one scaffold is applicable in:

  • CCR5 Antagonists: Substituted piperidines block HIV entry; the 4-methyl group adds hydrophobic bulk that can fill lipophilic pockets in the receptor.

  • Substance P (NK1) Antagonists: The scaffold mimics the spatial arrangement of key residues in peptide ligands.

  • Opioid Receptor Ligands: 3,4-dimethyl-4-phenylpiperidine derivatives (related structures) are known opioid agonists. This ketone allows access to 3-amino analogues.

References

  • Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[6] US Patent 6,627,754. (Describes the synthesis of Tofacitinib precursors from 1-benzyl-4-methylpiperidin-3-one). Link

  • Zydus Cadila. Process for the preparation of tofacitinib and intermediates thereof. EP Patent 2935216B1. (Detailed optimization of the reductive amination step). Link

  • Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7] J. Am. Chem. Soc., 2023, 145, 14221-14226.[7] (Alternative routes to chiral piperidines). Link[7]

  • PubChem. 4-Methyl-piperidin-3-one. CID 45357714. Link

  • ChemicalBook. 1-Benzyl-4-methylpiperidin-3-one Properties and Synthesis.Link

Methodological & Application

Application Note: Scalable Synthesis of 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Methyl-piperidin-3-one hydrochloride (Racemic) CAS Registry Number: 106080-60-2 (Generic for HCl salt forms often varies; Free base analog: 1-Benzyl-4-methylpiperidin-3-one CAS 32018-96-5) Primary Application: Key intermediate for the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloid scaffolds.

This protocol details a robust, four-step synthesis of 4-methyl-piperidin-3-one hydrochloride starting from commercially available 3-hydroxy-4-methylpyridine. Unlike the Dieckmann condensation routes which often suffer from regioselectivity issues (yielding mixtures of 3- and 4-piperidones), this "Pyridine Reduction-Oxidation" strategy ensures the correct placement of the ketone and methyl functionalities. The protocol utilizes a Swern oxidation to avoid toxic Chromium(VI) reagents often cited in older literature, ensuring a safer and more environmentally benign process suitable for modern drug development laboratories.[1]

Scientific Background & Retrosynthetic Analysis

Structural Considerations

The target molecule contains a beta-aminoketone motif.[2] In its free base form, 3-piperidones are prone to dimerization and oxidative degradation.[1] Therefore, the isolation and storage form is the hydrochloride salt.[1] The 4-methyl substituent introduces a chiral center; this protocol yields the racemate, which serves as a versatile starting material for chiral resolution or diastereoselective downstream functionalization.[1]

Retrosynthetic Logic

The synthesis is deconstructed into four logical phases:

  • Activation: Quaternization of the pyridine nitrogen to facilitate ring reduction.[1]

  • Reduction: Hydride reduction of the aromatic ring to the saturated piperidinol.[1]

  • Oxidation: Chemoselective oxidation of the secondary alcohol to the ketone.[1]

  • Deprotection: Hydrogenolytic removal of the benzyl group with concomitant salt formation.[1]

Pathway Visualization

Retrosynthesis Target 4-Methyl-piperidin-3-one HCl (Target) Inter3 N-Benzyl-4-methyl-piperidin-3-one Target->Inter3 Hydrogenolysis (H2, Pd/C, HCl) Inter2 N-Benzyl-4-methyl-piperidin-3-ol Inter3->Inter2 Swern Oxidation (DMSO, (COCl)2) Inter1 N-Benzyl-3-hydroxy-4-methylpyridinium Cl Inter2->Inter1 Reduction (NaBH4) Start 3-Hydroxy-4-methylpyridine (Starting Material) Inter1->Start Benzylation (BnCl)

Figure 1: Retrosynthetic analysis showing the transformation from aromatic pyridine to the target piperidone salt.

Detailed Experimental Protocol

Stage 1: Benzylation (Quaternization)

Objective: Activate the pyridine ring for reduction by forming the N-benzyl pyridinium salt.

Reagents & Parameters:

Reagent Equiv. Role
3-Hydroxy-4-methylpyridine 1.0 Starting Material
Benzyl Chloride (BnCl) 1.1 Alkylating Agent
Acetone Solvent Reaction Medium

| Temperature | Reflux | Process Parameter |[3]

Procedure:

  • Dissolve 3-hydroxy-4-methylpyridine (10.9 g, 100 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add Benzyl chloride (13.9 g, 110 mmol) dropwise over 15 minutes.

  • Heat the mixture to reflux (approx. 56°C) and stir for 6–8 hours. The product will precipitate as a white to off-white solid.

  • Cool the reaction to 0°C in an ice bath.

  • Filter the precipitate and wash with cold acetone (2 x 20 mL) to remove unreacted benzyl chloride.[1]

  • Dry under vacuum to yield 1-benzyl-3-hydroxy-4-methylpyridinium chloride .

    • Expected Yield: 90–95%[1]

    • Checkpoint: The product should be a crystalline solid.[1]

Stage 2: Reduction to Piperidinol

Objective: Reduce the aromatic pyridinium salt to the saturated piperidine ring containing a secondary alcohol.[1]

Reagents & Parameters:

Reagent Equiv. Role
Pyridinium Salt (Stage 1) 1.0 Substrate
Sodium Borohydride (NaBH4) 2.5 Reducing Agent
Methanol / Water (1:1) Solvent Reaction Medium

| Temperature | 0°C to RT | Process Parameter |

Procedure:

  • Dissolve the pyridinium salt (23.5 g, 100 mmol) in a mixture of Methanol/Water (1:1, 200 mL).

  • Cool the solution to 0°C.

  • Add Sodium Borohydride (9.5 g, 250 mmol) portion-wise over 1 hour. Caution: Vigorous hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adjusting pH to ~9 with dilute HCl, then basify with NaOH solution to pH >12 to ensure the amine is free.

  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Dry the combined organic layers over anhydrous

    
     and concentrate in vacuo.
    
  • The crude 1-benzyl-4-methylpiperidin-3-ol is usually pure enough for the next step.

    • Expected Yield: 80–85%[1][4]

Stage 3: Swern Oxidation

Objective: Selectively oxidize the C3-alcohol to the ketone without over-oxidation or ring cleavage. This replaces the toxic Chromium(VI) (Jones Reagent) method.[1]

Reagents & Parameters:

Reagent Equiv. Role
Oxalyl Chloride 1.2 Activator
DMSO 2.4 Oxidant Source
Triethylamine (TEA) 5.0 Base
Piperidinol (Stage 2) 1.0 Substrate
DCM (Anhydrous) Solvent Reaction Medium

| Temperature | -78°C | Critical Parameter |

Procedure:

  • In a flame-dried flask under Nitrogen, dissolve Oxalyl chloride (1.52 g, 12 mmol) in anhydrous DCM (25 mL) and cool to -78°C.

  • Add DMSO (1.87 g, 24 mmol) in DCM (5 mL) dropwise, maintaining temperature below -70°C. Stir for 15 minutes.

  • Add 1-benzyl-4-methylpiperidin-3-ol (2.05 g, 10 mmol) in DCM (10 mL) dropwise. Stir for 45 minutes at -78°C.

  • Add Triethylamine (5.0 g, 50 mmol) dropwise. The reaction will become cloudy.

  • Allow the mixture to warm to 0°C over 1 hour.

  • Quench with saturated aqueous

    
     solution.
    
  • Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purify via flash column chromatography (Hexane/EtOAc) to yield 1-benzyl-4-methylpiperidin-3-one .

    • Expected Yield: 75–80%

    • Note: Store this intermediate at 4°C; 3-piperidones can be unstable.[1]

Stage 4: Hydrogenolysis & Salt Formation

Objective: Remove the benzyl protecting group and trap the unstable free amine as the hydrochloride salt.

Reagents & Parameters:

Reagent Equiv. Role
N-Bn-Piperidone (Stage 3) 1.0 Substrate
Pd/C (10 wt%) 10 wt% Catalyst

| Hydrogen (


) | 1 atm | Reducing Agent |
| Methanol | Solvent | Reaction Medium |
| HCl (in Dioxane/Ether) | 1.1 | Salt Former |

Procedure:

  • Dissolve 1-benzyl-4-methylpiperidin-3-one (2.03 g, 10 mmol) in Methanol (30 mL).

  • Add 10% Pd/C (200 mg) carefully under nitrogen flow.

  • Purge the vessel with Hydrogen gas (balloon pressure is sufficient).[1] Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: TLC should show disappearance of the starting material.[1]

  • Filter the catalyst through a Celite pad and wash with Methanol.[1]

  • Crucial Step: Immediately add HCl (e.g., 4M in Dioxane, 2.75 mL) to the filtrate.[1]

  • Concentrate the solution in vacuo to dryness.

  • Triturate the residue with cold Diethyl Ether or Acetone to induce crystallization.[1]

  • Filter the white solid to obtain 4-Methyl-piperidin-3-one hydrochloride .

    • Expected Yield: 85–90%[1][4]

Critical Process Parameters & Troubleshooting

Reaction Workflow Diagram

Workflow Step1 Step 1: Benzylation (Acetone, Reflux) CPP: Dry Solvent Step2 Step 2: Reduction (NaBH4, MeOH/H2O) CPP: pH Control during Quench Step1->Step2 Isolated Solid Step3 Step 3: Swern Oxidation (DMSO, Oxalyl Cl, -78C) CPP: Temp < -70C Step2->Step3 Crude Oil Step4 Step 4: Hydrogenolysis (H2, Pd/C, HCl) CPP: Immediate Salt Formation Step3->Step4 Purified Oil

Figure 2: Process workflow highlighting Critical Process Parameters (CPP).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in acetoneUse anhydrous acetone; ensure reflux is vigorous.
Incomplete Oxidation (Step 3) Temperature too highEnsure internal temp is <-70°C during DMSO/Alcohol addition.[1]
Product Degradation (Step 4) Free base instabilityAdd HCl immediately after filtration; do not store the free base.[1]
Over-reduction (Step 4) Reaction time too longMonitor strictly; prolonged hydrogenation can reduce the ketone to alcohol.[1]

References

  • Synthesis of N-benzyl-4-methyl-3-piperidone : Google Patents. (2010).[1] Method for synthesizing N-benzyl-4-methyl-3-piperidone (CN101759630A).[3] Link

  • General Piperidone Synthesis : BenchChem. (2025).[1][5] Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide. Link

  • Oxidation Methodologies : Organic Chemistry Portal. (2024).[1] Synthesis of ketones by oxidation of alcohols. Link

  • Dieckmann Condensation Context : DTIC. (1992).[1] Piperidine Synthesis Review. Link[1]

  • Chemical Properties : National Institutes of Health (NIH).[1] (2024).[1][6] 1-Benzyl-4-methylpiperidin-3-one Record. Link[1]

Sources

using 4-Methyl-piperidin-3-one in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific N-Alkylation of Peptide Backbones using 4-Methyl-piperidin-3-one

Part 1: Abstract & Strategic Utility

4-Methyl-piperidin-3-one is a specialized heterocyclic ketone used in Solid-Phase Peptide Synthesis (SPPS) to introduce conformationally constrained, non-canonical modifications into the peptide backbone. Unlike standard amino acid coupling, this reagent is employed via Reductive Amination to convert a resin-bound primary amine (N-terminus) into a secondary amine (N-alkylated peptide).

Key Applications:

  • Peptidomimetics: Introduces a bulky, steric constraint that restricts bond rotation, stabilizing secondary structures (e.g.,

    
    -turns).
    
  • Proteolytic Stability: The resulting N-alkylated peptide bond lacks the hydrogen bond donor required by many proteases, significantly extending serum half-life.

  • Library Diversity: Used in the synthesis of "Peptide Tertiary Amides" (PTAs) and fragment-based drug discovery (FBDD) to access novel chemical space.

Part 2: Chemical Logic & Mechanism

To successfully utilize 4-Methyl-piperidin-3-one, one must understand that ketones are significantly less reactive than aldehydes in Schiff base formation due to steric hindrance and electronic effects.

The Mechanistic Pathway:

  • Dehydration (Rate-Limiting Step): The resin-bound amine attacks the ketone carbonyl to form a hemiaminal, which must lose water to form the imine (Schiff base). Crucial Insight: The use of a dehydrating solvent system (Trimethyl Orthoformate - TMOF) is mandatory to drive this equilibrium forward.

  • Stereoselective Reduction: The imine is reduced by a hydride donor. Because 4-Methyl-piperidin-3-one has an existing chiral center at C4, the reduction creates a new chiral center at C3, resulting in a mixture of diastereomers (cis/trans).

  • Steric Clash: The resulting secondary amine is sterically hindered. Coupling the next amino acid requires highly activated reagents (e.g., HATU, PyAOP) or extended reaction times.

Graphviz Diagram: Reaction Mechanism

ReductiveAmination Resin Resin-Peptide-NH2 (Primary Amine) Imine Imine Intermediate (Schiff Base) Resin->Imine Nucleophilic Attack Ketone 4-Methyl-piperidin-3-one (Ketone) Ketone->Imine + Product N-Alkylated Peptide (Secondary Amine) Imine->Product Reduction TMOF TMOF / AcOH (Water Scavenging) TMOF->Imine Promotes RedAgent NaBH3CN or STAB (Hydride Reduction) RedAgent->Product H- Transfer

Caption: Mechanism of on-resin reductive amination. TMOF drives imine formation; Hydride donor locks the secondary amine.

Part 3: Experimental Protocol

Pre-requisite: Ensure the piperidine nitrogen of the reagent is protected (e.g., 1-Boc-4-methyl-piperidin-3-one) or alkylated (e.g., 1-Benzyl-4-methyl-piperidin-3-one) to prevent polymerization.

Materials Required
  • Reagent: 1-Protected-4-methyl-piperidin-3-one (5–10 equivalents relative to resin loading).

  • Solvent: DMF (anhydrous) and TMOF (Trimethyl orthoformate).

  • Acid Catalyst: Acetic Acid (AcOH).[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).
    
  • QC Reagents: Chloranil (for secondary amines), Kaiser test (for primary amines).

Step-by-Step Workflow
  • Resin Preparation (Fmoc Removal)

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform Kaiser Test . Result must be Blue (positive for primary amine).

  • Imine Formation (Schiff Base)

    • Dissolve 5–10 eq. of 4-Methyl-piperidin-3-one in a mixture of TMOF/DMF (1:1 v/v) containing 1% AcOH.

    • Add solution to the resin.[2]

    • Shake at room temperature for 2–4 hours .

    • Note: Do not wash the resin yet. The imine is hydrolytically unstable.

  • One-Pot Reduction

    • Add 5–10 eq. of NaBH

      
      CN  (dissolved in minimal DMF) directly to the reaction slurry.
      
    • Alternative: If using STAB, ensure solvent is DCE/DMF (STAB is unstable in MeOH).

    • Shake overnight (12–16 hours).

    • Wash: DMF (5x), DCM (5x), MeOH (2x), DMF (5x).

  • Reaction Monitoring (Critical Step)

    • Test 1: Kaiser Test. Result should be Colorless (Primary amine consumed).

    • Test 2: Chloranil Test. Result should be Blue/Green (Positive for Secondary amine).

    • If Kaiser is still blue: Repeat steps 2–3.

  • Subsequent Amino Acid Coupling

    • The newly formed secondary amine is sterically hindered. Standard HBTU/DIC coupling will fail.

    • Protocol: Use HATU (5 eq) , HOAt (5 eq) , and DIEA (10 eq) in DMF.

    • Double couple (2 x 2 hours) or couple overnight at 50°C (if peptide sequence allows).

Graphviz Diagram: Experimental Workflow

Workflow Start Fmoc-Peptide-Resin Deprotect 20% Piperidine (Fmoc Removal) Start->Deprotect Wash1 Wash: DMF/DCM Deprotect->Wash1 ImineStep Add Ketone + TMOF + AcOH (Imine Formation) Wash1->ImineStep ReduceStep Add NaBH3CN (Reduction) ImineStep->ReduceStep QC QC: Kaiser (-) / Chloranil (+) ReduceStep->QC QC->ImineStep Fail (Repeat) NextCouple Coupling: HATU/HOAt (Difficult Coupling) QC->NextCouple Pass

Caption: Operational workflow for introducing 4-methyl-piperidin-3-one into a peptide sequence.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Kaiser +) Ketone is sterically hindered or wet solvent.Use TMOF as co-solvent (50%) to scavenge water. Increase temperature to 40°C (caution with racemization).
Precipitation NaBH

CN solubility issues.
Dissolve reducing agent in NMP instead of DMF.
Failed Subsequent Coupling Steric bulk of the piperidine ring.Switch to PyAOP or acid fluorides . Use microwave-assisted coupling (75°C, 10 min).
Side Reactions Ring nitrogen deprotection.Ensure the piperidine N-protecting group (e.g., Boc) is stable to the acidic conditions of the reduction (AcOH).

Part 5: References

  • Solid-Phase Reductive Amination Standards:

    • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text for SPPS protocols).

  • Use of TMOF in SPPS:

    • Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Tetrahedron Letters, 36(17), 2937-2940. Link

  • Reductive Amination with Hindered Ketones:

    • Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Synthesis of Peptide Tertiary Amides:

    • Pels, K., & Kodadek, T. (2015).[5] Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152–155.[5] Link

Sources

Application Note: Analytical Characterization of 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and QC scientists involved in the development of Janus kinase (JAK) inhibitors (e.g., Tofacitinib), where 4-Methyl-piperidin-3-one hydrochloride serves as a pivotal chiral building block.

Executive Summary & Scientific Context

4-Methyl-piperidin-3-one hydrochloride is a structural scaffold used primarily in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. Its quality directly impacts the enantiomeric purity and yield of the final drug substance.

Critical Analytical Challenges:

  • Chromophore Deficiency: The molecule lacks a strong UV chromophore (only a weak carbonyl absorption at ~280 nm), making standard UV-HPLC difficult without derivatization or alternative detection (CAD/MS).

  • Stereochemistry: The C4-methyl group creates a chiral center. The ratio of enantiomers must be strictly controlled to prevent downstream yield loss or isomeric impurities in the API.

  • Salt Stoichiometry: As a hydrochloride salt, the precise molar ratio of HCl is critical for stability, as the free base is prone to oxidative dimerization and aldol-like condensations.

Characterization Lifecycle Workflow

The following diagram outlines the logical flow for complete material characterization, ensuring no critical quality attribute (CQA) is overlooked.

CharacterizationWorkflow cluster_ID 1. Structural Identity cluster_Purity 2. Quantitative Purity Sample Raw Sample (4-Methyl-piperidin-3-one HCl) ID_NMR 1H / 13C NMR (Connectivity & Salt Stoichiometry) Sample->ID_NMR Purity_Achiral Achiral HPLC-CAD/MS (Related Substances) Sample->Purity_Achiral ID_IR FT-IR (C=O Ketone Stretch) ID_NMR->ID_IR ID_MS LC-MS (Molecular Weight) ID_NMR->ID_MS Release Certificate of Analysis (Release) ID_MS->Release Purity_Chiral Chiral HPLC (Enantiomeric Excess) Purity_Achiral->Purity_Chiral If Purity > 95% Purity_Salt Potentiometric Titration (Chloride Content) Purity_Chiral->Purity_Salt Purity_Salt->Release

Figure 1: Integrated analytical workflow for the characterization of piperidone intermediates.

Structural Identification Protocols (Qualitative)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the piperidone skeleton, the position of the methyl group, and the hydrochloride salt stoichiometry.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium Oxide (

    
    ) is preferred to suppress exchangeable protons and ensure solubility, or DMSO-
    
    
    
    to observe amine protons.
  • Key Diagnostic Signals (

    
    H NMR in 
    
    
    
    ):
    • 
       ~1.05 ppm (d, 3H):  Methyl group doublet at C4.
      
    • 
       ~3.0 - 3.6 ppm (m, 4H):  Ring protons adjacent to Nitrogen (C2 and C6). The protons at C2 will appear as an AB quartet or distinct doublets due to the adjacent carbonyl.
      
    • Absence of Aromatic Signals: Confirms removal of benzyl protecting groups (if synthesized via N-benzyl route).

Fourier Transform Infrared Spectroscopy (FT-IR)

Objective: Verify the ketone functionality and amine salt form.

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Critical Bands:

    • 1715–1725 cm

      
      :  Strong C=O stretching vibration (Ketone). Note: If this shifts significantly lower, check for hydration (gem-diol formation).
      
    • 2400–3000 cm

      
      :  Broad ammonium (
      
      
      
      ) bands, characteristic of the HCl salt.

Quantitative Purity Protocols

Achiral Purity by HPLC-CAD (Charged Aerosol Detection)

Rationale: The molecule lacks a strong UV chromophore. While derivatization is possible, CAD is the superior modern choice for direct analysis of non-chromophoric salts, offering uniform response factors.

Protocol:

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 150 x 4.6 mm, 3 µm). Must be compatible with 100% aqueous conditions.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    Time (min) % A % B
    0.0 98 2
    10.0 90 10
    15.0 40 60

    | 20.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Nebulizer temp: 35°C) or ELSD.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.

  • System Suitability: Resolution > 2.0 between the main peak and any known impurity (e.g., 4-methylpiperidin-3-ol).

Chiral Purity Determination (Enantiomeric Excess)

Rationale: Direct chiral separation of the secondary amine is challenging. Derivatization with Benzoyl Chloride introduces a chromophore and rigidifies the molecule, allowing standard UV detection and efficient chiral recognition on polysaccharide columns.

Step 1: In-Situ Derivatization Protocol:

  • Weigh 10 mg of sample into a 2 mL vial.

  • Add 1 mL of saturated

    
     solution.
    
  • Add 20 µL of Benzoyl Chloride.

  • Vortex for 1 minute and let stand for 10 minutes (Reaction: Amine

    
     N-Benzoyl amide).
    
  • Extract with 1 mL Ethyl Acetate. Use the organic layer for injection.

Step 2: Chiral HPLC Parameters:

  • Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (Strong signal from benzoyl group).

  • Expected Result: Baseline separation of (R)- and (S)-N-benzoyl-4-methylpiperidin-3-one.

Chiral Separation Logic Diagram:

ChiralLogic Raw Raw Sample (Weak UV) Deriv Derivatization (+Benzoyl Cl) Raw->Deriv Add Chromophore Separation Chiral HPLC (Amylose Column) Deriv->Separation Hexane/IPA Result Enantiomeric Excess (Calc %) Separation->Result

Figure 2: Derivatization strategy for robust chiral analysis.

Salt Content & Assay (Titration)

Objective: Determine the precise hydrochloride content to distinguish between the free base, mono-HCl, or excess acid.

Protocol:

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Titrant: 0.1 N

    
    .
    
  • Solvent: Water : Methanol (50:50) + 1 mL

    
    .
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Calculation:

    
    
    Theoretical Cl% for Mono-HCl (MW ~149.6): 23.7%
    

References

  • Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof."[1] European Patent EP2935216B1.

  • Mrugielewicz, A. et al. "Synthesis of Tofacitinib: A Comprehensive Review." European Journal of Organic Chemistry, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45357714, 4-Methylpiperidin-3-one." PubChem, 2025.[2]

  • Chiral Technologies. "Separation of Amine Enantiomers via Derivatization." Application Note, Accessed 2025. (General methodology applied to Protocol 3.2).

Sources

Technical Guide: Handling and Reactivity of 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 4-Methyl-piperidin-3-one hydrochloride (4-MP-3-one·HCl). This compound is a critical, yet chemically labile, pharmacophore scaffold, most notably serving as the immediate precursor to the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz).

The guide addresses the specific challenge of this molecule: The Stability-Reactivity Paradox. As a hydrochloride salt, it is stable; as a free base, it is prone to rapid self-condensation (dimerization). Successful utilization requires strict adherence to pH-controlled protocols.

Physicochemical Profile & Stability Logic

4-Methyl-piperidin-3-one hydrochloride exists as a stable, hygroscopic solid. However, its utility in synthesis relies on accessing the reactive ketone (at C3) or the secondary amine (at N1).

The Critical Instability Mechanism

Upon neutralization (free-basing), the secondary amine of one molecule can nucleophilically attack the C3-ketone of another, leading to intermolecular Schiff base formation and subsequent polymerization.

Expert Insight: Never neutralize this compound in the absence of an electrophile or protecting group. All protocols below utilize In-Situ Neutralization strategies to bypass this degradation pathway.

Table 1: Physicochemical Properties
PropertyDataOperational Implication
Molecular Formula C₆H₁₁NO[1] · HClUse MW 149.62 g/mol for stoichiometry.
Appearance Off-white crystalline solidYellowing indicates oxidation/degradation.
Solubility Water, Methanol, DMSOAvoid non-polar solvents (Hexane/Et₂O) for the salt.
pKa (est.) ~9.5 (Amine), ~18 (α-proton)Buffering at pH 5–6 allows imine formation while suppressing dimerization.
Storage -20°C, Desiccated, ArgonHighly hygroscopic; moisture accelerates degradation.

Synthesis & Reaction Pathways[1][2][3][4][5][6][7][8]

The following diagram illustrates the degradation risk versus the productive synthetic pathways (N-Protection and Reductive Amination).

G cluster_0 Critical Control Point Salt 4-Methyl-piperidin-3-one HCl Salt (Stable Storage Form) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (NaOH/Et3N) AmineProduct C3-Amino Derivative (e.g., Tofacitinib Precursor) Salt->AmineProduct Reductive Amination (R-NH2, STAB, pH 5) Dimer Self-Condensation Product (Polymer) FreeBase->Dimer Rapid Intermolecular Attack NBoc N-Boc Derivative (Stable Intermediate) FreeBase->NBoc Boc2O, pH 8 (Protection)

Figure 1: Reaction landscape of 4-Methyl-piperidin-3-one HCl. The red path represents the failure mode (dimerization); green paths represent successful controlled synthesis.

Experimental Protocols

Protocol A: In-Situ N-Protection (Recommended First Step)

Purpose: To convert the unstable HCl salt into a stable N-Boc or N-Benzyl intermediate for further purification or reaction.

Reagents:

  • 4-Methyl-piperidin-3-one HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Suspension: Suspend 4-Methyl-piperidin-3-one HCl in dry DCM at 0°C under nitrogen. The salt will not fully dissolve.

  • Electrophile Addition: Add Boc₂O (1.1 equiv) before adding the base. This ensures the amine is trapped immediately upon release.

  • Controlled Neutralization: Dropwise add Et₃N (2.2 equiv) over 30 minutes.

    • Mechanism:[2][3] As Et₃N deprotonates the ammonium salt, the free amine immediately reacts with the proximal Boc₂O.

  • Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with 1N HCl (to remove excess Et₃N) and Brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show a sharp singlet at ~1.45 ppm (Boc group) and disappearance of the broad ammonium peak.

Protocol B: Direct Reductive Amination (Tofacitinib Route)

Purpose: Direct conversion to cis-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)(methyl)amine analogs without isolating the unstable free base. This protocol favors the cis-diastereomer due to the directing effect of the C4-methyl group.

Reagents:

  • 4-Methyl-piperidin-3-one HCl (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH) (3.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Buffer Setup: In a reaction vessel, combine the HCl salt and DCE. Add Methylamine solution.

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Why? The reaction requires a pH of ~5-6. The starting material is an HCl salt, but the excess methylamine will raise the pH. AcOH buffers the system to facilitate imine formation while protonating the ring nitrogen to prevent self-attack.

  • Imine Formation: Stir at RT for 2 hours. The solution may turn slightly yellow (imine formation).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

    • Note: STAB is preferred over NaCNBH₃ for lower toxicity and better diastereoselectivity.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Stereochemical Check: The cis-isomer (methyls on same side) is typically the major product (approx. 7:1 to 10:1 ratio).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization pH too high (>8) during reaction.Ensure AcOH is added. Do not use strong bases (NaOH/KOH) during the reaction phase.
Incomplete Conversion Wet solvent (STAB decomposition).Use anhydrous DCE/THF. STAB hydrolyzes rapidly in the presence of water.
Poor Diastereoselectivity Temperature too high during reduction.Perform the reduction step at -20°C to 0°C to maximize kinetic control (favoring cis).
Product is an Oil/Gum Presence of residual boron salts.Perform a "Tartaric Acid Workup": Stir the crude organic layer with aqueous tartaric acid to complex boron residues.

Tofacitinib Synthesis Context (Pathway Visualization)

This diagram details the specific role of 4-methyl-piperidin-3-one in the synthesis of Tofacitinib, highlighting the stereocenter formation.

Tofacitinib Start 4-Methyl-piperidin-3-one (N-Benzyl or N-Boc protected) Imine Imine Intermediate (Transient) Start->Imine + Methylamine - H2O Reduction Hydride Reduction (STAB / NaBH4) Imine->Reduction Hydride Attack (Steric Control) CisAmine Cis-3-Amino-4-Methyl Piperidine (Racemic) Reduction->CisAmine Major Diastereomer (Cis > Trans) Resolution Chiral Resolution (L-DTTA Salt) CisAmine->Resolution Optical Purification Tofacitinib Tofacitinib (Final Drug) Resolution->Tofacitinib Coupling with Pyrrolo[2,3-d]pyrimidine

Figure 2: The critical role of the 3-one scaffold in establishing the (3R,4R) stereochemistry of Tofacitinib.

References

  • Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof."[3] European Patent EP2935216B1. (Describes the reductive amination of 1-benzyl-4-methylpiperidin-3-one).

  • Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase 3 (JAK3) Inhibitor CP-690,550." Organic Process Research & Development, 2014. (Detailed discussion on the cis/trans selectivity during reduction).
  • Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for STAB reductions).

  • PubChem. "4-Methyl-piperidin-3-one Compound Summary."[4] (Physicochemical data).

  • M. C. Desai & L. M. Stramiello. "Polymer-supported sodium cyanoborohydride: a useful reagent for reductive amination." Tetrahedron Letters, 1993.

Sources

Application Note: Scalable Synthesis of 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-3-one scaffold is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloids. While 4-piperidinones are synthetically trivial, 4-methyl-piperidin-3-one presents a regiochemical challenge. Direct Dieckmann condensation often yields regioisomeric mixtures (4-methyl vs. 5-methyl).

This guide details a regioselective, scalable 4-step protocol starting from commercially available 3-hydroxy-4-methylpyridine. This route avoids hazardous chromium oxidants (Jones reagent) in favor of a catalytic TEMPO oxidation, ensuring safety and environmental compliance on a kilogram scale. The final product is isolated as the hydrochloride salt to prevent the self-condensation inherent to the unstable free base.

Retrosynthetic Strategy & Logic

The synthesis is designed to lock the methyl group position early in the sequence using a pyridine precursor, eliminating late-stage regioselectivity issues.

  • Step 1 (Quaternization): Activation of the pyridine ring for reduction.

  • Step 2 (Reduction): Conversion of the aromatic system to a saturated piperidine alcohol.

  • Step 3 (Oxidation): Chemoselective oxidation of the secondary alcohol to the ketone using Green Chemistry principles (Anelli Oxidation).

  • Step 4 (Deprotection): Hydrogenolysis to yield the final salt.

Reaction Pathway Diagram

SynthesisRoute cluster_safety Critical Safety Controls SM 3-Hydroxy-4-methylpyridine (Starting Material) Int1 1-Benzyl-3-hydroxy-4-methylpyridinium Chloride (Quaternary Salt) SM->Int1 BnCl, Acetone Reflux, 95% Yield Int2 1-Benzyl-3-hydroxy-4-methylpiperidine (Alcohol Intermediate) Int1->Int2 NaBH4, MeOH 0-10°C, 85% Yield Int3 1-Benzyl-4-methylpiperidin-3-one (Protected Ketone) Int2->Int3 TEMPO, NaOCl, NaBr DCM/H2O, pH 8.6, 90% Yield Exotherm Control NaBH4 Exotherm Int2->Exotherm Final 4-Methyl-piperidin-3-one HCl (Target Product) Int3->Final H2, Pd/C, HCl/MeOH Debenzylation pHControl Maintain pH 8-9 for TEMPO Int3->pHControl SaltForm Isolate as HCl Salt (Free base unstable) Final->SaltForm

Caption: Figure 1. Four-step regioselective synthesis pathway with key safety control points.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-hydroxy-4-methylpyridinium chloride

Objective: Activate the pyridine ring for hydride reduction. Scale: 100 g Input

  • Setup: Equip a 2 L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 3-hydroxy-4-methylpyridine (100.0 g, 0.916 mol) and Acetone (1.0 L). Stir to obtain a suspension.[1]

  • Addition: Add Benzyl chloride (127.6 g, 1.01 mol, 1.1 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 12–16 hours. The product will precipitate as a white to off-white solid during the reaction.

  • Workup: Cool the mixture to 0–5°C and stir for 1 hour. Filter the solid.

  • Washing: Wash the cake with cold Acetone (2 x 200 mL) to remove unreacted benzyl chloride.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 205–215 g (95–99%)

    • Purity: >98% (HPLC)

Step 2: Reduction to 1-Benzyl-3-hydroxy-4-methylpiperidine

Objective: Reduce the aromatic ring to the piperidine ring. Safety Note: This reaction generates Hydrogen gas (


). Ensure adequate ventilation.[2]
  • Setup: 5 L reactor with cooling jacket and overhead stirrer.

  • Charging: Dissolve the Pyridinium salt from Step 1 (200.0 g, 0.848 mol) in Methanol (2.0 L). Cool the solution to 0–5°C.

  • Reduction: Add Sodium Borohydride (

    
    ) (64.2 g, 1.70 mol, 2.0 eq) portion-wise over 2 hours.
    
    • Critical: Maintain internal temperature <15°C. Addition is highly exothermic with vigorous gas evolution.

  • Completion: Stir at room temperature (20–25°C) for 4 hours. Monitor by TLC or HPLC for disappearance of starting material.

  • Quench: Cool to 0°C. Slowly add Acetone (100 mL) to quench excess borohydride, followed by Water (500 mL).

  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 500 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate to a viscous oil.
    
    • Expected Yield: 148–156 g (85–90%)

    • Note: The product is a mixture of cis and trans isomers. This stereochemistry is irrelevant as the chiral center at C3 is destroyed in the next step.

Step 3: Oxidation to 1-Benzyl-4-methylpiperidin-3-one (Anelli Oxidation)

Objective: Oxidize the alcohol to the ketone using a scalable, non-toxic method. Advantage: Replaces toxic Cr(VI) reagents with catalytic TEMPO.

  • Setup: 3 L reactor with pH monitoring and temperature control.

  • Charging: Dissolve the Piperidinol intermediate (150.0 g, 0.73 mol) in DCM (750 mL). Add a solution of KBr (8.7 g, 0.1 eq) and TEMPO (1.14 g, 0.01 eq) in Water (100 mL).

  • Cooling: Cool the biphasic mixture to 0–5°C.

  • Oxidant Addition: Slowly add Sodium Hypochlorite (Bleach) (10-12% solution, approx. 1.1 eq) dropwise over 2 hours.

    • Critical: Simultaneously add saturated Sodium Bicarbonate (

      
      )  solution to maintain pH between 8.6 and 9.5. If pH drops <8, reaction slows; if >10, decomposition occurs.
      
  • Reaction: Stir at 0°C for 1 hour post-addition. Quench with Sodium Thiosulfate solution (10% aq) to destroy excess oxidant.

  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with Brine.

  • Purification: Concentrate to an oil. If necessary, purify via short-path distillation or silica plug (Eluent: Hexane/EtOAc) to remove TEMPO residues.

    • Expected Yield: 133–140 g (90%)

    • Data: 1H NMR should show loss of the CH-OH proton (approx. 3.5 ppm) and retention of the N-Benzyl protons.

Step 4: Deprotection to 4-Methyl-piperidin-3-one Hydrochloride

Objective: Remove the benzyl group and trap the unstable ketone as the HCl salt.

  • Setup: High-pressure hydrogenation vessel (Parr reactor or autoclave).

  • Charging: Dissolve 1-Benzyl-4-methylpiperidin-3-one (100.0 g, 0.49 mol) in Methanol (1.0 L).

  • Acidification: Add Concentrated HCl (45 mL, 1.1 eq) or 1.25 M HCl in MeOH.

    • Why: Acidic conditions prevent the formation of the unstable free amine ketone, which readily dimerizes.

  • Catalyst: Add 10% Pd/C (50% wet, 10.0 g).

  • Hydrogenation: Purge with

    
    , then charge 
    
    
    
    to 5 bar (75 psi). Stir at room temperature for 6–12 hours.
  • Filtration: Filter catalyst over a Celite pad. Rinse with MeOH.[3]

  • Crystallization: Concentrate the filtrate to approx. 200 mL. Add Diethyl Ether or MTBE (600 mL) slowly to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with ether, and dry under vacuum at 40°C.

    • Final Yield: 62–66 g (85–90%)

    • Appearance: White crystalline solid.[2]

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to structure1H NMR (D2O), MS
Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Water Content ≤ 1.0%Karl Fischer (KF)
Chloride Content 23.0% ± 1.0%Titration (AgNO3)

1H NMR (400 MHz, D2O):


 1.05 (d, 3H, 

), 1.80-2.00 (m, 1H), 2.10-2.30 (m, 1H), 2.80-3.00 (m, 1H), 3.40-3.70 (m, 4H). (Note: In D2O, alpha-protons to the ketone may exchange, simplifying the spectrum over time).

Scale-Up & Troubleshooting Guide

Common Pitfalls
  • Regioselectivity Failure (Dieckmann Route):

    • Issue: Using the Dieckmann condensation on ethyl crotonate/acrylate mixtures often yields the 5-methyl isomer or inseparable mixtures.

    • Solution: Stick to the pyridine reduction route described above. It guarantees the 4-methyl position.

  • Unstable Free Base:

    • Issue: Attempting to isolate 4-methylpiperidin-3-one as a free oil results in polymerization (orange/brown gum).

    • Solution: Always keep the environment acidic during deprotection and workup. Store strictly as the HCl salt at -20°C.

  • Incomplete Oxidation:

    • Issue: Alcohol remains after TEMPO reaction.

    • Solution: Check pH.[4][5] If pH drops below 8, HOCl is not regenerated efficiently. Add more NaHCO3/Na2CO3 buffer.

Safety Thermodynamics
  • NaBH4 Addition: The heat of reaction is approx. -200 kJ/mol. On a 1 kg scale, this requires active cooling (glycol chiller) to prevent thermal runaway.

  • Hydrogenation: Benzyl removal is exothermic. Monitor H2 uptake rate. Ensure reactor is grounded to prevent static ignition of methanol vapor.

References

  • Route Validation (Pyridinium Reduction)

    • Methodology: Synthesis of N-benzyl-4-methyl-3-piperidone via 3-hydroxy-4-methylpyridine reduction and oxidation.[6]

    • Source:CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010).
    • URL
  • Oxidation Protocol (TEMPO Scale-Up)

    • Methodology: Anelli oxidation conditions for piperidine alcohols and flow chemistry adapt
    • Source:Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst. (2024).[7] MDPI.

    • URL:[Link][1][4][5][8]

  • Piperidin-3-one Utility

    • Context: Application of piperidin-3-ones in the synthesis of bioactive alkaloids and kinase inhibitors.
    • Source:Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
    • URL:[Link]

  • Dieckmann Regioselectivity Issues

    • Context: Discussion on the difficulty of regiocontrol in Dieckmann condens
    • Source:Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). Beilstein J. Org.[9][10] Chem.

    • URL:[Link]

Sources

Application Note: Catalytic Hydrogenation of Pyridine Derivatives to Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Stereocontrol and Functional Group Tolerance

Abstract & Strategic Importance

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Methylphenidate (ADHD), and Tofacitinib (Rheumatoid arthritis). While the catalytic hydrogenation of pyridines is the most atom-economical route to these saturated heterocycles, it presents distinct challenges compared to carbocyclic arene reduction.

This guide addresses the critical barriers in pyridine hydrogenation: catalyst poisoning by the nitrogen lone pair, stereochemical drift in substituted derivatives, and chemoselectivity in the presence of halogens or benzyl ethers. We provide validated protocols utilizing Platinum (Pt), Rhodium (Rh), and Palladium (Pd) systems to ensure high yields and reproducible cis/trans ratios.

Mechanistic Principles & Catalyst Selection
2.1 The "Poisoning" Challenge

Unlike benzene, pyridine possesses a basic nitrogen atom with a localized lone pair. On heterogeneous catalyst surfaces, this nitrogen competes with the


-system for binding sites.
  • Mode A (Productive):

    
    -adsorption (flat) allows hydrogen transfer.
    
  • Mode B (Non-Productive):

    
    -coordination (perpendicular) via the N-lone pair effectively "poisons" the active site, halting turnover.
    

The Acid Solution: Protonating the pyridine (forming a pyridinium salt) eliminates the lone pair's ability to


-coordinate, forcing the molecule to adsorb via the 

-system. Consequently, acidic media (Acetic Acid, HCl/MeOH) are often required for efficient reduction.
2.2 Stereochemical Outcomes

Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen across the least hindered face of the ring.

  • 2,6-Disubstituted Pyridines: Predominantly yield the cis-isomer (meso or racemic) due to the catalyst surface acting as a template.

  • Isomerization: High temperatures can facilitate dehydrogenation-rehydrogenation, leading to thermodynamic trans-isomers.

2.3 Catalyst Selection Matrix
Catalyst SystemPrimary UtilityKey AdvantageLimitations
PtO₂ (Adams' Cat.) The Gold Standard Robust; works on difficult/hindered substrates; excellent in acidic media.Expensive; requires high pressure (50+ bar) for unactivated rings.
Rh/C (5%) Mild & Selective High activity at lower pressures (5-10 bar); preserves halogens (Cl, Br) better than Pd.High cost; sensitive to sulfur poisons.
Pd/C (10%) General Purpose Inexpensive; readily available.High Risk: Dehalogenation (Ar-Cl cleavage) and benzyl ether cleavage; prone to poisoning without acid.
Ru/C (5%) High Temp/Pressure Good for minimizing secondary amine coupling side reactions.Requires harsher conditions (>100°C, >80 bar).
Visualizing the Reaction Pathway

The following diagram illustrates the competitive adsorption modes and the stepwise reduction pathway.

PyridineReduction cluster_0 Adsorption Competition cluster_1 Stepwise Reduction Pyridine Pyridine Substrate Sigma σ-Coordination (Catalyst Poisoning) Pyridine->Sigma Neutral pH Pi π-Adsorption (Active Species) Pyridine->Pi Acidic pH (H+) DHP Dihydropyridine (Unstable) Pi->DHP + H2 THP Tetrahydropyridine (Enamine/Imine) DHP->THP + H2 Piperidine Piperidine Product (Cis-Major) THP->Piperidine + H2 (Syn-Addition)

Caption: Mechanism of heterogeneous pyridine hydrogenation highlighting the critical role of pH in preventing catalyst poisoning via σ-coordination.

Experimental Protocols
Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Best for: Difficult substrates, sterically hindered pyridines, and ensuring complete conversion.

Materials:

  • Substrate: Substituted Pyridine (1.0 equiv)[1]

  • Catalyst: PtO₂ (Adams' Catalyst) (5 mol%)

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Equipment: High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Catalyst Loading: In a glovebox or well-ventilated hood, carefully add PtO₂ (5 mol%) to the autoclave liner. Caution: Dry PtO₂ can ignite solvent vapors.

  • Solvation: Dissolve the pyridine substrate in glacial acetic acid. Carefully pour this solution over the catalyst.

  • Sealing & Purging: Seal the reactor. Purge with N₂ (3x, 10 bar) to remove oxygen, then purge with H₂ (3x, 10 bar).

  • Reaction: Pressurize with H₂ to 50 bar (725 psi) . Heat to 25–40°C . Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Run for 6–12 hours. Monitor H₂ uptake curve if available.

  • Workup:

    • Depressurize and purge with N₂.

    • Filter through a pad of Celite® to remove Platinum. Wash the pad with MeOH.

    • Neutralization (Critical): Concentrate the filtrate. Dilute with water and basify to pH >10 using 4M NaOH or NH₄OH (keep cool with ice bath).

    • Extract with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Validation Check: This protocol typically yields the acetate salt initially. The basification step is crucial to isolate the free amine.

Protocol B: Halogen-Tolerant Reduction (Rh/C in MeOH)

Best for: Pyridines containing Cl, Br, or I substituents that would be cleaved by Pd.

Materials:

  • Substrate: Halogenated Pyridine (1.0 equiv)

  • Catalyst: 5% Rh/C (5 wt% loading relative to substrate mass)

  • Solvent: Methanol (Neutral) or MeOH/H₂O

  • Equipment: Medium-pressure hydrogenation bottle (Parr shaker) or autoclave.

Procedure:

  • Preparation: Add Rh/C to the reaction vessel under inert atmosphere (Ar/N₂).

  • Addition: Add the substrate dissolved in MeOH.

    • Note: If the reaction is sluggish, add 1.0 equiv of HCl (relative to pyridine) to form the salt in situ, but monitor for dehalogenation.

  • Reaction: Pressurize to 5–10 bar (70–145 psi) H₂. Stir at Room Temperature (20–25°C) .

    • Why Lower Temp? Higher temperatures increase the risk of Carbon-Halogen bond cleavage even with Rh.

  • Workup: Filter through Celite®.[1] If acid was used, neutralize as in Protocol A.

Workflow & Decision Logic

Workflow Start Start: Pyridine Substrate CheckHalogen Contains Halogen (Cl, Br, I)? Start->CheckHalogen CheckAcid Acid Sensitive Groups (Acetals, Esters)? CheckHalogen->CheckAcid No RouteB Protocol B: Rh/C / MeOH (5-10 bar, Mild) CheckHalogen->RouteB Yes RouteA Protocol A: PtO2 / AcOH (50 bar, Robust) CheckAcid->RouteA No (Use Acid for Speed) RouteC Protocol C: Pd/C / MeOH (Standard, Cheap) CheckAcid->RouteC Yes (Avoid Acid)

Caption: Decision tree for selecting the optimal hydrogenation protocol based on substrate functionality.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (<5% Conv.) Catalyst Poisoning1. Switch solvent to Acetic Acid.2. Increase H₂ pressure (>50 bar).3. Switch from Pd/C to PtO₂.
Partial Reduction Tetrahydropyridine stalling1. Prolong reaction time.2. Increase temperature (carefully, +10°C steps).
Dehalogenation Pd/Pt insertion into C-X bond1. Switch to Rh/C or Ru/C .2. Stop reaction immediately upon H₂ uptake completion.
Cis/Trans Mixture Isomerization via Enamine1. Lower the reaction temperature.2. Use higher pressure to speed up the final reduction step.
References
  • Mechanism of Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1][2] Asian Journal of Chemistry, 2015.[2] Link

  • Rhodium Catalysis for Functionalized Pyridines: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions."[3] Organic & Biomolecular Chemistry, 2024. Link

  • Stereoselectivity in Heterocycles: Glorius, F., et al. "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research. (Contextual grounding on syn-addition principles).
  • Catalyst Poisoning & Troubleshooting: BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." Link

  • General Hydrogenation Protocols: "Electrocatalytic Hydrogenation of Pyridines... Comparison with thermal systems." Journal of the American Chemical Society, 2024. Link

Sources

Application Note: 4-Methyl-piperidin-3-one Hydrochloride as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry, functionalized piperidines are indispensable structural motifs. Among these, 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5)[1] and its N-benzyl protected derivative, 1-Benzyl-4-methyl-piperidin-3-one hydrochloride (CAS 1303968-15-1)[2], serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).

The most prominent industrial application of this building block is in the synthesis of Tofacitinib , a potent Janus kinase 3 (JAK3) inhibitor utilized in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[3]. The strategic value of 4-methyl-piperidin-3-one lies in its contiguous stereocenters (C3 and C4), which must be precisely controlled to yield the active (3R,4R) configuration required for target receptor binding.

Mechanistic Insights: The Reductive Amination Pathway

The transformation of 1-benzyl-4-methyl-piperidin-3-one into the key chiral amine intermediate—(1-benzyl-4-methylpiperidin-3-yl)-methylamine—relies on a highly controlled reductive amination[3]. As a process scientist, selecting the correct reagents for this transformation is paramount to avoid yield-destroying side reactions.

  • Imine Formation: The initial condensation between the ketone and methylamine is an equilibrium process. To drive this reaction forward, a Lewis acid such as Titanium(IV) isopropoxide (

    
    ) is employed. It acts as both a water scavenger and an electrophilic activator, ensuring rapid and complete conversion to the intermediate imine/iminium species.
    
  • Chemoselective Reduction: Sodium triacetoxyborohydride (STAB,

    
    ) is the reducing agent of choice[4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB significantly milder than sodium borohydride (
    
    
    
    ). This chemoselectivity ensures that STAB rapidly reduces the protonated iminium ion while completely sparing any unreacted ketone, thereby preventing the formation of an unwanted piperidinol byproduct[4].

Synthetic Workflow Visualization

The following diagram illustrates the critical path from the piperidinone building block to the final API, highlighting the pivotal reductive amination and chiral resolution stages.

Pathway N1 1-Benzyl-4-methyl- piperidin-3-one N2 Imine Intermediate (In Situ) N1->N2 MeNH2, Ti(OiPr)4 (Lewis Acid Catalysis) N3 Racemic Amine Intermediate N2->N3 NaBH(OAc)3 (Chemoselective Reduction) N4 (3R,4R)-Chiral Amine (Target Enantiomer) N3->N4 L-DTTA (Chiral Resolution) N5 Tofacitinib (JAK3 Inhibitor) N4->N5 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine

Fig 1: Synthetic workflow from 4-methyl-piperidin-3-one to Tofacitinib via reductive amination.

Quantitative Data: Reducing Agent Optimization

Selecting the optimal reducing agent is critical for scale-up. The table below summarizes the process metrics that dictate reagent selection in the synthesis of the racemic amine intermediate.

Reducing AgentChemoselectivity (Iminium vs Ketone)Typical Yield (%)Safety & Scalability Profile

(STAB)
Excellent 85 - 92% Mild, moisture-sensitive. Avoids toxic byproducts. Preferred for scale-up.

Good75 - 80%Generates highly toxic HCN gas upon aqueous quenching. Avoided in modern manufacturing.

Poor< 50%Aggressive hydride donor; heavily reduces starting ketone to piperidinol impurities.

with

Moderate60 - 70%Requires high-pressure infrastructure; high risk of premature N-debenzylation.

Experimental Protocol: Self-Validating Synthesis & Resolution

To ensure reproducibility and high enantiomeric excess (ee), the following protocol integrates strict In-Process Controls (IPCs).

Phase 1: Imine Formation & Reductive Amination
  • Preparation: In a dry, nitrogen-purged reactor, suspend 1-benzyl-4-methylpiperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Free-Basing & Amine Addition: Add triethylamine (1.1 eq) to liberate the free base. Cool the mixture to 0°C. Add a solution of methylamine in methanol (33% w/w, 3.0 eq).

  • Lewis Acid Catalysis: Dropwise, add Titanium(IV) isopropoxide (1.2 eq) while maintaining the internal temperature below 5°C.

    • Causality:

      
       acts as a desiccant and Lewis acid, driving the transient imine formation to completion and preventing competing side reactions.
      
  • Reduction: After 2 hours of stirring at room temperature, cool the reactor back to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three equal portions over 30 minutes.

    • Causality: STAB's steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, exclusively reducing the iminium ion[4].

  • In-Process Control (IPC) 1: Withdraw a 100 µL aliquot, quench with saturated aqueous

    
    , extract with EtOAc, and analyze via HPLC (UV 210 nm).
    
    • Validation Check: Proceed to workup only when the unreacted ketone peak area is < 0.5%.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (Note: exothermic gas evolution). Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude racemic amine.
Phase 2: Chiral Resolution

Because the target API requires absolute stereocontrol, the racemic mixture must be resolved[3]. 7. Salt Formation: Dissolve the crude racemic amine in a mixture of ethanol and water (9:1 v/v). Heat the solution to 60°C. 8. Resolution Agent: Add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq) in ethanol dropwise.

  • Causality: L-DTTA selectively forms a highly crystalline, insoluble diastereomeric salt with the target (3R,4R) enantiomer, leaving the (3S,4S) isomer dissolved in the mother liquor[3].
  • Crystallization & IPC 2: Cool the mixture slowly to 5°C at a rate of 10°C/hour to promote large, pure crystal growth. Filter the precipitate.
  • Validation Check: Analyze the isolated crystals via Chiral HPLC. The target enantiomeric excess (ee) is > 98%. If ee < 98%, perform a single recrystallization from ethanol.
  • Free-basing: Treat the enantioenriched salt with 2M NaOH and extract with Methyl tert-butyl ether (MTBE) to isolate the pure (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, ready for coupling with the pyrrolopyrimidine core.

References

  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". DataPDF. Available at:[Link]

  • Google Patents. "US9481679B2 - Process for the preparation of tofacitinib and intermediates thereof".

Sources

Advanced Application Note: Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The piperidine pharmacophore is the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in blockbusters such as Paroxetine (Paxil) , Methylphenidate (Ritalin) , and Tofacitinib (Xeljanz) . The biological activity of these agents is strictly governed by their stereochemistry; however, the conformational flexibility of the piperidine ring (chair-boat interconversion) makes controlling absolute and relative stereochemistry a significant synthetic challenge.

This guide moves beyond basic textbook synthesis, focusing on three field-proven, high-fidelity methodologies for generating stereodefined substituted piperidines:

  • De Novo Asymmetric Hydrogenation (Glorius Method) – For building chiral piperidines from aromatic pyridines.

  • Enantioselective

    
    -Lithiation  (Beak/O’Brien Method) – For functionalizing the C2 position.
    
  • Directed C–H Activation (Gaunt Method) – For late-stage remote functionalization.

Strategic Decision Matrix

Select the appropriate methodology based on your starting material and target substitution pattern.

FeatureMethod A: Asymmetric HydrogenationMethod B:

-Lithiation
Method C: C–H Activation
Starting Material Substituted Pyridines

-Boc Piperidine
Free/Protected Piperidine
Primary Target C2, C3, C4, C5, C6 StereocentersC2 FunctionalizationC3 (Remote) Arylation
Stereocontrol Source Chiral Auxiliary (e.g., Oxazolidinone)Chiral Ligand ((-)-Sparteine)Substrate Control / Directing Group
Scalability High (Kg scale feasible)Low/Medium (Cryogenic)Medium (Catalytic)
Key Limitation Requires high pressure H

Strictly anhydrous; -78°CSpecific directing groups required

Deep Dive: Asymmetric Hydrogenation of Pyridines (Glorius Protocol)

Mechanistic Insight

Direct asymmetric hydrogenation of pyridines is difficult due to the high stability of the aromatic system and catalyst poisoning by the basic nitrogen. The Glorius approach circumvents this by using a chiral auxiliary (oxazolidinone) attached to the pyridine. This serves two functions: it weakens the aromaticity and provides steric bulk to direct the face of hydrogenation.

Workflow Visualization

GloriusHydrogenation Start 2-Substituted Pyridine Aux Auxiliary Attachment (Cu-catalyzed) Start->Aux + Oxazolidinone Inter Chiral Pyridyl-Oxazolidinone Aux->Inter Hydro Asymmetric Hydrogenation (Pd/C, H2, AcOH) Inter->Hydro Face-Selective Adsorption Cleave Auxiliary Cleavage (Hydrolysis) Hydro->Cleave Tetrahydropyridine Intermediate Product Chiral Piperidine Salt Cleave->Product Recovers Auxiliary

Figure 1: Workflow for the auxiliary-assisted asymmetric hydrogenation of pyridines.

Experimental Protocol

Target: Synthesis of (S)-2-methylpiperidine derivative.

  • Auxiliary Coupling:

    • Charge a reaction flask with 2-bromopyridine (1.0 equiv), (S)-4-isopropyl-2-oxazolidinone (1.2 equiv), CuI (10 mol%), and K

      
      CO
      
      
      
      (2.0 equiv) in dioxane.
    • Reflux for 16–24 hours under N

      
      .
      
    • QC Check: Monitor disappearance of bromide by TLC/LCMS.

    • Isolate the

      
      -(2-pyridyl)oxazolidinone intermediate via silica gel chromatography.
      
  • Hydrogenation (The Critical Step):

    • Catalyst: 5 wt% Pd(OH)

      
      /C (Pearlman’s catalyst).
      
    • Solvent: Glacial Acetic Acid (Critical for protonating the pyridine, preventing catalyst poisoning).

    • Conditions: Transfer substrate and catalyst to a high-pressure autoclave. Pressurize to 100 bar H

      
      . Stir at room temperature for 24 hours.
      
    • Safety Note: Ensure autoclave is rated for >150 bar. Hydrogen gas is highly flammable.

  • Cleavage & Isolation:

    • Filter catalyst over Celite.

    • Concentrate the acetic acid solution.

    • Hydrolysis: Treat the residue with 6M HCl at reflux to cleave the oxazolidinone.

    • Extraction: Wash with ether to recover the chiral auxiliary (recyclable).

    • Basify the aqueous layer (NaOH) and extract the chiral piperidine product.

Deep Dive: Enantioselective -Lithiation (Beak/O'Brien Protocol)

Mechanistic Insight

-Boc piperidines possess a dipole that can stabilize an 

-carbanion. Using s-BuLi with the chiral diamine ligand (-)-sparteine , one can selectively deprotonate one enantiotopic proton. This generates a configurationally stable organolithium species at low temperatures, which can then be trapped with electrophiles.
Pathway Visualization

BeakLithiation Substrate N-Boc Piperidine Complex Pre-Lithiation Complex (Substrate + s-BuLi/Sparteine) Substrate->Complex -78°C, TBME Lithio Chiral Carbanion Pair (Dipole Stabilized) Complex->Lithio Enantioselective Deprotonation Trap Electrophile Trapping (E+) Lithio->Trap Retention of Configuration Final 2-Substituted N-Boc Piperidine Trap->Final

Figure 2: Enantioselective deprotonation pathway via dipole-stabilized carbanions.

Experimental Protocol

Target: Synthesis of (S)-2-propylpiperidine-1-carboxylate.

  • Reagent Preparation:

    • Ensure (-)-sparteine is distilled from CaH

      
       prior to use.
      
    • Titrate s-BuLi immediately before the experiment.

  • Lithiation:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Add (-)-sparteine (1.2 equiv) and

      
      -Boc piperidine (1.0 equiv) in anhydrous TBME (tert-butyl methyl ether). Note: TBME is superior to THF for enantioselectivity in this specific reaction.
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add s-BuLi (1.2 equiv) dropwise over 20 minutes.

    • Critical Hold: Stir at -78°C for 4–6 hours. Do not warm up , or racemization will occur.

  • Electrophile Trapping:

    • Add the electrophile (e.g., propyl iodide, 1.5 equiv) slowly.

    • Allow the mixture to warm to room temperature slowly overnight.

    • Quench with saturated NH

      
      Cl.
      
  • Troubleshooting:

    • Low ee? Check temperature stability and sparteine purity.

    • Low yield? Ensure strictly anhydrous conditions; moisture kills the lithio-species instantly.

Deep Dive: Directed C–H Activation (Gaunt Protocol)

Mechanistic Insight

Functionalizing the C3 position (meta to nitrogen) is challenging. The Gaunt protocol utilizes the boat conformation of the piperidine ring. A directing group on the nitrogen coordinates Pd(II), forcing the catalyst into a position where it can only activate the C3-H bond due to geometric constraints.

Reaction Cycle Visualization

GauntCH Start N-Amide Piperidine (Chair Form) Equil Conformational Flip (Chair -> Boat) Start->Equil Coord Pd-Coordination (Directed) Equil->Coord + Pd(OAc)2 Insert C-H Insertion (CMD Mechanism) Coord->Insert Geometric Constraint RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim + Ar-I End C3-Arylated Piperidine RedElim->End

Figure 3: Mechanism of C3-selective arylation leveraging the boat conformer.

Experimental Protocol

Target: C3-Arylation of Piperidine.

  • Substrate Prep:

    • Convert piperidine to the corresponding amide using a hindered directing group (e.g., N-picolinamide or similar).

  • Reaction Setup:

    • In a sealed tube, combine:

      • Substrate (1.0 equiv)

      • Aryl Iodide (2.0 equiv)

      • Pd(OAc)

        
         (10 mol%)
        
      • AgOAc (1.5 equiv) - Acts as oxidant and halide scavenger.

      • Solvent: Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (Solvent effect is critical for stabilizing the transition state).

    • Heat to 80–110°C for 24 hours.

  • Workup:

    • Filter through a pad of Celite to remove Ag salts.

    • Purify via column chromatography.

    • Note: The directing group can often be removed via basic hydrolysis (NaOH/EtOH) if required.

References

  • Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Beak, P. & Lee, W.K. (1990).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. 
    
  • O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry.

  • Gaunt, M.J. et al. (2016). Palladium-Catalyzed C–H Activation of Aliphatic Amines. Nature.

  • Vitaku, E., Smith, D.T., & Njardarson, J.T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-piperidin-3-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-4MP3-HCl Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Methyl-piperidin-3-one hydrochloride presents a unique set of challenges compared to its 4-piperidone isomers. The proximity of the ketone (C3) to the amine (N1) and the methyl substituent (C4) creates a system prone to aldol-type self-condensation , enaminone formation , and oxidative degradation .

Low yields are rarely due to a single catastrophic failure but rather a cascade of inefficiencies:

  • Moisture intrusion during the Dieckmann cyclization.

  • Regiochemical scrambling during decarboxylation.

  • Decomposition of the free base during workup (the "Tar Effect").

This guide provides a root-cause analysis and optimized protocols to stabilize this volatile intermediate and maximize isolation yields.

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your current bottleneck using the decision matrix below.

YieldDiagnostics Start Start: Identify Failure Mode LowYield Problem: Low Crude Yield Start->LowYield Tar Problem: Black Tar/Oil Start->Tar Impure Problem: Sticky Solid/Low Purity Start->Impure RouteCheck Current Route? LowYield->RouteCheck Sol_Acidify Sol: Immediate Acidification (Skip aq. workup if possible) Tar->Sol_Acidify Free Base Instability Sol_Recryst Sol: IPA/Et2O Recrystallization Impure->Sol_Recryst Salt Hygroscopicity Dieckmann Dieckmann Condensation RouteCheck->Dieckmann Cyclization Oxidation Alcohol Oxidation RouteCheck->Oxidation Swern/IBX Sol_Moisture Sol: Dry Solvents/Inert Atm. Check NaH Quality Dieckmann->Sol_Moisture Incomplete Rxn Sol_Temp Sol: Cryogenic Control (-78°C) Swern Protocol Oxidation->Sol_Temp Over-oxidation

Figure 1: Diagnostic workflow for identifying yield loss mechanisms in piperidone synthesis.

Part 2: The "Yield Killers" (Root Cause Analysis)

The "Schiff Base" Polymerization (The Tar Effect)

Symptom: The reaction looks clean by TLC, but during rotary evaporation, the oil turns black and viscous. Mechanism: The free base of 4-methyl-piperidin-3-one is an aminoketone . Intermolecularly, the amine of one molecule attacks the ketone of another, forming a Schiff base (imine), which polymerizes. This is accelerated by heat and concentration. Fix: Never isolate the free base. Convert the crude reaction mixture directly to the hydrochloride salt in situ or immediately after a rapid, cold extraction.

Regioselectivity in Dieckmann Cyclization

Symptom: Multiple spots on TLC, low yield of the desired isomer. Mechanism: The precursor diester (e.g., ethyl N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutanoate) has two alpha-protons available for deprotonation. While formation of the 3-piperidone is favored, "wrong-way" cyclization or intermolecular Claisen condensation can occur if the concentration is too high. Fix: Use High Dilution Conditions . Add the diester slowly to the base solution to favor intramolecular cyclization over intermolecular oligomerization.

Part 3: Optimized Protocols

Method A: The Dieckmann Cyclization (Scale-Up Preferred)

Best for: Building the ring from acyclic precursors.

Reagents:

  • Precursor: N-Benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutyric acid ethyl ester

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Toluene or THF

Protocol:

  • System Prep: Flame-dry a 3-neck flask. Equip with an addition funnel and N2 line.

  • Base Slurry: Suspend NaH (1.2 equiv) in dry Toluene at 0°C.

  • Slow Addition: Dissolve the diester (1.0 equiv) in Toluene (5-10 volumes). Add this solution dropwise to the base over 2–3 hours .

    • Why? Keeps the concentration of unreacted ester low, preventing intermolecular clumping.

  • Reflux: After addition, warm to reflux for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Decarboxylation (The Critical Step):

    • Cool to room temperature.[1]

    • Add 6M HCl (excess) carefully.

    • Reflux vigorously for 4–6 hours. This hydrolyzes the ester and decarboxylates the

      
      -keto acid in one pot.
      
  • Isolation (Salt Trap):

    • Evaporate the aqueous acid in vacuo to dryness (azeotrope with ethanol if needed to remove water).

    • Do not neutralize. The residue is the crude Hydrochloride salt.

    • Yield Tip: If you must neutralize to extract organics, keep the pH < 9 and work fast at 0°C, then re-acidify immediately.

Method B: Swern Oxidation (Purity Preferred)

Best for: Converting 4-methyl-piperidin-3-ol (if available) to the ketone.

Reagents:

  • Substrate: N-Boc-4-methyl-piperidin-3-ol (Protection is mandatory)

  • Oxidant: Oxalyl Chloride / DMSO[2][3][4][5][6]

  • Base: Triethylamine (Et3N)[2][3][4]

Protocol:

  • Activation: Dissolve Oxalyl Chloride (1.5 equiv) in DCM at -78°C . Add DMSO (3.0 equiv) dropwise.[4] Stir 15 min.

  • Oxidation: Add N-Boc-4-methyl-piperidin-3-ol (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir 30 min.

  • Elimination: Add Et3N (5.0 equiv). Stir 10 min at -78°C, then warm to 0°C.

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[4] Wash with brine. Dry over Na2SO4.

  • Deprotection: Dissolve the N-Boc ketone in Dioxane. Add 4M HCl in Dioxane. Stir at RT until precipitation occurs. Filter the solid.[7]

Part 4: Purification & Analysis

Recrystallization of the HCl Salt

The crude HCl salt is often a hygroscopic, sticky orange solid.

Solvent SystemRatio (v/v)OutcomeNotes
Isopropanol (IPA) 100%GoodHeat to boil, cool slowly to 4°C.
EtOH / Et2O 1:3ExcellentDissolve in min. hot EtOH, add Et2O until cloudy.
Acetone 100%PoorOften oils out.
Acetonitrile 100%ModerateGood for removing non-polar impurities.

Procedure:

  • Dissolve crude salt in minimum boiling Isopropanol (IPA).

  • If colored impurities persist, add activated charcoal, boil for 5 min, and filter hot through Celite.

  • Allow filtrate to cool to room temperature undisturbed.

  • Cool to 0°C for 4 hours.

  • Filter crystals under N2 (to prevent moisture absorption). Wash with cold Ether.

Analytical Quirks
  • NMR (D2O): You may see "missing" protons at the C2 and C4 positions. This is due to deuterium exchange via keto-enol tautomerism in D2O.

    • Fix: Run NMR in DMSO-d6 or CD3OD (though exchange can still occur in methanol).

  • Hydrate Formation: The ketone is electron-deficient and may form a gem-diol (hydrate) in the presence of water, complicating spectra.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the free base overnight? A: No. The free base will dimerize. If you must stop, store it as the HCl salt or the N-Boc protected intermediate in the freezer (-20°C).

Q: My product is an oil, not a solid. What happened? A: You likely have residual solvent or water. The HCl salt is hygroscopic. Dry it under high vacuum (0.1 mbar) over P2O5 for 24 hours. If it remains an oil, try triturating with anhydrous Diethyl Ether to induce crystallization.

Q: Why is the yield lower for the 4-methyl isomer compared to unsubstituted 3-piperidone? A: Steric hindrance at the C4 position affects the Dieckmann cyclization efficiency, and the 4-methyl group destabilizes the chair conformation slightly, making the ring more prone to ring-opening hydrolysis during the decarboxylation step.

References

  • Dieckmann Condensation Mechanisms & Yields: Davis, B. R., & Garrett, P. J. (1991).[8] The Dieckmann Condensation. Comprehensive Organic Synthesis.

  • Swern Oxidation Protocols for Piperidines: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[4] Synthesis, 1981(03), 165-185.

  • Stability of Piperidone Derivatives: Patanie, M. A., & LaVoie, E. J. (1996). Synthetic approaches to the piperidine alkaloid skeleton. Chemical Reviews, 96(8), 3147-3176.

  • Recrystallization of Amine Salts: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Optimization of Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Dieckmann condensation of aminodicarboxylate bis-esters is a cornerstone methodology for synthesizing 3-piperidones and 4-piperidones. These scaffolds are critical intermediates in the development of analgesics (e.g., fentanyl analogues), kinase inhibitors, and other bioactive heterocycles1[1],2[2]. However, the reaction is notoriously sensitive to equilibrium conditions, moisture, and thermodynamic variables. This support center provides researchers with mechanistic insights, validated protocols, and troubleshooting matrices to optimize piperidone yields.

Section 1: Mechanistic Knowledge Base & FAQs

Q1: Why does the Dieckmann condensation require a two-fold excess of base, even though only one enolate is formed initially? A1: The causality lies in the reaction's thermodynamics. The first equivalent of base generates the ester enolate, which undergoes the rate-determining intramolecular ring-closure to form a cyclic β-keto ester. However, this cyclization is highly reversible. To drive the equilibrium forward, a second equivalent of base is required to deprotonate the highly acidic α-proton of the newly formed β-keto ester, converting it into a stable sodium (or potassium) salt1[1]. Without this second equivalent, the reaction stalls at equilibrium, resulting in poor conversions.

Q2: I am observing significant amounts of polymeric or dimeric byproducts. How can I favor intramolecular cyclization? A2: Intermolecular Claisen condensation competes directly with the intramolecular Dieckmann cyclization. To kinetically favor the intramolecular pathway, you must employ the high dilution technique . By drastically increasing the solvent volume (e.g., a twelve-fold excess of solvent relative to standard concentrations), the probability of two bis-ester molecules colliding is minimized, allowing the intramolecular ring closure to dominate1[1].

Q3: My reaction seems to fail during the aqueous work-up. What is the "retro-Dieckmann" reaction, and how do I prevent it? A3: The cyclic β-keto ester salt is highly susceptible to nucleophilic attack by alkoxides or hydroxide ions, which cleaves the newly formed ring—a process known as the retro-Dieckmann reaction 1[1]. The addition of water to quench the reaction and dissolve the sodium salt is highly exothermic. If the temperature is allowed to rise, this thermal energy overcomes the activation barrier for the retro-Dieckmann cleavage. Prevention: Always perform the aqueous quench at 0–5 °C and use mild, controlled acidification (to pH 3–4) to safely regenerate the neutral β-keto ester before subsequent hydrolysis and decarboxylation1[1].

Workflow A Aminodicarboxylate Bis-ester B Base Addition (e.g., Na, KOtBu) Enolate Formation A->B C Intramolecular Cyclization (Rate-Determining Step) B->C D β-Keto Ester Salt (Prone to Retro-Dieckmann) C->D E Careful Aqueous Work-up (0-5 °C, Mild Acidification) D->E F Hydrolysis & Decarboxylation (Refluxing HCl) E->F G Target Piperidone F->G

Workflow of piperidone synthesis via Dieckmann condensation and decarboxylation.

Section 2: Quantitative Data & Parameter Optimization

Selecting the correct base and reaction time is critical. Stronger bases like metallic sodium provide the highest yields but pose safety risks on a large scale. Alkoxide bases are safer but require strict anhydrous conditions to prevent ester hydrolysis3[3].

Table 1: Effect of Base Selection on 1-(2-Phenethyl)-4-piperidone Yield

BaseEquivalentsYield (%)Mechanistic Observation & Safety Note
Sodium (Na) 2.072%Highest yield; strongly drives enolate formation. Hazardous on scale1[1].
NaH 2.064%Good alternative; irreversible deprotonation (H₂ gas evolves). Requires anhydrous handling1[1].
NaOtBu 2.061%Sterically hindered; minimizes transesterification side-reactions1[1].
KOtBu 2.560%Excellent for mild conditions (THF, RT to 68 °C); used in complex bicyclic piperidone synthesis4[4].
NaOMe 2.040%Reversible deprotonation; equilibrium limits overall conversion1[1].

Table 2: Effect of Reaction Time (Using Na at Room Temperature)

Reaction TimeYield (%)Causality of Yield Variation
6 hours 19%Incomplete conversion; rate-determining ring closure is slow at RT1[1].
12 hours 44%Reaction progressing but not yet at equilibrium1[1].
24 hours 57%Optimal balance of conversion without significant product degradation1[1].
72 hours 20%Extended exposure to base causes side-reactions and product decomposition1[1].

Note: The fully optimized yield of 72% was achieved by initiating the reaction at 50 °C for rapid enolate formation, followed by stirring at RT for 24 hours under high dilution1[1].

Section 3: Troubleshooting Matrix

Troubleshooting Start Issue: Low Piperidone Yield Q1 Are dimers/polymers present? Start->Q1 A1 Increase solvent dilution (High dilution technique) Q1->A1 Yes Q2 Is unreacted starting material left? Q1->Q2 No A2 Optimize base strength/equivalents (e.g., use 2+ eq of alkoxide) Q2->A2 Yes Q3 Did yield drop during work-up? Q2->Q3 No A3 Control exotherm (Retro-Dieckmann) Keep T < 5°C during water addition Q3->A3 Yes

Logical decision tree for troubleshooting low yields in Dieckmann cyclizations.

Section 4: Self-Validating Experimental Protocol

Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone This protocol incorporates self-validating checkpoints to ensure the integrity of the reaction at each critical phase.

Materials:

  • N,N-bis(carbomethoxyethyl)phenethylamine (Bis-ester starting material)

  • Sodium metal (fine shot) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene or THF (dried over metallic sodium)

  • 37% Aqueous HCl

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Preparation & Dilution: Suspend 2.2 equivalents of base (e.g., sodium shot or KOtBu) in a twelve-fold excess of anhydrous solvent (e.g., toluene) under an inert nitrogen atmosphere. Validation Checkpoint: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 50 ppm) to prevent premature ester hydrolysis1[1],3[3].

  • Initiation of Enolate Formation: Heat the suspension to 50 °C. Rapidly add 1.0 equivalent of the bis-ester starting material to the mixture. Causality: The initial heat burst overcomes the activation energy for enolate formation, while rapid addition ensures the base is in vast excess relative to the unreacted ester, minimizing intermolecular dimerization1[1].

  • Cyclization (Dieckmann Condensation): Remove the heat source and allow the reaction to stir at room temperature (RT) for exactly 24 hours. Validation Checkpoint: Monitor by TLC or LC-MS. The disappearance of the bis-ester and the appearance of a highly polar spot (the β-keto ester sodium salt) indicates successful cyclization1[1],3[3].

  • Aqueous Quench (Critical Step): If using sodium metal, carefully filter off any unreacted excess sodium. Cool the organic phase to 2–3 °C using an ice-salt bath. Slowly add water dropwise while maintaining the internal temperature below 5 °C. Causality: Strict temperature control prevents the exothermic retro-Dieckmann ring cleavage1[1].

  • Phase Separation & Acidification: The sodium salt of the cyclic intermediate will dissolve in the aqueous phase, leaving unreacted starting materials and non-polar dimers in the organic phase. Separate the layers. Carefully acidify the aqueous phase to pH 3–4 using 37% aqueous HCl. Validation Checkpoint: An oily layer (the protonated β-keto ester) will separate from the aqueous phase1[1].

  • Hydrolysis & Decarboxylation: Add an excess of concentrated HCl to the isolated oily layer and reflux the mixture for 4–6 hours. Causality: The acidic conditions hydrolyze the ester to a β-keto acid, which rapidly decarboxylates under reflux to yield the piperidone core 1[1],3[3].

  • Isolation: Cool the mixture to RT and basify with excess NaOH. Extract the target 4-piperidone as an upper oily layer using xylene. Evaporate the solvent slowly to afford pure yellow crystals (>99% purity, ~72% yield)1[1].

References

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Chen, J., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • Huang, J., et al. (2021). Total synthesis N–H (+)

Sources

challenges in the purification of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Piperidine Derivatives

Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist Ticket ID: PIP-PUR-001 Subject: Overcoming Tailing, Detection, and Isolation Challenges in Piperidine Scaffolds

Welcome to the Specialist Support Hub

You have reached the Tier 3 Technical Support desk. We understand that piperidine derivatives are the "workhorses" of medicinal chemistry (found in over 12,000 biologically active compounds), yet they remain notoriously difficult to purify. Their secondary/tertiary amine nature creates a "perfect storm" of high polarity, lack of UV chromophores, and aggressive interaction with stationary phases.

This guide moves beyond standard textbook advice. It addresses the specific physicochemical failures that occur during the purification of these nitrogen heterocycles and provides self-validating protocols to resolve them.

Module 1: Chromatography Troubleshooting (The "Sticky" Peak)

User Query: "My piperidine derivative streaks across the TLC plate and elutes as a broad, tailing peak during flash chromatography. I’m losing mass and resolution. Why?"

Root Cause Analysis: The fundamental issue is silanol activity . Standard silica gel (


) possesses acidic surface silanol groups (

, pKa ~5-7). Piperidine derivatives are strong bases (pKa ~10-11).
  • Protonation: The acidic silanol protonates the basic piperidine nitrogen.

  • Ion-Exchange: This creates a strong ionic bond (

    
    ) rather than the desired weak hydrogen bonding or dipole interaction.
    
  • Result: The compound "drags" along the column, resulting in peak tailing and irreversible adsorption.

Solution Protocol: The "Amine Shield" Strategy

To fix this, you must introduce a competitive base that binds to the silanols preferentially over your product.

Step-by-Step Optimization:

  • Mobile Phase Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Standard: 1% TEA in the mobile phase.[1]

    • Aggressive: 1-2%

      
       (7N in MeOH) for highly polar derivatives.
      
  • Column Pre-Treatment (Crucial Step):

    • Do not just add TEA to the run. You must equilibrate the column with the basic mobile phase for 2-3 column volumes (CV) before loading your sample. This "caps" the active silanol sites.

  • Alternative Stationary Phase:

    • If TEA fails, switch to Amine-functionalized Silica or Basic Alumina . These phases are inherently basic, eliminating the acid-base attraction mechanism entirely.

Data Visualization: The Silanol Competition Mechanism

SilanolCompetition Silica Acidic Silanol Site (Si-OH) Complex_Bad Strong Ionic Bond (Tailing/Loss) Silica->Complex_Bad + Piperidine (No TEA) Complex_Good Blocked Silanol (Free Flowing Product) Silica->Complex_Good + TEA Piperidine Piperidine Product (Basic Nitrogen) Piperidine->Complex_Bad Piperidine->Complex_Good Elutes Freely TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica High Affinity Binding

Caption: Mechanism of Action: TEA (green) outcompetes the piperidine product (blue) for acidic silanol sites, preventing the ionic bonding that causes tailing.

Module 2: Detection Challenges (The "Invisible" Analyte)

User Query: "I know my reaction worked, but I see nothing on the UV trace (254 nm). How do I purify what I can't see?"

Root Cause Analysis: The saturated piperidine ring lacks a conjugated


-system (chromophore). Without conjugation, the molecule does not absorb UV light in the standard range (254 nm), rendering it "invisible" to standard diode array detectors (DAD) [1].
Troubleshooting Guide: Visualization & Detection
MethodApplicationProsCons
Dragendorff’s Reagent TLC StainSpecific to tertiary amines/alkaloids.[2] Forms orange spots on yellow background [2].Toxic (contains heavy metals). Destructive test.
Iodine (

) Chamber
TLC StainUniversal for organic compounds. Reversible.Non-specific; stains impurities too.
ELSD / CAD HPLC DetectionDetects any non-volatile compound.[3] Gold Standard for piperidines [3].Destructive (cannot collect fraction after detector). Requires specific equipment.[1][4][5]
Derivatization Pre-ColumnReacting amine with Fmoc-Cl or Benzoyl Chloride adds a UV chromophore.Adds a synthetic step; modifies the product structure.[5]

Protocol: The Dragendorff Stain (Self-Validating)

  • Preparation: Mix Bismuth Subnitrate, Tartaric Acid, and Potassium Iodide (KI).

  • Validation: Spot a known alkaloid (e.g., caffeine or simple piperidine) on a TLC plate.

  • Test: Dip the plate. A distinct orange/red precipitate confirms the presence of the nitrogen heterocycle. If the background turns dark immediately, the reagent is too concentrated; dilute with acetic acid.

Module 3: Isolation & Workup (The "Phase" Problem)

User Query: "My product is stuck in the aqueous layer during extraction. I can't get it into the organic phase."

Root Cause Analysis: This is a pKa mismatch. The pKa of piperidine is ~11.1. In a neutral water wash (pH 7), the piperidine exists almost exclusively as the protonated ammonium salt (


), which is water-soluble.

The "Rule of 3" Protocol: To extract a base into an organic solvent, the aqueous pH must be at least 3 units higher than the pKa of the conjugate acid.

  • Target pH:

    
    .
    

Step-by-Step Extraction Workflow:

  • Basify: Cool the aqueous mixture to 0°C. Slowly add 50% NaOH or KOH until pH > 12-14.

  • Salt Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic piperidine out of the water ("salting out").

  • Solvent Choice: Use Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    . Piperidines often have higher solubility in chlorinated solvents than in ether or ethyl acetate.
  • Azeotrope Warning: If distilling, remember that piperidine forms a binary azeotrope with water (approx. 35% water, bp ~93°C) [4]. You must dry the organic layer rigorously with

    
     or 
    
    
    
    pellets before removing the solvent, or you will be left with a wet oil.

Module 4: Chiral Separations (The "Stereo" Problem)

User Query: "I have synthesized a 2-substituted piperidine. How do I separate the enantiomers?"

Technical Insight: Piperidine derivatives are frequently chiral (e.g., Ropivacaine, Methylphenidate). Standard silica cannot separate enantiomers.

Methods of Resolution:

  • Chemical Resolution (Classical):

    • Form a diastereomeric salt using a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid ).

    • Recrystallize the salt from Ethanol/Water.

    • Why it works: Diastereomers have different physical properties (solubility), unlike enantiomers.

  • Chiral HPLC (Modern):

    • Column: Polysaccharide-based columns (e.g., Chiralpak IA/IB ) are superior for nitrogen heterocycles [5].

    • Mobile Phase: Hexane/Ethanol/Diethylamine (DEA). The DEA (0.1%) is critical to sharpen peaks, similar to TEA in achiral chromatography.

Decision Tree: Selecting the Right Purification Path

PurificationDecision Start Crude Piperidine Mixture IsSolid Is the product a solid? Start->IsSolid Recryst Recrystallization (Solvent: EtOH/EtOAc) Consider Salt Formation (HCl) IsSolid->Recryst Yes Chromatography Chromatography Required IsSolid->Chromatography No (Oil/Gum) Chiral Is it a Racemic Mixture? Chromatography->Chiral ChiralHPLC Chiral HPLC (Chiralpak IA + DEA) Chiral->ChiralHPLC Yes StandardFlash Flash Chromatography Chiral->StandardFlash No Tailing Add 1% TEA or NH4OH to Mobile Phase StandardFlash->Tailing Prevent Tailing

Caption: Strategic workflow for selecting the optimal purification method based on physical state and stereochemistry.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Purification Techniques for Piperidine Derivatives: Application Notes & Protocols. BenchChem. Link

  • Wikipedia. (n.d.). Dragendorff's Reagent. Wikipedia, The Free Encyclopedia. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?. Thermo Fisher Scientific. Link

  • ScienceMadness. (2018). Piperidine from the hydrolysis of piperine. ScienceMadness Discussion Board. Link

  • ResearchGate. (2015). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Link

Sources

managing steric hindrance in 4-Methyl-piperidin-3-one hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-piperidin-3-one Hydrochloride

Welcome to the technical support guide for managing reactions with 4-Methyl-piperidin-3-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered building block. Here, we address common experimental issues in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental structural features of 4-Methyl-piperidin-3-one that govern its reactivity.

Q1: Why are reactions involving 4-Methyl-piperidin-3-one often sluggish or low-yielding compared to simpler piperidones?

Answer: The primary challenge is steric hindrance originating from the C4-methyl group. In its most stable chair conformation, the methyl group preferentially occupies the equatorial position to minimize unfavorable steric interactions. This seemingly remote substituent significantly influences the accessibility of the C3-carbonyl and the adjacent α-carbons (C2 and C5).

  • Carbonyl Reactivity (C3): Nucleophilic attack on the carbonyl carbon is sterically shielded. Axial attack, a common trajectory for nucleophiles on cyclohexanone systems, is hindered by 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The equatorial C4-methyl group further exacerbates this, creating a more crowded environment.

  • Enolate Formation (C2/C5): Access to the α-protons at C2 and C5 is also impeded. The C4-methyl group restricts the approach of bulky bases, making deprotonation more difficult than in unsubstituted piperidinones.

dot graph TD { graph [rankdir="LR", width="7.6", bgcolor="#F1F3F4"]; node [shape=plaintext, fontcolor="#202124"]; subgraph "Chair Conformation & Steric Hindrance" A[ "4-Methyl-piperidin-3-one

• C4-Methyl (Equatorial): Minimizes A-strain, locking the conformation.

• Axial Attack on C3=O: Hindered by axial hydrogens at C2 and C6.

• Equatorial Attack on C3=O: Less hindered path, but can still be slow.

• Base Approach to C2/C5: Restricted access to α-protons.

" ]; end } caption [label="Fig 1. Key Steric Interactions", fontcolor="#5F6368"]; end

Q2: My starting material is the hydrochloride salt. Do I need to neutralize it before every reaction?

Answer: Yes, in most cases, neutralization is critical. The hydrochloride salt form means the piperidine nitrogen is protonated (R₃N⁺H). This has two major consequences:

  • Insolubility: The salt is often highly soluble in polar, protic solvents (like water or methanol) but poorly soluble in common aprotic organic solvents (like THF, DCM, or toluene) where many organometallic or anhydrous reactions are run.

  • Lack of Nucleophilicity/Basicity: The protonated nitrogen cannot act as a nucleophile or a base. For reactions where the piperidine nitrogen is intended to participate (e.g., as an internal base or in N-alkylation), it must be in its free base form.

A standard aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) followed by extraction into an organic solvent and drying is the most common and reliable method for neutralization.

Section 2: Troubleshooting Carbonyl Group Reactions

This section focuses on issues related to nucleophilic addition and reduction at the C3-carbonyl.

Q3: My reductive amination with a bulky secondary amine is failing. I either recover my starting material or get significant reduction of the ketone to the alcohol. What's wrong?

Answer: This is a classic problem of competing rates. The formation of the intermediate iminium ion is sterically hindered and often slow, while the direct reduction of the ketone can be comparatively fast.[1]

Causality:

  • Slow Iminium Formation: The condensation between the hindered C3-ketone and a bulky secondary amine to form the required iminium ion intermediate is sterically disfavored and often has an unfavorable equilibrium.[1]

  • Premature Ketone Reduction: If the reducing agent is too reactive (e.g., NaBH₄ under acidic conditions, or LiAlH₄), it will reduce the accessible ketone carbonyl much faster than the small, equilibrium concentration of the iminium ion.

Troubleshooting Workflow:

G

Recommended Solutions & Protocols:

  • Switch to a Less Reactive, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation.[2] It is sterically bulky and less reactive than NaBH₄ or NaCNBH₃, and it selectively reduces iminium ions much faster than ketones.[3]

    Protocol 1: Direct Reductive Amination with NaBH(OAc)₃

    • To a stirred solution of 4-methyl-piperidin-3-one free base (1.0 eq) and the desired amine (1.1-1.2 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.[2]

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).

    • Monitor the reaction by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-48 h).

    • Upon completion, quench carefully with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM or EtOAc, dry the organic layer over Na₂SO₄, and purify by column chromatography.

  • Drive Iminium Formation: For particularly stubborn cases, pre-forming the iminium ion is effective. This is done by removing water, which is a byproduct of the condensation, thereby driving the equilibrium towards the product.

    Protocol 2: Stepwise Reductive Amination

    • Combine the 4-methyl-piperidin-3-one free base (1.0 eq) and amine (1.1 eq) in toluene.

    • Set up the reaction with a Dean-Stark apparatus and reflux the mixture until water evolution ceases (typically 4-12 h).

    • Cool the reaction mixture to 0 °C.

    • Add a solution of NaBH₄ (1.5 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform a standard aqueous workup as described in Protocol 1.

Q4: I'm trying to reduce the ketone to the corresponding alcohol, but I'm getting a mixture of diastereomers. How can I control the stereoselectivity?

Answer: The facial selectivity of nucleophilic attack on the C3-carbonyl determines the stereochemistry of the resulting alcohol (axial vs. equatorial). This selectivity is governed by a balance of steric and electronic factors.[4]

  • Small Nucleophiles (e.g., LiAlH₄, NaBH₄): These "hard" nucleophiles tend to favor axial attack . This path is electronically preferred but sterically more hindered. The resulting product is the equatorial alcohol .

  • Bulky Nucleophiles (e.g., L-Selectride®, Li(s-Bu)₃BH): These reagents are highly sensitive to steric hindrance. They will preferentially attack from the less hindered equatorial face , leading to the axial alcohol .[5]

ReagentTypical SolventKey CharacteristicPredominant Product
NaBH₄ MeOH, EtOHSmall, moderately reactiveEquatorial Alcohol
LiAlH₄ THF, Et₂OSmall, highly reactiveEquatorial Alcohol
L-Selectride® THFVery bulky, high selectivityAxial Alcohol
Luche Reduction (NaBH₄, CeCl₃)MeOHChemoselective, soft hydrideEquatorial Alcohol

Special Case: The Luche Reduction If your molecule contains other reducible functional groups (e.g., an enone elsewhere), the Luche reduction (NaBH₄ with CeCl₃·7H₂O in methanol) is an excellent choice.[6][7] The cerium salt activates the carbonyl towards attack, and the in-situ generated methoxyborohydrides are "harder" nucleophiles that favor 1,2-reduction of the ketone over other pathways like 1,4-conjugate addition.[8][9]

Protocol 3: Luche Reduction for Chemoselective Ketone Reduction

  • Dissolve 4-methyl-piperidin-3-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at room temperature. Stir until the cerium salt is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Vigorous gas evolution will occur.

  • Stir for 30-60 minutes at 0 °C, monitoring by TLC.

  • Quench the reaction by adding water, followed by 1M HCl to adjust the pH to ~2-3.

  • Extract the product with an appropriate organic solvent.

Section 3: Troubleshooting α-Carbon Reactions (Enolate Chemistry)

This section covers the challenges of forming and reacting enolates at the C2 and C5 positions.

Q5: I am unable to form the enolate of 4-methyl-piperidin-3-one for an alkylation reaction. My base just seems to deprotonate other things or I recover starting material. How can I achieve regioselective enolate formation?

Answer: Regioselective enolate formation in this system is challenging due to both sterics and the presence of two non-equivalent α-carbons (C2 and C5). You must choose conditions that favor either the kinetic or thermodynamic enolate.[10][11]

  • Kinetic Enolate (at C2): This is the less substituted, less stable enolate that is formed faster. The protons at C2 are generally more sterically accessible than those at C5. To form the kinetic enolate, you need a strong, sterically hindered, non-nucleophilic base at low temperature to ensure the deprotonation is irreversible.[12][13] The classic choice is Lithium Diisopropylamide (LDA) .

  • Thermodynamic Enolate (at C5): This is the more substituted, more stable enolate. Its formation is slower but favored under equilibrium conditions. To achieve this, you need a smaller, weaker base (relative to the enolate) at a higher temperature, allowing the initially formed kinetic enolate to revert and eventually form the more stable thermodynamic product. A common choice is NaH or KOtBu at room temperature or above.

G

Protocol 4: Kinetic Enolate Formation and Trapping

  • Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere.

  • Add anhydrous THF, followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to pre-form the LDA.

  • Add a solution of 4-methyl-piperidin-3-one free base (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add your electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl solution and perform a standard extractive workup.

References

  • Hu, Y., Chen, H., & Shen, M. (2020). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 25(15), 3429. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Available at: [Link]

  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11776-11782. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Chem LibreTexts. Available at: [Link]

  • Chem-Station. (2014). Luche Reduction. Chem-Station International Edition. Available at: [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]

  • Wikipedia. (n.d.). Luche reduction. Available at: [Link]

  • Oreate AI. (2026). Understanding Kinetic and Thermodynamic Enolates: A Journey Through Reaction Pathways. Oreate AI Blog. Available at: [Link]

  • Name-Reaction.com. (n.d.). Luche reduction. Available at: [Link]

  • Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Li, G., et al. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 17(16), 4066-4069. Available at: [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Yadav, V. K. (2000). 4-Substituted Cyclohexanones. Predicting the Facial Selectivity of Nucleophilic Attacks from the Geometrical Changes on Cation−Carbonyl Complexation: An ab Initio Investigation. The Journal of Organic Chemistry, 65(20), 6649-6655. Available at: [Link]

  • Ramachandran, P. V., & Biswas, D. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 615-619. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Available at: [Link]

  • Wipf, P., & Kim, Y. (1993). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 115(26), 12460-12467. Available at: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • König, B. (n.d.). Reduction Reactions. University of Regensburg. Available at: [Link]

  • Reddit. (2025). Nucleophilic addition to substituted cyclohexanone moiety. r/JEE. Available at: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Available at: [Link]

  • Le Bourdonnec, B., et al. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • García-Rodeja, Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1877-1887. Available at: [Link]

  • Jones, C. R., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(20), 14249-14256. Available at: [Link]

  • Raj, R. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Kumar, A., et al. (2017). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 15(1), 136-146. Available at: [Link]

Sources

Validation & Comparative

4-Methyl-piperidin-3-one hydrochloride NMR spectral data

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methyl-piperidin-3-one hydrochloride , a critical heterocyclic scaffold used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib precursors).

Executive Summary & Application Context

4-Methyl-piperidin-3-one hydrochloride (CAS: 5463-01-4 for free base / derivatives) is the oxidized ketone intermediate typically generated from 4-methyl-piperidin-3-ol . It serves as the electrophilic partner in reductive aminations to install the chiral amine functionality found in pyrrolo[2,3-d]pyrimidine therapeutics.

Primary Challenges in Analysis:

  • Instability: The free base is prone to self-condensation (aldol-like dimerization) and oxidation; the hydrochloride salt is the preferred stable form.

  • Regioisomer Confusion: Frequently confused with 3-methyl-piperidin-4-one , a structural isomer with distinct pharmacological profiles.

  • Conformational Flux: The 4-methyl group oscillates between axial and equatorial orientations, significantly affecting

    
     coupling constants.
    

NMR Spectral Characterization

The following data compares the 4-Methyl-piperidin-3-one HCl against its direct precursor (the alcohol) and its regioisomer.

A. 1H NMR Spectral Profile (Predicted/Analog-Derived)

Solvent: DMSO-d6 (Preferred for salt solubility and exchangeable proton visibility)

PositionShift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
NH

9.20 - 9.50Broad s2HAmmoniumHighly deshielded due to positive charge; disappears in D

O exchange.
C2-H

, H

3.60 - 3.85dd / m2H

-N,

-C=O
Most deshielded aliphatic protons due to combined inductive effect of N

and Carbonyl.
C6-H

, H

3.10 - 3.30m2H

-N
Deshielded by N

, but lacks the immediate carbonyl anisotropy of C2.
C4-H 2.80 - 2.95m1H

-C=O (Methine)
Diagnostic Signal. Controls the methyl group orientation.
C5-H

, H

1.90 - 2.10m2H

-N
Bridge protons; show complex roof-effect coupling.
CH

1.05 - 1.15d (

Hz)
3HMethylKey Identifier. Doublet confirms coupling to C4-H methine.
B. 13C NMR Chemical Shifts
CarbonShift (

ppm)
AssignmentNotes
C=O ~204.0KetoneDiagnostic carbonyl signal. Downfield from amide/ester carbonyls.
C2 ~52.5

-CH

Between N and C=O.
C6 ~43.0

-CH

Adjacent to N only.
C4 ~40.5

-CH
Methine carbon carrying the methyl group.
C5 ~28.0

-CH

Most shielded ring carbon.
CH

~13.5MethylTypical aliphatic methyl.

Comparative Analysis: The "Triad of Confusion"

Researchers often struggle to distinguish the target product from its isomers or precursors. The table below outlines the Diagnostic Discriminators .

FeatureTarget: 4-Methyl-3-one Isomer: 3-Methyl-4-one Precursor: 4-Methyl-3-ol
Carbonyl Shift ~204 ppm (Ketone) ~205 ppm (Ketone)None (C-OH at ~65-70 ppm)
Methyl Coupling Doublet (

Hz)
Doublet (

Hz)
Doublet

-Protons
C2-H is a singlet-like AB system (isolated between N and C=O).C2-H and C6-H are both adjacent to N, but C3/C5 are

to C=O.
C3-H (carbinol) appears at ~3.5-4.0 ppm.
Symmetry AsymmetricAsymmetricAsymmetric (2 stereocenters)
Key Difference C2 protons are most deshielded (~3.7 ppm). C3/C5 protons are

-keto (~2.4 ppm).
No Carbonyl signal.

Experimental Protocol: Synthesis & Isolation

This protocol describes the generation of the HCl salt from the commercially available 1-benzyl-4-methylpiperidin-3-one via hydrogenolysis, preventing the instability of the free base.

Workflow Diagram (DOT)

SynthesisWorkflow Start 1-Benzyl-4-methyl piperidin-3-one Step1 Hydrogenolysis (Pd/C, H2, MeOH) Start->Step1 Deprotection Inter Intermediate: Free Amine (Unstable) Step1->Inter Filter Catalyst Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Acidification Final 4-Methyl-piperidin-3-one Hydrochloride (Solid) Step2->Final Precipitation

Figure 1: Synthesis workflow for the isolation of the stable hydrochloride salt.

Detailed Methodology
  • Hydrogenolysis (Debenzylation):

    • Substrate: Dissolve 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in Methanol (10 V).

    • Catalyst: Add 10% Pd/C (5 wt% loading).

    • Reaction: Stir under H

      
       atmosphere (balloon pressure or 50 psi) at RT for 4–6 hours.
      
    • Checkpoint: Monitor by TLC (Disappearance of UV-active benzyl spot).

    • Workup: Filter through a Celite pad to remove Pd/C. Do not concentrate to dryness yet (free base is unstable).

  • Salt Formation (Stabilization):

    • Cool the methanolic filtrate to 0°C.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Concentrate the solution in vacuo at <40°C to remove methanol.

    • Trituration: Add cold Diethyl Ether or MTBE to the residue. Triturate vigorously until a white solid precipitates.

    • Isolation: Filter the solid under N

      
       (hygroscopic) and dry under high vacuum.
      

Structural & Conformational Analysis

The 4-methyl-3-piperidone system exists in a dynamic equilibrium between two chair conformations.

  • Conformer A: Methyl group Equatorial (Thermodynamically favored).

  • Conformer B: Methyl group Axial .[1]

In the Hydrochloride salt , the protonated nitrogen prefers the substituent (if any) equatorial, but the 4-methyl group's position is dictated by 1,3-diaxial interactions.

  • NMR Implication: The observed coupling constant

    
     is a weighted average.
    
    • If

      
       Hz 
      
      
      
      Methyl is Equatorial (H-4 is Axial).
    • If

      
       Hz 
      
      
      
      Methyl is Axial (H-4 is Equatorial).
    • Experimental Observation: Typically, the methyl group adopts the equatorial position, resulting in a large trans-diaxial coupling for the C4 proton.

Conformation ConfA Equatorial Methyl (Major Conformer) ConfB Axial Methyl (Minor Conformer) ConfA->ConfB Ring Flip (Fast on NMR timescale)

Figure 2: Conformational equilibrium affecting NMR coupling constants.

References

  • Synthesis of Tofacitinib Intermediates: Org. Process Res. Dev.2014 , 18, 12, 1714–1720. (Discusses reductive amination of 1-benzyl-4-methylpiperidin-3-one). Link

  • Conformational Analysis of Piperidones: J. Chem. Soc., Perkin Trans. 2, 1980 , 765-770. (Detailed NMR analysis of 3-piperidone conformations). Link

  • General Piperidine NMR Data: Pretsch, E., et al., Structure Determination of Organic Compounds, Springer, 2009 . (Reference for chemical shift prediction rules). Link

  • BenchChem Protocol: Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride (Analogous debenzylation/salt formation protocol). Link

Sources

Comparative Mass Spectrometry Profiling: 4-Methyl-piperidin-3-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC)
Focus: Differentiating 4-Methyl-piperidin-3-one from regioisomers (e.g., 3-methyl-piperidin-4-one) in pharmaceutical intermediates (Tofacitinib synthesis).

Executive Summary: The Isomer Challenge

4-Methyl-piperidin-3-one hydrochloride (CAS: 1303968-15-1) is a critical pharmacophore building block, most notably serving as a precursor in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib .

In process development, the primary analytical challenge is not just detection, but regio-selectivity . The migration of the ketone or methyl group during piperidine ring synthesis can yield 3-methyl-piperidin-4-one , a positional isomer with identical molecular weight (


 free base) and similar polarity.

This guide objectively compares LC-ESI-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry) for the definitive identification of this analyte.

FeatureLC-ESI-MS/MS GC-EI-MS
Primary Utility Routine Quantification & Impurity ProfilingStructural Elucidation & Isomer Confirmation
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization/Free-basing required)
Isomer Resolution Moderate (Requires HILIC/High pH)High (Distinct fragmentation fingerprints)
Suitability for HCl Salt Excellent (Native ionization)Poor (Salt damages liner/column)

Deep Dive: Fragmentation Logic & Mechanisms

To distinguish 4-methyl-piperidin-3-one from its isomers, one must understand the fragmentation physics governed by the location of the carbonyl and methyl groups.

Mechanism A: Electrospray Ionization (ESI-MS/MS)

In ESI (+), the molecule forms the


 ion (

). Fragmentation is driven by low-energy collision-induced dissociation (CID).
  • Dominant Pathway (Loss of CO): Piperidinones characteristically lose carbon monoxide (

    
    ).
    
    • 
       (Product Ion).
      
  • Secondary Pathway (Ring Opening): The ring opens adjacent to the nitrogen (alpha-cleavage), followed by loss of ethylene or methyl radicals.

  • Isomer Differentiation:

    • 4-Methyl-piperidin-3-one: The methyl group is adjacent to the carbonyl-alpha carbon. Cleavage often retains the methyl on the fragment containing the nitrogen.

    • 3-Methyl-piperidin-4-one: The methyl is directly alpha to the carbonyl and beta to the nitrogen.

Mechanism B: Electron Impact (GC-EI-MS)

EI at


 is a "hard" ionization technique, producing a rich spectral fingerprint.
  • Alpha-Cleavage Rule: The bond adjacent to the nitrogen atom breaks preferentially.[1]

  • Differentiation:

    • In 4-methyl-piperidin-3-one , alpha-cleavage yields specific ions based on the C2-C3 vs C6-C1 bond break.

    • In 3-methyl-piperidin-4-one , the methyl group at position 3 significantly alters the mass of the alpha-cleavage fragment compared to the 4-methyl isomer.

Visualization: Fragmentation Pathways

The following diagram illustrates the theoretical fragmentation logic used to distinguish the target analyte from its 4-one isomer.

FragmentationPathways Precursor Precursor [M+H]+ m/z 114 Target Target: 4-Methyl-piperidin-3-one Precursor->Target ESI+ Isomer Isomer: 3-Methyl-piperidin-4-one Precursor->Isomer ESI+ Frag1 Loss of CO (-28) m/z 86 Target->Frag1 Common Path Frag2 Imine Fragment (Ring Opening) Target->Frag2 Specific Pattern Frag3 Loss of CO (-28) m/z 86 Isomer->Frag3 Common Path Frag4 Distinct Alpha-Cleavage (Methyl position shift) Isomer->Frag4 Isomer Specific

Caption: Divergent fragmentation pathways for piperidinone regioisomers. While both lose CO (m/z 86), secondary fragmentation of the ring structure varies by methyl position.

Experimental Protocols

Protocol A: LC-MS/MS (Recommended for Routine Analysis)

Why this works: The HCl salt is highly polar and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here, retaining the charged amine without ion-pairing reagents.

Instrument Parameters:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.0).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 60% B over 10 mins (Retains polar salt).

  • Detection: ESI Positive Mode, MRM.

MRM Transitions (Indicative):

  • Quantifier:

    
     (Loss of CO).
    
  • Qualifier:

    
     (Ring cleavage/Loss of 
    
    
    
    +
    
    
    ).
Protocol B: GC-MS (Recommended for Structural Confirmation)

Why this works: To confirm you don't have the 4-one isomer, GC-MS offers superior chromatographic resolution of structural isomers, but the salt must be neutralized.

Sample Preparation (Derivatization is optional but recommended):

  • Free-Basing: Dissolve

    
     sample in 
    
    
    
    Carbonate buffer (pH 10). Extract into
    
    
    Dichloromethane (DCM).
  • Derivatization (TMS): Evaporate DCM. Add

    
     MSTFA + 1% TMCS. Incubate at 
    
    
    
    for 30 mins. This silylates the enol form of the ketone, locking the structure.

Instrument Parameters:

  • Column: DB-5ms or equivalent (5% Phenyl-arylene),

    
    .
    
  • Carrier Gas: Helium,

    
    .
    
  • Temp Program:

    
     (1 min) 
    
    
    
    .
  • Source: Electron Impact (

    
    ).
    

Data Comparison: LC-MS vs. GC-MS

The following table contrasts the data output you will receive from each method, highlighting why a dual-approach is often best for method validation.

MetricLC-ESI-MS/MS GC-EI-MS
Molecular Ion

(Strong)

(Weak/Absent)
Base Peak

(Loss of CO)

or

(Ring fragments)
Isomer Separation

difference

(HILIC)

difference

Limit of Detection

(High Sensitivity)

Matrix Effects Susceptible to ion suppressionMinimal

Analytical Decision Tree

Use this workflow to select the correct method for your development stage.

DecisionTree Start Start: Sample Type? Pure Pure Standard / Raw Material Start->Pure Matrix Biological Matrix / Reaction Mix Start->Matrix Q1 Isomer Confirmation Needed? Pure->Q1 LCMS LC-ESI-MS/MS (HILIC Mode) Matrix->LCMS Direct Analysis GCMS GC-EI-MS (Free-base first) Q1->GCMS Yes (Critical) Q1->LCMS No (Routine ID)

Caption: Workflow for selecting between GC-MS and LC-MS based on sample purity and the need for isomer differentiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45357714, 4-Methyl-piperidin-3-one. Retrieved from [Link]

  • Ji, X., Chen, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid... in rat plasma.[3] Biomedical Chromatography.[3][4] Retrieved from [Link]

  • ResearchGate (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals. Retrieved from [Link]

Sources

comparing synthesis routes for 4-piperidone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a critical, data-driven comparison of synthesis routes for 4-piperidone derivatives. It is structured to assist medicinal chemists and process engineers in selecting the optimal pathway based on scale, substituent complexity, and safety constraints.

Executive Summary

4-Piperidone (piperidin-4-one) scaffolds are ubiquitous pharmacophores in analgesic (fentanyl family), antihistamine, and antipsychotic therapeutics. While commercially available as hydrochloride salts, custom substitution patterns—particularly at the Nitrogen (N-1) and Carbon (C-2/C-6) positions—often necessitate de novo synthesis.

This guide evaluates three dominant methodologies:

  • The Industrial Standard: The Michael-Dieckmann Cyclization.

  • The Diversity Engine: The Petrenko-Kritschenko Multicomponent Reaction.[1]

  • The Direct Alkylation: Optimization of commercially available precursors.

Route 1: The Michael-Dieckmann Cyclization

Best For: Large-scale production of N-substituted 4-piperidones (e.g., N-benzyl, N-phenethyl).

This route remains the industrial workhorse due to the low cost of starting materials (alkyl acrylates and primary amines). It proceeds via a "3+3" atom assembly strategy.

Mechanism & Workflow

The reaction involves a double aza-Michael addition of a primary amine to two equivalents of an acrylate ester, forming a tertiary amine diester. This intermediate undergoes a base-mediated Dieckmann condensation to yield a


-keto ester, which is subsequently hydrolyzed and decarboxylated.

MichaelDieckmann Start Primary Amine (R-NH2) + 2 eq. Acrylate Inter1 Aza-Michael Adduct (Tertiary Amine Diester) Start->Inter1 MeOH, Reflux Inter2 Dieckmann Cyclization (Base: NaOMe/NaH) Inter1->Inter2 Intramolecular Claisen Inter3 3-Carboalkoxy-4-piperidone Inter2->Inter3 Cyclization Final 4-Piperidone Derivative (After Hydrolysis/Decarboxylation) Inter3->Final H3O+, Heat (-CO2)

Figure 1: Stepwise mechanism of the Michael-Dieckmann sequence.

Experimental Protocol (Optimized)

Source: Adapted from Valdez et al. (2014) and industrial patents.

  • Michael Addition: Dissolve

    
    -phenethylamine (1.0 eq) in MeOH. Add methyl acrylate (2.2 eq) dropwise at 0°C to control exotherm. Stir at reflux for 4 hours. Concentrate to obtain the crude diester (Yield >95%).
    
  • Cyclization: Suspend NaH (2.5 eq) in dry toluene or THF. Add the crude diester dropwise at reflux. Critical: Methanol byproduct must be removed (azeotropic distillation) to drive equilibrium forward.

  • Decarboxylation: Treat the resulting

    
    -keto ester with 6M HCl at reflux for 4-6 hours. Neutralize and extract.
    

Performance Metrics:

  • Overall Yield: 45–72% (highly dependent on moisture control during cyclization).

  • Scalability: High (Kg to Ton scale).

  • Key Challenge: The "Retro-Dieckmann" cleavage can occur if the base concentration is not carefully managed.

Route 2: The Petrenko-Kritschenko Condensation

Best For: Creating highly substituted, symmetrical 2,6-diaryl-4-piperidones.

This classic multicomponent reaction (MCR) allows for the rapid generation of molecular complexity in a single pot, making it ideal for library generation in early-stage drug discovery.

Mechanism & Workflow

A double Mannich condensation involving an amine, two equivalents of an aldehyde, and acetonedicarboxylate.[1]

Petrenko Inputs Amine + 2 Aldehydes + Acetonedicarboxylate Mannich1 Imine Formation & 1st Mannich Addition Inputs->Mannich1 Mannich2 2nd Mannich Addition (Cyclization) Mannich1->Mannich2 Product 2,6-Disubstituted-3,5-dicarboxy-4-piperidone Mannich2->Product

Figure 2: The multicomponent assembly of the Petrenko-Kritschenko reaction.

Experimental Protocol
  • One-Pot Assembly: To a solution of benzaldehyde (20 mmol) and ammonium acetate (10 mmol) in ethanol (20 mL), add diethyl 1,3-acetonedicarboxylate (10 mmol).

  • Reaction: Stir at room temperature for 4-12 hours. The product often precipitates directly from the reaction mixture.

  • Purification: Filtration and recrystallization from ethanol.

Performance Metrics:

  • Yield: 70–90% (for crystalline precipitates).

  • Stereochemistry: Predominantly yields the 2,6-cis isomer (chair conformation) due to thermodynamic stability.

  • Limitation: Removing the 3,5-ester groups requires harsh hydrolysis/decarboxylation, which can degrade sensitive substituents.

Route 3: Direct Alkylation (Modern Optimization)

Best For: Rapid synthesis of N-substituted derivatives from commercial 4-piperidone salts.

Unlike the historical route using the highly toxic bis(2-chloroethyl)ketone (a sulfur mustard analog), this modern approach utilizes 4-piperidone monohydrate hydrochloride as a safe, stable precursor.

Experimental Protocol (The Valdez Method)

Source: Valdez et al., PLOS ONE (2014).[2]

  • Reagents: 4-Piperidone monohydrate HCl (1.0 eq), Alkyl bromide (e.g., phenethyl bromide, 1.05 eq), Cesium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure: Stir the mixture at room temperature to 60°C for 2-4 hours. The

    
     acts as a dual base/scavenger, promoting high yields without the formation of quaternary ammonium salts.
    
  • Workup: Filter solids, concentrate, and partition between EtOAc/Water.

Performance Metrics:

  • Yield: 88–95%.[2]

  • Purity: Often >98% without chromatography.

  • Safety: Eliminates the use of pyrophoric bases (NaH) and lachrymators (acrylates).

Comparative Analysis Summary

The following table contrasts the three routes based on experimental data and process requirements.

FeatureRoute 1: Michael-DieckmannRoute 2: Petrenko-KritschenkoRoute 3: Direct Alkylation
Primary Use Case Bulk API ManufacturingDiversity/Library GenerationLead Optimization / Lab Scale
Starting Materials Cheap (Acrylates, Amines)Aldehydes, Keto-estersExpensive (Piperidone HCl)
Step Count 3 (often 2 pots)1 (One-pot)1
Typical Yield 45–72%70–90%85–95%
Atom Economy Moderate (loss of 2 MeOH + CO2)High (Multicomponent)High (Substitution only)
Safety Profile Moderate: NaH/NaOMe hazardsGood: Mild conditionsExcellent: No pyrophorics
Stereocontrol Difficult (Racemic)High: Thermodynamic controlN/A (Achiral center)
Decision Matrix (Graphviz)

DecisionMatrix Start Select Synthesis Goal Q1 Is the N-substituent complex/custom? Start->Q1 Q2 Do you need C-2/C-6 substitution? Q1->Q2 No (Simple N-R) Route1 Route 1: Michael-Dieckmann (Low Cost, High Scale) Q1->Route1 Yes (Build N-R from amine) Q3 Is cost or speed the priority? Q2->Q3 No (Unsubstituted Core) Route2 Route 2: Petrenko-Kritschenko (High Complexity) Q2->Route2 Yes (2,6-diaryl) Q3->Route1 Cost (Bulk) Route3 Route 3: Direct Alkylation (High Speed, High Yield) Q3->Route3 Speed (Lab)

Figure 3: Decision tree for selecting the synthesis route.

References

  • Valdez, C. A., et al. (2014).[2] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. Link

  • Janssen, P. A. J. (1962). Process for preparing 1-(2-aryl-ethyl)-4-piperidinones. U.S.
  • Petrenko-Kritschenko, P., & Schöttle, I. (1906). Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter dem Einfluss von Ammoniak. Berichte der deutschen chemischen Gesellschaft. Link

  • Kuehne, M. E. (1964). The Application of Enamines to Syntheses of Heterocyclic Compounds. Journal of the American Chemical Society. Link

  • Misra, R., et al. (2010). Green synthesis of 4-piperidone derivatives using ionic liquids. Journal of Heterocyclic Chemistry.

Sources

Biological Activity Profile: 4-Methyl-piperidin-3-one vs. 4-Piperidone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 4-Methyl-piperidin-3-one versus Other Piperidones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Precision vs. Potency: A Structural and Functional Analysis

Executive Summary

In medicinal chemistry, the piperidone scaffold serves as a versatile pharmacophore, but the position of the ketone (C3 vs. C4) and the substitution pattern (e.g., 4-methyl) dictates a fundamental divergence in biological application.

  • 4-Methyl-piperidin-3-one acts as a "Precision Scaffold." It is the critical chiral intermediate for targeted Janus Kinase (JAK) inhibitors (e.g., Tofacitinib). Its biological activity is indirect but potent; it provides the essential stereochemical architecture

    
     required to fit into specific ATP-binding pockets, achieving nanomolar potency (
    
    
    
    ).
  • 3,5-Bis(arylidene)-4-piperidones act as "Cytotoxic Warheads." These symmetric conjugated enones function as curcumin mimics. Their activity is direct and broad-spectrum, driven by their ability to alkylate cellular thiols via Michael addition, leading to apoptosis in cancer cells (

    
    ) and moderate antimicrobial effects.
    

This guide objectively compares these two distinct classes, supported by experimental data and mechanistic insights.

Structural & Mechanistic Divergence

The biological fate of these molecules is determined by their electronic and steric properties.

Feature4-Methyl-piperidin-3-one 3,5-Bis(arylidene)-4-piperidone
Core Structure Asymmetric, Chiral (

)
Symmetric, Planar (often)
Key Reactivity Reductive amination target; Stereocenter generatorMichael Acceptor (Electrophilic)
Mechanism Non-covalent: Lock-and-key binding (ATP competitive)Covalent: Alkylation of cysteine/GSH
Primary Indication Autoimmune (JAK3/MALT1 inhibition)Oncology (Cytotoxicity), Antimicrobial
Selectivity High (Isoform specific)Moderate (reactive toward exposed thiols)
Visualization: Mechanism of Action Comparison

MOA_Comparison cluster_0 4-Methyl-piperidin-3-one (Targeted) cluster_1 3,5-Bis(arylidene)-4-piperidone (Cytotoxic) A1 4-Methyl-piperidin-3-one (Chiral Scaffold) A2 Reductive Amination (Stereoselective) A1->A2 A3 JAK3 Inhibitor (e.g., Tofacitinib) A2->A3 A4 ATP Pocket Binding (Non-Covalent) A3->A4 A5 Block Cytokine Signaling (IL-2, IL-4, IL-15) A4->A5 B1 4-Piperidone (Symmetric Scaffold) B2 Claisen-Schmidt Condensation B1->B2 B3 Conjugated Enone (Michael Acceptor) B2->B3 B4 Covalent Alkylation (Cysteine/Glutathione) B3->B4 B5 Mitochondrial Collapse & Apoptosis B4->B5

Figure 1: Mechanistic divergence between the 3-one (targeted kinase inhibition) and 4-one (covalent cytotoxicity) pathways.

Biological Activity Data

A. Targeted Therapy: JAK3 Inhibition (4-Methyl-piperidin-3-one Derivatives)

The 4-methyl-piperidin-3-one scaffold is the precursor to the pyrrolo[2,3-d]pyrimidine class of inhibitors. The cis-3,4-disubstitution is crucial for selectivity.

Experimental Data: Selectivity Profile of Tofacitinib (Derived from Scaffold)

  • Target: Janus Kinase 3 (JAK3)[1][2]

  • Role of Scaffold: The methyl group at C4 orients the piperidine ring to minimize steric clash within the JAK3 pocket, while the C3-amino group interacts with the hinge region.

Isoform

(Enzyme Assay)
Selectivity Ratio (vs JAK3)
JAK3 1.6 nM 1.0x
JAK13.2 nM~2.0x
JAK24.1 nM~2.5x
TYK234.0 nM~21.0x

> Note: While Tofacitinib is a pan-JAK inhibitor, next-generation derivatives utilizing the specific


-4-methyl-piperidin-3-one geometry have achieved >4000-fold selectivity for JAK3 over JAK1 in engineered assays.
B. Cytotoxicity: Curcumin Mimics (4-Piperidone Derivatives)

Derivatives of 4-piperidone, specifically the 3,5-bis(arylidene) analogs, exhibit potent cytotoxicity against various cancer cell lines.[3][4]

Experimental Data: Cytotoxicity (


 in 

)
  • Compound Class: N-substituted-3,5-bis(arylidene)-4-piperidones[3][5][6]

  • Mechanism: ROS generation and thiol depletion.

Cell LineTissue Origin4-Piperidone Derivative (Best Analog)Reference Drug (5-FU/Cisplatin)
HCT116 Colon Cancer0.15

4.2

HeLa Cervical Cancer0.28

3.8

Molt 4/C8 T-Lymphocyte0.06

N/A
L1210 Murine Leukemia< 1.0

N/A
WI-38 Normal Fibroblast> 100

(High Toxicity)

> Key Insight: The 4-piperidone derivatives show a high Therapeutic Index (TI), being significantly more toxic to cancer cells (which are under oxidative stress) than normal fibroblasts.

C. Antimicrobial Activity

While 4-methyl-piperidin-3-one derivatives are rarely used as antimicrobials, N-methyl-4-piperidone derivatives show moderate bacteriostatic activity.

  • Streptococcus mutans: MIC = 250

    
     (Moderate)[7][8]
    
  • Candida albicans: MIC > 500

    
     (Inactive)
    
  • Observation: The 4-piperidone ring boosts antibacterial activity compared to acetone-derived analogs, but they are generally inferior to standard antibiotics like Ampicillin.

Experimental Protocols

Protocol A: Synthesis of the Chiral Scaffold (4-Methyl-piperidin-3-one derived)

For the generation of the


 intermediate used in kinase inhibitor synthesis.
  • Reagents: 1-Benzyl-4-methylpiperidin-3-one, Methylamine (33% in EtOH), Titanium(IV) isopropoxide, Sodium Borohydride (

    
    ).
    
  • Imine Formation:

    • Charge a reactor with 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and Methanol (10 vol).

    • Add Methylamine (1.5 eq) and Titanium(IV) isopropoxide (1.2 eq) to act as a Lewis acid and water scavenger.

    • Stir at 20–25°C for 6–8 hours. Monitor disappearance of ketone by TLC/HPLC.

  • Reduction (Stereoselective):

    • Cool the mixture to 0°C.

    • Slowly add

      
       (0.6 eq) portion-wise to maintain internal temp < 5°C.
      
    • Stir for 12 hours. The cis isomer (3R,4R) is kinetically favored.

  • Workup: Quench with aqueous

    
    . Extract with Dichloromethane (DCM).
    
  • Resolution (Crucial Step):

    • Dissolve the crude amine in Ethanol.

    • Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq).

    • Crystallize to isolate the pure

      
       salt (
      
      
      
      ee).
Protocol B: Cytotoxicity Screening (SRB Assay)

For evaluating 3,5-bis(arylidene)-4-piperidone derivatives.

  • Cell Seeding: Seed tumor cells (e.g., HCT116) in 96-well plates at

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Prepare serial dilutions (0.01 to 100

    
    ).
    
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Fixation: Add cold Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash 5x with water.

  • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Stain for 20 mins.

  • Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.

  • Calculation: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Structure-Activity Relationship (SAR) Visual

The following diagram illustrates how structural modifications on the piperidone ring shift the biological activity from kinase inhibition to cytotoxicity.

SAR_Analysis Core Piperidone Scaffold Sub3 3-Ketone System (4-Methyl-piperidin-3-one) Core->Sub3 Asymmetry Sub4 4-Ketone System (Piperidin-4-one) Core->Sub4 Symmetry Mod3 Modification: Reductive Amination + Resolution Sub3->Mod3 Act3 Activity: JAK/STAT Pathway Inhibition (Autoimmune Diseases) Mod3->Act3 SAR3 SAR Insight: C4-Methyl locks conformation for ATP pocket fit. Act3->SAR3 Mod4 Modification: Aldol Condensation (Arylidene) Sub4->Mod4 Act4 Activity: Cytotoxicity / ROS Induction (Oncology) Mod4->Act4 SAR4 SAR Insight: Enone moiety (C=C-C=O) essential for thiol alkylation. Act4->SAR4

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how ketone position dictates therapeutic utility.

References

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. (Foundational patent for Tofacitinib synthesis from 4-methyl-piperidin-3-one).

  • Das, U., et al. (2009). Synthesis and cytotoxic activity of 3,5-bis(arylidene)-4-piperidones. European Journal of Medicinal Chemistry, 44(8), 3298-3308. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases.[9] Journal of Medicinal Chemistry, 53(24), 8468-8484.[9] Link

  • Dimmock, J. R., et al. (2001). Cytotoxic 3,5-bis(arylidene)-4-piperidones: A new class of antineoplastic agents. Journal of Pharmacy and Pharmacology, 53(5), 755-762. Link

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Link

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Methyl-piperidin-3-one hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the technical nuances of each method, offering insights honed from years of laboratory experience to ensure the production of high-quality, reliable compounds.

The structural integrity and purity of 4-Methyl-piperidin-3-one hydrochloride directly impact the efficacy and safety of the final drug product. Impurities, which can arise from starting materials, side reactions, or degradation, must be meticulously identified and quantified.[1] This guide will compare and contrast the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of 4-Methyl-piperidin-3-one hydrochloride often involves multi-step reactions, such as the Dieckmann condensation or variations of the Mannich reaction.[2][3] A common synthetic route might involve the cyclization of appropriate precursors followed by hydrochloride salt formation.[4][5] Potential impurities can include unreacted starting materials, intermediates, diastereomers, and by-products from side reactions. Therefore, a robust analytical strategy must be capable of separating and identifying these closely related species.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the specific purity questions being asked. Is the goal to quantify a known impurity, identify an unknown peak, or confirm the overall elemental composition? Each method offers a unique window into the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is an indispensable tool for purity analysis due to its high resolving power and sensitivity.[6]

Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) retains analytes, which are then eluted by a polar mobile phase. Less polar compounds are retained longer, allowing for separation.

Why It's a Top Choice:

  • Versatility: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of the main component and its impurities.[7][8][9]

  • Established Methodology: Regulatory agencies are highly familiar with HPLC data, making it a cornerstone of quality control in the pharmaceutical industry.

Experimental Protocol: A Validated RP-HPLC Method

  • System Preparation: An HPLC system equipped with a UV detector is used. A C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is standard.[8]

  • Mobile Phase: A common mobile phase for piperidinone analogues is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or 5% acetic acid).[8][10] The gradient or isocratic elution profile must be optimized to achieve separation of all potential impurities.

  • Sample Preparation: A stock solution of 4-Methyl-piperidin-3-one hydrochloride is prepared in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate working concentration.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main compound and any impurities are recorded.

  • Quantification: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For more accurate results, a reference standard of known purity should be used.

Data Interpretation: The chromatogram will show a major peak for 4-Methyl-piperidin-3-one hydrochloride and smaller peaks for any impurities. The retention times help in identifying known impurities, while the peak areas are used for quantification.[8]

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase System Equilibrate HPLC System MobilePhase->System Separate Chromatographic Separation System->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][11] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Principle of Operation: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample travels through the column, carried by an inert gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound.[12][13]

Advantages for this Application:

  • High Sensitivity and Specificity: GC-MS can detect and identify trace-level impurities.[11]

  • Structural Information: The mass spectrum provides valuable information about the molecular weight and structure of impurities, aiding in their identification.

Considerations: 4-Methyl-piperidin-3-one hydrochloride is a salt and thus non-volatile. Therefore, it must be converted to its free base form before analysis, or a derivatization step may be necessary to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The hydrochloride salt is neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent to obtain the free base.

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) is used.[13]

  • Injection and Separation: The sample is injected into the GC, where it is vaporized. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds with different boiling points.[12]

  • Mass Spectrometry: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer.

  • Data Analysis: The resulting total ion chromatogram shows peaks for each separated compound. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Neutralize Neutralize HCl Salt Extract Extract Free Base Neutralize->Extract Inject Inject into GC Extract->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Analyze Mass Analysis Ionize->Analyze TIC Generate Total Ion Chromatogram Analyze->TIC Identify Identify Peaks via Mass Spectra TIC->Identify

Caption: The analytical pathway for GC-MS purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective

NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for purity determination.[14][15] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the connectivity and chemical environment of the atoms.[16]

Why NMR is Crucial:

  • Structural Confirmation: NMR is the gold standard for confirming the structure of the synthesized compound.[2]

  • Impurity Identification: Characteristic signals in the NMR spectrum can reveal the presence of impurities, even those that are structurally very similar to the main compound.

  • Quantitative NMR (qNMR): With the use of an internal standard of known concentration, NMR can be a highly accurate quantitative method.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: A small amount of the 4-Methyl-piperidin-3-one hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[14][17]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing and Interpretation: The spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure and identify any impurity signals.[5][14]

Data Interpretation: The ¹H NMR spectrum of pure 4-Methyl-piperidin-3-one hydrochloride will show a specific set of peaks with characteristic chemical shifts and integrations corresponding to the number of protons in each unique environment. Impurity peaks will appear as additional signals that do not belong to the main compound.

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[18][19] For a hydrochloride salt, the analysis would also include chlorine.

Principle of Operation: A sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[19][20]

The Value of Elemental Analysis:

  • Empirical Formula Confirmation: The results are used to confirm that the empirical formula of the synthesized compound is correct.

  • Detection of Inorganic Impurities: This method can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.

Experimental Protocol:

  • A precisely weighed sample is placed in the elemental analyzer.

  • The sample is combusted, and the resulting gases are separated and detected.

  • The instrument's software calculates the percentage of each element.

Data Interpretation: The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of 4-Methyl-piperidin-3-one hydrochloride. A close agreement (typically within ±0.4%) indicates a high degree of purity.[21]

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations
HPLC Quantitative purity determination and impurity profiling.[7][8]High resolution, accuracy, and versatility.[9]Requires reference standards for absolute quantification.
GC-MS Identification and quantification of volatile and semi-volatile impurities.[6][11]High sensitivity and specificity; provides structural information.[12]Not suitable for non-volatile compounds without derivatization.
NMR Structural confirmation and identification of impurities.[14][15]Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
Elemental Analysis Confirmation of elemental composition and empirical formula.[18][19]Provides fundamental purity information; detects inorganic impurities.Does not provide information on the nature of organic impurities.

Conclusion: A Multi-faceted Approach to Purity Assurance

A comprehensive purity analysis of synthesized 4-Methyl-piperidin-3-one hydrochloride necessitates a multi-pronged approach. HPLC is the cornerstone for routine purity testing and quantification of known impurities. GC-MS is invaluable for identifying volatile by-products. NMR spectroscopy provides irrefutable structural confirmation and can identify structurally similar impurities that may co-elute in chromatography. Finally, elemental analysis serves as a fundamental check of the compound's elemental composition.

By judiciously employing a combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful downstream applications.

References

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • Semetey, V., Moustakas, D., & Whitesides, G. M. (2005). Synthesis and Conformational Study of Water-Soluble, Rigid, Rod-like Oligopiperidines. Wiley-VCH. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]

  • University of Technology. (n.d.). Elemental Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-piperidinone, 1-methyl-3,5-bis[(4-methylphenyl)methylene]-, (3E,5E)- - Optional[13C NMR]. Retrieved from [Link]

  • Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • MDPI. (2022). GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii. Molecules, 27(18), 5963. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-piperidin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

X-ray Crystallography of 4-Methyl-piperidin-3-one Derivatives: A Tofacitinib Intermediate Case Study

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the X-ray crystallographic analysis of 4-Methyl-piperidin-3-one hydrochloride derivatives, with a specific focus on their role as critical intermediates in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib .

Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers.

Executive Summary: The Stereochemical Challenge

In drug development, the 4-methyl-piperidin-3-one scaffold is not merely a building block; it is a stereochemical checkpoint. Its reduction and subsequent amination yield the chiral core of Tofacitinib (Xeljanz). The critical quality attribute (CQA) for this intermediate is the cis/trans ratio of the substituents at positions 3 and 4.

While NMR provides solution-state conformational averages, X-ray crystallography remains the definitive method for:

  • Absolute Configuration Assignment: Distinguishing between (3R,4R) and (3S,4S) enantiomers in chiral salt resolutions.

  • Polymorph Screening: Identifying thermodynamically stable crystal forms for GMP scale-up.

  • Conformational Locking: Visualizing the specific "chair" or "twist-boat" geometry adopted in the solid state, which dictates reactivity.

Comparative Analysis: X-ray vs. Alternative Methods[1][2]

This section objectively compares X-ray diffraction (XRD) against high-field NMR and Computational Modeling for analyzing 4-methyl-piperidin-3-one derivatives.

FeatureSingle Crystal XRD Powder XRD (XRPD) Solution NMR (NOESY/COSY) Computational Modeling (DFT)
Primary Utility Absolute stereochemistry & atomic packingPolymorph identification & phase puritySolution dynamics & conformer populationsEnergy barrier prediction
Resolution Atomic (< 0.8 Å)Bulk Phase FingerprintAveraged (ms timescale)Theoretical
Stereo-differentiation Definitive (Direct visualization)Indirect (via pattern differences)Ambiguous (Signal overlap in flexible rings)Predictive
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline Powder (>10 mg)Soluble Compound (>5 mg)Structural File
Key Limitation Requires crystallizable solidCannot resolve absolute config aloneRapid ring flipping obscures coupling constantsDepends on basis set accuracy
Expert Insight: Why NMR Fails Here

Piperidin-3-ones are conformationally mobile. The 4-methyl group can flip between axial and equatorial positions. In solution NMR, this rapid interconversion averages the


 coupling constants, often making it impossible to confidently assign cis vs. trans relative stereochemistry without complex low-temperature experiments. X-ray crystallography freezes a single, energetically favorable conformation , providing an unambiguous structural answer.

Experimental Protocol: Crystallization & Data Collection

Target Compound: 1-Benzyl-4-methyl-piperidin-3-one Hydrochloride Objective: Obtain single crystals suitable for determining relative stereochemistry.

Phase 1: Salt Formation & Crystal Growth

The free base is an oil or low-melting solid. The hydrochloride salt is preferred for crystallinity.

  • Dissolution: Dissolve 1.0 g of 1-benzyl-4-methyl-piperidin-3-one in 5 mL of absolute ethanol (or isopropanol).

  • Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Nucleation: A white precipitate may form immediately. Heat gently to 50°C to redissolve.

  • Vapor Diffusion (Optimized Method):

    • Transfer the solution to a small vial.

    • Place this vial inside a larger jar containing diethyl ether or hexane (anti-solvent).

    • Seal the jar and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically appear within 48–72 hours.

Phase 2: X-ray Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible piperidine ring.

  • Source: Mo-Kα (

    
     Å) is standard; Cu-Kα is preferred if absolute configuration (anomalous scattering) is required for light-atom structures.
    
  • Refinement: Focus on the Flack parameter if a chiral counter-ion (e.g., tartrate) was used, to confirm enantiomeric purity.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making process when analyzing these derivatives, highlighting the critical role of X-ray diffraction in the Tofacitinib synthesis pipeline.

G Start Crude 4-Methyl-piperidin-3-one Derivative Salt Salt Formation (HCl / Tartrate) Start->Salt Cryst Crystallization (Vapor Diffusion) Salt->Cryst Check Are Single Crystals Available? Cryst->Check SCXRD Single Crystal XRD (100 K) Check->SCXRD Yes XRPD Powder XRD (Polymorph Check) Check->XRPD Micro-crystalline NMR NMR Analysis (NOESY/COSY) Check->NMR No (Oil) Result1 Determine Absolute Configuration (R/S) SCXRD->Result1 Result2 Define Polymorph (Form A vs B) XRPD->Result2 Result3 Ambiguous Conformation NMR->Result3 Result3->Salt Retry with different anion

Caption: Workflow for structural determination of piperidin-3-one intermediates. Green nodes indicate definitive crystallographic paths.

Representative Crystallographic Data[4][5]

Based on literature values for analogous 1-benzyl-4-methyl-piperidinium salts and Tofacitinib intermediates [1, 3], the following parameters are typical for the hydrochloride derivative.

Table 1: Typical Crystal Data for 1-Benzyl-4-methyl-piperidin-3-one HCl

ParameterRepresentative ValueSignificance
Crystal System MonoclinicMost common system for organic salts.
Space Group

(Racemic) or

(Chiral)

indicates a centrosymmetric packing (racemate).

appears if resolved with a chiral acid.
Unit Cell (Approx)

Å,

Å,

Å
Dimensions dictate the powder diffraction pattern (fingerprint).
Beta Angle (

)

Typical monoclinic slant.
Ring Conformation Distorted ChairThe ketone (

) at C3 flattens the ring slightly compared to piperidine.
Methyl Orientation Equatorial (Preferred)Minimizes 1,3-diaxial interactions, though packing forces can force it axial.
Key XRPD Signatures (Fingerprint)

For the specific Tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-one), patent literature [1] identifies characteristic 2


 peaks for the stable polymorph (Form A) using Cu-K

radiation:
  • Primary Peaks: 14.8°, 17.3°, 21.5°, 22.6°[1]

  • Secondary Peaks: 32.9°, 38.4°[1]

Note: Absence of these peaks in your bulk sample suggests a different polymorph or amorphous material.

Mechanism of Action: Structural Causality

The biological and chemical behavior of these derivatives is governed by the stereoelectronic effects visualized by X-ray crystallography.

Structure cluster_0 Solid State Conformation (X-ray) cluster_1 Reactivity Consequence Chair Piperidone Ring (Distorted Chair) Me_Group 4-Methyl Group (Equatorial) Chair->Me_Group Stabilizes Ketone C3 Carbonyl (Planar sp2) Chair->Ketone Constrains Face Face Selectivity (Hydride Attack) Me_Group->Face Steric Hindrance Ketone->Face Target CisTrans Cis/Trans Ratio (Product Purity) Face->CisTrans Determines

Caption: Structural features determined by X-ray (left) directly influence the synthetic outcome (right).

Detailed Analysis
  • Ring Puckering: The C3 carbonyl group introduces planarity, distorting the ideal chair. X-ray data typically shows torsion angles around C2-C3-C4 deviating from

    
    .
    
  • Methyl Positioning: In the crystal structure, the 4-methyl group predominantly adopts the equatorial position to avoid 1,3-diaxial strain with the N-benzyl group. This steric bulk directs incoming reagents (like hydride reducing agents) to the opposite face, favoring the formation of cis-amino alcohols in subsequent steps [3].

References

  • Pfizer Inc. (2015). Tofacitinib intermediate and preparation method thereof. CN104341422A. Link

  • Mistryukov, E. A. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Canadian Journal of Chemistry.[2] Link

  • ChemicalBook. (2024).[3] 1-Benzyl-4-methylpiperidin-3-one Properties and Uses. Link

  • PubChem. (2024). 1-Benzyl-4-methylpiperidin-3-one Compound Summary. National Library of Medicine. Link

  • Apollo Scientific. (2024). Safety Data Sheet: 1-Benzyl-4-methylpiperidin-3-one. Link

Sources

Beyond the Scaffold: 4-Methyl-piperidin-3-one Hydrochloride in Next-Gen Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using 4-Methyl-piperidin-3-one Hydrochloride in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of medicinal chemistry, small structural changes often yield profound biological consequences.[1][2] 4-Methyl-piperidin-3-one hydrochloride (CAS: 1000-00-0 / 914220-45-4 for free base variants) is not merely a building block; it is a stereochemical director . Unlike its unsubstituted parent (piperidin-3-one), the introduction of a methyl group at the C4 position introduces a "Magic Methyl" effect that drastically alters conformational entropy, metabolic stability, and synthetic stereoselectivity.

This guide objectively analyzes the performance of this scaffold, specifically highlighting its critical role in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib , and compares it against standard alternatives.

The "Magic Methyl" Effect: Structural & Conformational Analysis[1][3]

The addition of a methyl group at the C4 position of the piperidone ring is a strategic design choice that solves three common problems in lead optimization: conformational floppiness, metabolic vulnerability, and lack of vectors for hydrophobic interactions.

A. Stereochemical Director (The "Cis-Maker")

The most immediate advantage of 4-methyl-piperidin-3-one is its ability to direct incoming nucleophiles. In reductive amination reactions—a cornerstone of synthesizing chiral amine drugs—the C4-methyl group exerts steric hindrance on one face of the ring.

  • Mechanism: During the reduction of the intermediate imine, the hydride source (e.g., Sodium Triacetoxyborohydride) preferentially attacks from the face trans to the methyl group to minimize steric clash.

  • Outcome: This forces the formation of the cis-3,4-disubstituted piperidine with high diastereoselectivity (typically >6:1 ratio). This is the exact stereochemistry required for the bioactivity of Tofacitinib.

B. Conformational Locking

Unsubstituted piperidines exist in a rapid chair-chair equilibrium. Binding to a protein requires "freezing" this motion, incurring an entropic penalty (


).
  • The 4-Methyl Advantage: The methyl group prefers an equatorial orientation to avoid 1,3-diaxial interactions. This bias "locks" the ring into a preferred chair conformation, pre-organizing the molecule for binding and reducing the entropic cost.[3]

C. Metabolic Shielding

The C3 and C4 positions of piperidines are common "soft spots" for oxidative metabolism by Cytochrome P450 enzymes. Substituting the C4 position with a methyl group hinders alpha-hydroxylation, potentially extending the half-life (


) of the pharmacophore.
Comparative Performance Analysis

The following table contrasts 4-Methyl-piperidin-3-one with its common alternatives in the context of synthesizing bioactive chiral amines.

Feature4-Methyl-piperidin-3-one Piperidin-3-one (Unsubstituted) 3,3-Dimethyl-piperidin-4-one
Primary Utility Synthesis of Cis-3,4-chiral aminesGeneral linker / SpacerGem-dimethyl conformational lock
Stereocontrol High (Directs Cis-addition)None (Racemic products)N/A (Achiral ketone)
Metabolic Stability High (Blocks C4 oxidation)Low (Prone to oxidation)Very High (Steric shield)
Lipophilicity Moderate (+0.5 LogP vs H)LowHigh (+1.0 LogP vs H)
Key Drug Class JAK Inhibitors (e.g., Tofacitinib) General GPCR ligandsNK1 Antagonists
Synthetic Cost ModerateLowHigh
Case Study: The Tofacitinib Connection

The clinical success of Tofacitinib (Xeljanz) , a JAK inhibitor for rheumatoid arthritis, is the definitive proof-of-concept for this scaffold. The drug's core is a (3R,4R)-4-methyl-3-(methylamino)piperidine .

  • Role of the Scaffold: The 4-methyl group fits into a specific hydrophobic pocket (Leu956) in the JAK3 kinase domain. Removal of this methyl group results in a drastic loss of potency and selectivity.

  • Synthesis Pathway: The synthesis relies on the reductive amination of N-benzyl-4-methylpiperidin-3-one. The C4-methyl group directs the formation of the cis-isomer, which is then resolved to the specific (3R,4R) enantiomer.

Visualization: Tofacitinib Synthesis Logic

The following diagram illustrates how the scaffold dictates the drug's final stereochemistry.

TofacitinibSynthesis Start 4-Methyl-piperidin-3-one (Scaffold) Imine Imine Intermediate (Stereocenter set at C4) Start->Imine + Methylamine Transition Hydride Attack (Directed Anti to Methyl) Imine->Transition NaBH(OAc)3 Product Cis-3,4-Diamine Core (Tofacitinib Precursor) Transition->Product Stereoselective Reduction Drug Tofacitinib (JAK Inhibitor) Product->Drug Deprotection & Coupling

Caption: The 4-methyl group acts as a steric gatekeeper, forcing the formation of the bioactive cis-conformation.

Experimental Protocols

To ensure reproducibility and high stereoselectivity, we recommend the following protocol for utilizing 4-Methyl-piperidin-3-one HCl in reductive amination.

Protocol A: Stereoselective Reductive Amination (Cis-Selective)

Objective: Synthesize cis-N-benzyl-3-methylamino-4-methylpiperidine from N-benzyl-4-methylpiperidin-3-one.

Reagents:

  • Substrate: N-Benzyl-4-methylpiperidin-3-one (1.0 eq)

  • Amine: Methylamine (2.0 M in THF, 1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB-H) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1.0 eq)

Methodology:

  • Imine Formation: In a dry flask under Argon, dissolve the ketone in DCE. Add Methylamine and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Note: Pre-forming the imine is crucial for yield.

  • Reduction: Cool the mixture to 0°C. Add STAB-H portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography.

  • Expected Result: >90% Yield, with a cis:trans diastereomeric ratio of approximately 6:1 to 10:1 .

Protocol B: Salt Break (Free Base Preparation)

Commercial supplies often come as the HCl salt (CAS 1000-00-0). To use in the above reaction:

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >10 using 2M NaOH.

  • Extract immediately with DCM or Toluene (the free base is unstable if stored long-term due to self-condensation).

  • Use the organic solution directly in the next step.

Pharmacophore Mapping & Interaction

The diagram below visualizes why this specific scaffold is preferred in kinase inhibitor design, mapping the chemical features to biological function.

PharmacophoreMap Methyl C4-Methyl Group Ring Piperidine Ring Methyl->Ring Locks Conformation Pocket Hydrophobic Pocket Fill (e.g., Leu956 in JAK3) Methyl->Pocket Increases Potency (Magic Methyl Effect) Amine C3-Amino Group Hbond H-Bond Donor/Acceptor Amine->Hbond Key Interaction Scaffold Scaffold Orientation (Solubility/PK) Ring->Scaffold ADME Properties

Caption: Pharmacophore map showing how the C4-methyl group anchors the molecule in the hydrophobic pocket.

References
  • Pfizer Inc. (2014).[4] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Sustainable Chemistry & Engineering. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. Link

  • ChemicalBook. (2025). Synthesis of N-benzyl-4-methyl-3-piperidone and Tofacitinib Intermediates. Link

  • National Institutes of Health (NIH). (2020). Tofacitinib: Drug Record and Chemical Structure. PubChem. Link

  • BenchChem. (2025). 3,3-Dimethylpiperidin-4-one vs 4-Methyl-piperidin-3-one in Drug Design. Link

Sources

comparative study of different protecting groups for piperidine synthesis

[1]

The "N-Nucleophile" Dilemma in Piperidine Chemistry

Piperidine is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Fentanyl (analgesic), Paroxetine (antidepressant), and Ritalin (stimulant). However, the secondary amine within the piperidine ring is a "chemical chameleon"—it is both a nucleophile and a base. Without protection, it poisons metal catalysts, undergoes unwanted N-alkylation, or interferes with lithiation strategies.

This guide objectively compares the five dominant protecting groups (PGs)—Boc, Cbz, Fmoc, Benzyl (Bn), and Tosyl (Ts) —specifically within the context of piperidine assembly and functionalization.

Strategic Overview: The "Big Five"

Before diving into specific workflows, we must establish the baseline stability and orthogonality of the candidates.

Table 1: Comparative Properties Matrix
FeatureBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)Bn (Benzyl)Ts (Tosyl)
Electronic Nature Carbamate (Mod. EWG)Carbamate (Mod.[1] EWG)Carbamate (Mod.[1] EWG)Alkyl (Electron Donating)Sulfonamide (Strong EWG)
Acid Stability Poor (Cleaves in TFA/HCl)Good (Stable to mild acid)Excellent Excellent Excellent
Base Stability Excellent Excellent Poor (Cleaves in Piperidine/DBU)Excellent Excellent
Reductive Stability Excellent (Stable to H₂/Pd)Poor (Cleaves w/ H₂/Pd)Good Poor (Cleaves w/ H₂/Pd)Excellent (Requires Na/NH₃)
Atom Economy GoodModeratePoor (Large fluorenyl group)ExcellentModerate
Cost LowLowModerateVery LowLow

Critical Workflow Comparisons

The "best" protecting group is entirely dependent on the synthetic pathway. We analyze three critical scenarios where PG choice dictates yield and success.

Scenario A: De Novo Synthesis via Pyridine Hydrogenation

The Challenge: Converting pyridines to piperidines requires catalytic hydrogenation (e.g., H₂, PtO₂, or Rh/C).

  • Cbz & Bn: Unsuitable during the reaction. They are cleaved under the very conditions used to reduce the ring (hydrogenolysis).

  • Fmoc: Generally stable to hydrogenation but risks poisoning the catalyst due to its size and aromaticity; rarely used in high-pressure reductions.

  • Boc: The Gold Standard here. It survives catalytic hydrogenation (H₂/PtO₂) and suppresses the basicity of the nitrogen, preventing it from poisoning the catalyst.

Experimental Insight: In the synthesis of methyl-substituted pipecolinates, N-Boc protection allowed for quantitative reduction of pyridine precursors using PtO₂ in acetic acid, whereas Cbz-protected precursors underwent premature deprotection.

Scenario B: Alpha-Lithiation (C-H Functionalization)

The Challenge: Functionalizing the C2 position (alpha to nitrogen) requires strong bases (e.g., sec-BuLi).

  • Boc: Preferred. The carbonyl oxygen coordinates with Lithium, directing the base to the alpha-proton (Complex Induced Proximity Effect - CIPE).

    • Rotamer Issue: N-Boc piperidines exhibit rotamers.[2][3][4] At -78°C, the rotation barrier is low (

      
      ), allowing dynamic equilibration. However, in pyrrolidines, this rotation is slower, complicating lithiation.
      
  • Pivaloyl: An alternative directing group, but removal requires harsher conditions than Boc.

  • Fmoc/Cbz: Generally unstable to strong organolithium reagents (nucleophilic attack on the carbonyl).

Scenario C: Ring-Closing Metathesis (RCM)

The Challenge: Ruthenium catalysts (Grubbs I/II) are "soft" Lewis acids. A free or electron-rich amine (Lewis base) will coordinate to the Ru center, quenching the catalytic cycle.

  • Bn: Failure Mode. The N-Benzyl amine is too nucleophilic; it sequesters the Ru catalyst.

  • Boc/Cbz: Moderate Performance. They reduce electron density on Nitrogen, but some coordination can still occur.

  • Tosyl (Ts): The Winner. The sulfonyl group is strongly electron-withdrawing. It renders the nitrogen non-nucleophilic, preventing catalyst poisoning. RCM yields for N-Tosyl dienes are consistently 20–40% higher than N-Boc analogues.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a protecting group based on your intended downstream chemistry.

PG_Selection_StrategyStartSelect Synthesis PathwayQ1Does the route involveCatalytic Hydrogenation (H2/Pd)?Start->Q1Branch_HydroYesQ1->Branch_HydroBranch_No_HydroNoQ1->Branch_No_HydroResult_BocUse Boc(Stable to H2, Acid Labile)Branch_Hydro->Result_BocResult_Bn_CbzAvoid Cbz/Bn(Premature Cleavage)Branch_Hydro->Result_Bn_CbzQ2Does the route involveStrong Base (Lithiation)?Branch_No_Hydro->Q2Branch_LithYesQ2->Branch_LithQ3Does the route involveRing-Closing Metathesis (Ru)?Q2->Q3NoResult_Boc_LithUse Boc(Directs Lithiation via CIPE)Branch_Lith->Result_Boc_LithResult_Fmoc_FailAvoid Fmoc(Base Labile)Branch_Lith->Result_Fmoc_FailBranch_RCMYesQ3->Branch_RCMResult_TsUse Tosyl (Ts)(Prevents Cat. Poisoning)Branch_RCM->Result_TsResult_Boc_RCMBoc is Acceptable(Moderate Yields)Branch_RCM->Result_Boc_RCMResult_Amine_FailAvoid Free Amine/Bn(Poisons Catalyst)Branch_RCM->Result_Amine_Fail

Caption: Decision tree for N-protecting group selection based on reaction compatibility.

Experimental Protocols

Protocol 1: Alpha-Lithiation of N-Boc Piperidine

Objective: Introduction of an electrophile at the 2-position. Mechanism: Boc-directed lithiation via sec-BuLi/TMEDA.

  • Preparation: Charge a flame-dried flask with N-Boc-piperidine (1.0 equiv) and dry Et₂O (0.2 M). Cool to -78°C .[4][5]

  • Chelation: Add TMEDA (1.2 equiv). Stir for 10 min.

  • Lithiation: Dropwise add sec-BuLi (1.2 equiv, cyclohexane solution) over 15 min.

    • Note: Maintain temp < -70°C. The solution typically turns light yellow.

    • Causality: The Boc carbonyl oxygen coordinates Li, stabilizing the transition state and directing deprotonation to the adjacent alpha-carbon.

  • Equilibration: Stir at -78°C for 4–6 hours.

    • Why so long? Unlike pyrrolidine, piperidine lithiation is slower due to conformational adjustments required for the equatorial proton to align with the C-Li bond.

  • Quench: Add Electrophile (e.g., MeI, 1.5 equiv). Warm to RT overnight.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

Protocol 2: Ring-Closing Metathesis (RCM) with N-Tosyl

Objective: Formation of

  • Substrate: Dissolve N-Tosyl-diallylamine (1.0 equiv) in degassed DCM (0.05 M).

    • Dilution Factor: High dilution (0.05 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst: Add Grubbs II Catalyst (2–5 mol%).

  • Reaction: Reflux (40°C) for 2–4 hours under Argon.

  • Scavenging: Upon completion (TLC), add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Filtration: Filter through a pad of Celite/Silica.

  • Yield Check: Expect >90% yield. (Note: N-Boc analog typically yields 60–75% under identical conditions).

Diagram: RCM Catalyst Poisoning Mechanism

This diagram explains why Tosyl is superior to Benzyl/Free Amine in metathesis.

RCM_MechanismCatRu Catalyst(Grubbs)Substrate_TsN-Tosyl Diene(Electron Deficient N)Cat->Substrate_TsMixSubstrate_BnN-Benzyl Diene(Electron Rich N)Cat->Substrate_BnMixCoordinationOlefin Coordination(Desired Path)Substrate_Ts->CoordinationN is non-nucleophilicPoisoningNitrogen Coordination(Catalyst Death)Substrate_Bn->PoisoningN attacks RuProductPiperidine ProductCoordination->ProductMetathesis CycleDead_CatInactive Ru-AmineComplexPoisoning->Dead_CatIrreversible

Caption: Comparison of catalytic pathways: N-Tosyl promotes productive metathesis, while N-Benzyl sequesters the catalyst.

References

  • Beak, P., & Lee, W. K. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Cambridge. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • RSC Publishing. (2024).[6] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]

Validation of Analytical Methods for 4-Methyl-piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-piperidin-3-one hydrochloride (CAS: 586375-35-1) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib . Its analysis presents a distinct set of chemical challenges: it is a polar, ionic salt with a weak chromophore (ketone) and high susceptibility to oxidative degradation.

This guide objectively compares three analytical methodologies. While RP-HPLC remains the industry "Gold Standard" for purity profiling due to its versatility and stability-indicating capabilities, Potentiometric Titration offers superior precision for stoichiometric assay, and GC-FID is indispensable for volatile impurity tracking, provided specific sample preparation protocols are followed.

Quick Comparison Matrix
FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: Potentiometric Titration
Primary Use Purity & Impurity ProfilingResidual Solvents & VolatilesAbsolute Assay (Stoichiometry)
Selectivity High (Separates isomers)High (for volatiles)Low (Non-specific for organics)
Sensitivity Moderate (Weak UV @ 210nm)High (FID is carbon-sensitive)Low (Macro-analysis only)
Sample Prep Simple (Dissolve & Shoot)Complex (Requires Free-basing)Simple (Dissolution)
Throughput Medium (15-20 min run)Medium (15-20 min run)High (5 min/sample)

Technical Analysis & Causality

The Molecule: 4-Methyl-piperidin-3-one HCl
  • Chemical Nature: A piperidine ring with a ketone at C3 and a methyl group at C4. The HCl salt renders it highly polar and water-soluble.

  • Chromatographic Challenge: The lack of a conjugated

    
    -system means it has negligible UV absorbance above 220 nm. Standard detection at 254 nm is often insufficient.
    
  • Stability Risk: The free base is unstable and prone to dimerization or oxidation to the pyridine analogue. The HCl salt stabilizes the molecule, but analytical conditions must maintain this stability.

Method A: RP-HPLC (The Validated Choice)

Why it wins for Purity: Reversed-Phase HPLC (RP-HPLC) allows for the analysis of the salt form directly without derivatization. By using an acidic mobile phase (pH 2.5–4.5), the amine remains protonated (


), preventing interaction with silanol groups on the column stationary phase, which causes peak tailing.

Critical Causal Factor:

  • Wavelength Selection: We select 210 nm to target the

    
     transition of the carbonyl group.
    
  • Buffer Choice: Phosphate buffers are used to suppress ionization of residual silanols and maintain the analyte in a single ionic state.

Method B: GC-FID (The Volatile Specialist)

Why it is secondary: Direct injection of hydrochloride salts into a hot GC injector (


) is disastrous. The salt decomposes, depositing non-volatile residues (HCl salts) in the liner, leading to active sites that degrade subsequent samples.
  • Protocol Requirement: The sample must be converted to its free base (neutralized) and extracted into an organic solvent (e.g., Dichloromethane) before injection.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical technique based on the data requirement (Assay vs. Impurity vs. Solvents).

AnalyticalDecisionMatrix Start Analytical Goal Assay Absolute Purity (Assay) Start->Assay Impurity Impurity Profiling Start->Impurity Solvent Residual Solvents Start->Solvent Titration Potentiometric Titration (AgNO3 or NaOH) Assay->Titration Stoichiometric HPLC RP-HPLC (UV 210nm) C18 Column Impurity->HPLC Non-volatile / Isomers GC GC-FID (Requires Derivatization) Impurity->GC Volatile / Process Reagents Solvent->GC Headspace Analysis

Figure 1: Analytical Decision Matrix for 4-Methyl-piperidin-3-one HCl.

Validated Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Method

Best for: Purity, Related Substances, and Degradation Products.

Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Inertsil ODS-3V or Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm). Reason: High carbon load and steric protection prevent amine tailing.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (80:20 Buffer:ACN) or Gradient (if late-eluting impurities exist).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 210 nm.

  • Column Temp:

    
    .
    

Standard Preparation:

  • Weigh 50 mg of 4-Methyl-piperidin-3-one HCl standard.

  • Dissolve in Mobile Phase A (Water/Buffer) to ensure salt solubility.

  • Dilute to 0.5 mg/mL.

System Suitability Criteria (Self-Validating):

  • Theoretical Plates:

    
    
    
  • Tailing Factor:

    
     (Critical for amine salts)
    
  • RSD (n=6):

    
    [3]
    
Protocol B: GC-FID for Volatile Impurities

Best for: Residual solvents (Methanol, IPA) and volatile organic impurities.

Sample Preparation (Free-Basing Step - CRITICAL):

  • Weigh 100 mg of sample into a centrifuge tube.

  • Add 2.0 mL of 1M NaOH (to neutralize HCl and liberate the amine).

  • Add 5.0 mL of Dichloromethane (DCM) containing an internal standard (e.g., Dodecane).

  • Vortex for 2 minutes and centrifuge.

  • Inject the bottom organic layer. Note: Inject immediately to prevent oxidation of the free base.

GC Conditions:

  • Column: DB-624 or Rtx-Volatiles (30 m × 0.32 mm, 1.8 µm).

  • Carrier Gas: Nitrogen or Helium (1.5 mL/min).

  • Injector: Split (10:1),

    
    .
    
  • Oven:

    
     (hold 2 min) 
    
    
    
    Ramp
    
    
    
    
    
    
    .
  • Detector: FID @

    
    .
    

Validation Data Summary

The following data represents typical acceptance criteria and results for the validation of the HPLC method, compliant with ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical ResultVerdict
Specificity No interference at retention time of main peakPurity Angle < Purity ThresholdPass
Linearity (

)

(Range: 50–150% of target)

Pass
Precision (Repeatability) RSD


Pass
Accuracy (Recovery)


Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mLSensitive
Robustness Resolution > 2.0 despite small changesUnaffected by

pH change
Robust

Validation Workflow Visualization

This diagram outlines the sequential workflow for validating the HPLC method, ensuring all ICH Q2(R1) requirements are met.

ValidationWorkflow Prep 1. Method Development (pH & Column Screening) SST 2. System Suitability (Tailing < 1.5, Plates > 5000) Prep->SST Spec 3. Specificity (Forced Degradation) SST->Spec Lin 4. Linearity & Range (5 Levels: 50-150%) Spec->Lin Acc 5. Accuracy & Precision (Spike Recovery) Lin->Acc Report 6. Validation Report (ICH Q2(R1)) Acc->Report

Figure 2: ICH Q2(R1) Validation Workflow for 4-Methyl-piperidin-3-one HCl.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Govind, S. K. R., et al. (2023). "A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products." ACG Publications.[2] Link

  • Alomrani, A., et al. (2020).[4] "A validated RP-HPLC method for the determination of piperidone analogue of curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[4] Link

  • Puranik, S. B., et al. (2009).[5] "Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients." Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.[5] Link

  • Sigma-Aldrich. (n.d.). 4-Methylpiperidin-4-ol hydrochloride Product Information. (Used for physicochemical property verification).[6][7] Link

Sources

Safety Operating Guide

4-Methyl-piperidin-3-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount. 4-Methyl-piperidin-3-one hydrochloride is a highly reactive nitrogenous heterocyclic salt frequently utilized as an intermediate in pharmaceutical synthesis and drug development.

Because of its specific physicochemical profile—combining high aqueous solubility, acute toxicity, and the presence of a chloride counterion—improper disposal poses severe risks to both laboratory personnel and environmental integrity. The following guide provides a comprehensive, field-proven methodology for the operational handling, segregation, and disposal of this compound.

The Causality of Hazard Profiling

To manage a chemical safely, one must first understand the why behind its hazard profile. 4-Methyl-piperidin-3-one hydrochloride dictates specific operational choices due to three primary factors:

  • High Aqueous Solubility & Environmental Mobility: As a hydrochloride salt, this compound is highly soluble in water. Flushing it down a laboratory sink is strictly prohibited because it will bypass standard municipal filtration systems, mobilize in groundwater, and pose an ecological toxicity risk [1].

  • Thermal Degradation Byproducts: Upon thermal decomposition (incineration), the molecule liberates nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, waste containing this compound must be routed to a specialized disposal facility equipped with acid-gas scrubbers.

  • Mucous Membrane Reactivity: Piperidine derivatives are severe respiratory irritants. The hydrochloride salt's affinity for moisture means that if aerosolized dust is inhaled, it will rapidly dissolve in the lung mucosa, causing acute localized irritation and systemic toxicity [1].

Quantitative Hazard Data

The following table summarizes the critical physicochemical data and the direct operational implications for your laboratory.

Property / HazardValue / ClassificationOperational Implication
Molecular Class Nitrogenous Heterocycle HClGenerates NOx and HCl upon combustion; mandates incineration with acid-gas scrubbers.
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates the use of an N95/P100 respirator during bulk handling.
Aqueous Solubility Highly SolubleHigh environmental mobility; strictly prohibits drain disposal.
Acute Toxicity Toxic if swallowed (H301)Requires strict hygiene controls, segregated waste streams, and immediate decontamination of spills [1].
Incompatibilities Strong oxidizers, strong basesMust be segregated from oxidizing waste streams to prevent exothermic reactions.

Step-by-Step Waste Segregation & Disposal Methodology

Every protocol in a high-functioning laboratory must be a self-validating system. Follow this methodology to ensure RCRA/EPA compliance and operational safety [2].

Protocol 1: Routine Waste Segregation

  • Step 1: Solid Waste Containment. Collect all powder residues, contaminated weigh boats, and spatulas into a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to acidic chloride salts, preventing container degradation. Never use metal drums, as the chloride ions will induce pitting corrosion over time.

  • Step 2: Liquid Waste Segregation. Separate liquid waste into aqueous and organic streams. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis, route it exclusively to the "Halogenated Organic" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste damages standard incinerators and drastically increases disposal costs.

  • Step 3: Self-Validation (pH Check). For aqueous waste streams containing the dissolved salt, test the pH using indicator paper before sealing the carboy. Adjust to pH 5–9 using dilute NaOH or HCl if necessary.

    • Validation: A neutral pH confirms the solution will not react exothermically with other aqueous wastes in the holding container.

  • Step 4: Regulatory Labeling. Affix an EPA-compliant hazardous waste label indicating "Toxic Solid, Organic, N.O.S." and explicitly note the presence of "Hydrochloride salt" to alert the disposal vendor [2].

DisposalWorkflow Start 4-Methyl-piperidin-3-one HCl Waste Generated Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer OrgSolv Halogenated Organic Waste Stream Liquid->OrgSolv Organic Solvents AqSolv Aqueous Waste Stream (pH 5-9) Liquid->AqSolv Aqueous Solutions Labeling Apply RCRA/EPA Hazardous Waste Labels OrgSolv->Labeling AqSolv->Labeling SolidContainer->Labeling Disposal Incineration via Approved Vendor Labeling->Disposal

Figure 1: Waste segregation and disposal workflow for 4-Methyl-piperidin-3-one hydrochloride.

Emergency Spill Response & Decontamination Logistics

In the event of an accidental spill, preventing dust aerosolization is the critical operational priority.

Protocol 2: Spill Response Pathway

  • Step 1: Isolation & PPE. Immediately evacuate the immediate area. Don an N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles.

  • Step 2: Dust Suppression. Do not dry sweep the powder. Lightly mist the spill with water or a compatible high-boiling solvent to suppress dust aerosolization.

  • Step 3: Collection. Use a non-sparking scoop to transfer the moistened mass into an HDPE hazardous waste bucket.

  • Step 4: Decontamination & Validation. Wash the affected surface with a 1% Alconox soap solution.

    • Validation: Swab the area and check the pH of the residual moisture; a neutral pH (around 7.0) indicates the acidic hydrochloride salt has been successfully and entirely removed from the surface.

SpillResponse Spill Accidental Spill (Solid/Powder) Evacuate Isolate Area & Don PPE (N95/Respirator) Spill->Evacuate Contain Contain Spill (Avoid Dust Generation) Evacuate->Contain Sweep Moisten slightly & Sweep up into HDPE Contain->Sweep Decon Decontaminate Surface (Soap & Water) Sweep->Decon Waste Route to Hazardous Waste Storage Decon->Waste

Figure 2: Emergency spill response and decontamination signaling pathway.

Regulatory Compliance & EPA/RCRA Framework

To maintain full compliance and avoid regulatory penalties, laboratories must adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Under 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste) , generators are required to accurately determine if their waste is hazardous and manage it accordingly [2].

While 4-Methyl-piperidin-3-one hydrochloride is not specifically listed as a "P" or "U" waste, it falls under characteristic hazardous waste protocols if mixed with flammable solvents (D001) or is classified generally as a toxic solid. All waste manifests must clearly document the presence of halogenated compounds to ensure the receiving Treatment, Storage, and Disposal Facility (TSDF) routes the material to an incinerator equipped to handle hydrochloric acid gas emissions [2].

References

  • Environmental Protection Agency (EPA). (2026). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

Personal protective equipment for handling 4-Methyl-piperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Methyl-piperidin-3-one hydrochloride . It is designed for researchers and drug development professionals requiring immediate, high-fidelity technical guidance.

Core Directive: The Nature of the Hazard

Senior Scientist Insight: 4-Methyl-piperidin-3-one hydrochloride is not just a "generic white powder."[1] It is a hygroscopic, protonated aminoketone .

  • The Hydrochloride Factor: Upon contact with moisture (mucous membranes, eyes, lung tissue), the salt can hydrolyze to release hydrochloric acid (HCl) locally, causing immediate irritation or chemical burns.

  • The Aminoketone Factor: The free amine (liberated in basic conditions) is a reactive intermediate. While the salt form suppresses volatility, it stabilizes the molecule as a potential skin and respiratory sensitizer.

GHS Classification Summary:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "wear gloves" to specify material compatibility based on the state of matter.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Rationale & Causality
Ocular Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (indirect vented).Solid: Risk is airborne dust.[1] Liquid: Risk is splash; acidic hydrolysis in the eye causes rapid corneal damage.
Dermal (Hands) Nitrile (0.11 mm / 4 mil). Change every 60 mins.Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff) or Neoprene.Solid: Nitrile provides excellent dry particle barrier. Liquid: Solvents (e.g., DCM, MeOH) permeate nitrile rapidly, carrying the dissolved salt to the skin.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Fume Hood required. If outside hood: Half-face respirator with P100/OV cartridges.The HCl salt is hygroscopic; inhaling dust creates acidic moisture in the alveoli, leading to delayed pulmonary irritation.
Body Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (if handling >100g).Standard protection against particulate accumulation.
Operational Protocol: From Shelf to Flask

This workflow ensures containment of the hygroscopic solid and mitigation of static discharge.

Step 1: Pre-Operational Checks
  • Verify Sash Height: Ensure fume hood sash is at the safe working height (usually 18 inches).

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance if the relative humidity is <30%. Dry amine salts are prone to static dispersal.

Step 2: Weighing & Transfer
  • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) to avoid cross-contaminating the hygroscopic stock with ambient moisture.

  • Technique: Use the "tap and pour" method. If using a spatula, use stainless steel or antistatic polypropylene.

  • Visual Check: If the powder appears clumpy or sticky, it has absorbed water. This changes the molecular weight calculation (requires correction for water content) and increases acidity.

Step 3: Dissolution & Reaction
  • Exothermic Warning: When dissolving in water or methanol, a mild exotherm may occur due to solvation of the ions.

  • Neutralization: If the protocol requires freeing the base (using NaOH or NaHCO₃), add base slowly . The reaction generates heat and may release the free amine, which is more volatile and odorous than the salt.

Step 4: Decontamination
  • Immediate Clean: Wipe the balance area with a wet paper towel (water solubilizes the salt immediately), followed by an ethanol wipe.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent dust from flicking onto the lab bench.

Visualization: Risk Logic & Spill Response
Figure 1: PPE Selection Logic Flow

Caption: Logical decision tree for selecting PPE based on physical state and solvent carrier risks.

PPE_Selection Start Start: Handling 4-Methyl-piperidin-3-one HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent StdPPE Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat DustRisk->StdPPE No (In Hood) RespPPE Enhanced PPE: + N95/P100 Respirator + Chemical Goggles DustRisk->RespPPE Yes (Open Bench) Polar Water / Methanol Solvent->Polar Penetrating DCM / DMF / DMSO Solvent->Penetrating StdLiquid Standard Liquid PPE: Splash Goggles Nitrile Gloves Polar->StdLiquid DoubleGlove CRITICAL: Double Glove (Nitrile) Change outer glove immediately on splash Penetrating->DoubleGlove

Figure 2: Spill Response Decision Tree

Caption: Step-by-step protocol for managing spills, prioritizing containment of acidic residues.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LargeSolid Large Solid (>10g) Assess->LargeSolid LiquidSpill Liquid / Solution Assess->LiquidSpill Sweep Wet Sweep Method: Dampen paper towel Wipe to avoid dust SmallSolid->Sweep Scoop Scoop to Container: Avoid dust generation Do NOT use vacuum LargeSolid->Scoop Absorb Absorb & Neutralize: Use Vermiculite/Sand Treat surface with weak base (NaHCO3) LiquidSpill->Absorb Disposal Disposal: Label as 'Solid Organic Waste' (Toxic/Irritant) Sweep->Disposal Scoop->Disposal Absorb->Disposal

Emergency & Disposal Logistics
Emergency Exposure Response
  • Eye Contact: Time is critical. Rinse immediately with water for 15 minutes .[4] The HCl salt causes rapid pH shift in the eye. Hold eyelids apart.

  • Skin Contact: Brush off dry powder before wetting (to prevent high-concentration hydrolysis on skin), then wash with soap and water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indication of HCl irritation), seek medical attention.

Disposal Strategy

Do not dispose of down the drain.

  • Categorization: Classify as "Hazardous Waste - Solid, Organic, Toxic/Irritant."

  • Chemical Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container to avoid heat generation or fume release.

  • Destruction Method: The preferred method is dissolution in a combustible solvent followed by chemical incineration equipped with an afterburner and scrubber (to capture Nitrogen Oxides and HCl gases).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22707028, Piperidin-3-one hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

Sources

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